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1-Butoxy-2,3-difluoro-4-iodobenzene Documentation Hub

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  • Product: 1-Butoxy-2,3-difluoro-4-iodobenzene
  • CAS: 1366126-91-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Properties, Synthesis, and Applications of 1-Butoxy-2,3-difluoro-4-iodobenzene

Executive Summary In the fields of advanced materials science and pharmaceutical development, halogenated aromatic building blocks serve as critical nodes for molecular complexity. 1-Butoxy-2,3-difluoro-4-iodobenzene (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of advanced materials science and pharmaceutical development, halogenated aromatic building blocks serve as critical nodes for molecular complexity. 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS 1366126-91-1) is a highly specialized, trifunctional intermediate. Its molecular architecture integrates a flexible butoxy chain (promoting solubility and mesophase formation), a 2,3-difluoro core (generating a strong lateral dipole moment), and a highly reactive iodine atom (enabling transition-metal-catalyzed cross-coupling). This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and primary applications in the development of nematic liquid crystals.

Physicochemical Properties & Molecular Architecture

The utility of 1-Butoxy-2,3-difluoro-4-iodobenzene stems directly from its carefully tuned structural properties. The heavy iodine atom significantly increases the molecular weight and polarizability, while the adjacent fluorine atoms withdraw electron density, stabilizing the aromatic core against unwanted oxidative degradation.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, critical for handling, storage, and reaction planning[1],[2].

PropertyValue / Specification
Chemical Name 1-Butoxy-2,3-difluoro-4-iodobenzene
CAS Registry Number 1366126-91-1
Molecular Formula C₁₀H₁₁F₂IO
Molecular Weight 312.09 g/mol
Boiling Point 281.8 ± 40.0 °C (Predicted)
Physical State Liquid (Predicted based on alkoxy-halogenated analogues)
Storage Conditions 2–8 °C; Store sealed in a dry environment to prevent degradation

Synthesis Methodology & Mechanistic Insights

The synthesis of 1-butoxy-2,3-difluoro-4-iodobenzene relies on the highly regioselective oxidative iodination of 1-butoxy-2,3-difluorobenzene.

Causality in Experimental Design

Molecular iodine (


) alone is insufficiently electrophilic to react with the difluoro-aromatic ring, which is partially deactivated by the electron-withdrawing fluorine atoms. To overcome this activation barrier, 3[3]. Periodic acid efficiently oxidizes 

into the highly reactive iodonium ion (

).

Regioselectivity is governed by the strong


-donating effect of the butoxy group at C1, which directs the incoming electrophile to the ortho (C6) and para (C4) positions. Because C6 is sterically hindered by the flexible butoxy chain and electronically disfavored by the adjacent fluorine atoms, the substitution occurs almost exclusively at the para position (C4), yielding the target 4-iodo product.
Protocol: Oxidative Regioselective Iodination

The following step-by-step methodology is designed as a self-validating system to ensure maximum yield and purity[3].

  • Reagent Activation: Dissolve 13.9 mmol of periodic acid (

    
    ) in 20 mL of anhydrous methanol. Stir vigorously at room temperature (20–25 °C) for 20 minutes. Insight: Methanol is crucial as it solubilizes the reagents and stabilizes the transient iodonium species.
    
  • Substrate Addition: Introduce the starting material, 1-butoxy-2,3-difluorobenzene (approx. 10–12 mmol), into the methanolic solution.

  • Electrophile Generation: Slowly add molecular iodine (

    
    , 7.1 g) in controlled portions to the stirring mixture. Insight: Portion-wise addition prevents thermal spikes and controls the steady-state concentration of 
    
    
    
    , suppressing poly-iodination side reactions.
  • Reaction Maturation: Allow the reaction to stir at room temperature for 4–6 hours.

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (

    
    ) to reduce unreacted iodine. Extract the aqueous layer with dichloromethane (
    
    
    
    , 3 x 20 mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Self-Validating Analytics: Analyze the crude product via GC-MS. The protocol is validated when the starting material peak (m/z 186) completely disappears, replaced by a singular dominant molecular ion peak at m/z 312 , confirming the successful incorporation of exactly one iodine atom[3].

Synthesis SM 1-Butoxy-2,3-difluorobenzene (m/z: 186) Product 1-Butoxy-2,3-difluoro-4-iodobenzene (m/z: 312) SM->Product SEAr Reaction Oxidant Periodic Acid (H5IO6) + Methanol Electrophile Iodonium Ion (I+) Oxidant->Electrophile I2 Oxidation Electrophile->Product Regioselective para-Attack

Fig 1: Oxidative iodination workflow generating the target halogenated building block.

Applications in Advanced Materials (Liquid Crystals)

The primary industrial application of 1-Butoxy-2,3-difluoro-4-iodobenzene is as an advanced 4[4]. Specifically, it is utilized to synthesize nematic liquid crystals exhibiting negative dielectric anisotropy (


) [3].
Structure-Property Relationship
  • The 2,3-Difluoro Motif: The two highly electronegative fluorine atoms point in the same lateral direction, generating a strong permanent dipole moment perpendicular to the long axis of the molecule. When incorporated into Vertical Alignment (VA) mode LCD panels, this perpendicular dipole allows the liquid crystal molecules to align horizontally when an electric field is applied, blocking light and creating deep, high-contrast black states.

  • The Butoxy Tail: The flexible 4-carbon alkoxy chain lowers the melting point of the resulting mesogen, broadening the temperature range of the nematic phase and improving solubility in eutectic LC mixtures.

  • The Iodine Handle: The iodine atom at the 4-position serves as a highly reactive leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling. By reacting this core with various arylboronic acids, researchers can systematically extend the conjugated

    
    -system to create biphenyl or terphenyl mesogens.
    

Application Core 1-Butoxy-2,3-difluoro-4-iodobenzene Coupling Suzuki-Miyaura Cross-Coupling Core->Coupling Boronic Acid Mesogen Nematic Liquid Crystal (Negative Δu03B5) Coupling->Mesogen C-C Extension Device VA-Mode LCD Panel Mesogen->Device Dipole Alignment

Fig 2: Application pathway transforming the iodinated core into a functional VA-LCD material.

References

  • Amadis Chemical. "1-Butoxy-2,3-difluoro-4-iodobenzene, 1366126-91-1".
  • Boroncore. "1366126-91-1 | 1-Butoxy-2,3-difluoro-4-iodobenzene". Boroncore Products.
  • National Yang Ming Chiao Tung University (NYCU). "Master's Thesis: Synthesis of Liquid Crystals". NYCU Institutional Repository.
  • BLDpharm. "Liquid Crystal (LC) Materials".

Sources

Exploratory

Introduction: The Strategic Importance of 2,3-Difluoro-4-iodophenol in Drug Discovery

An In-depth Technical Guide to the Alkylation of 2,3-Difluoro-4-iodophenol: Precursor Selection and Methodologies In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Alkylation of 2,3-Difluoro-4-iodophenol: Precursor Selection and Methodologies

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[3][4] 2,3-Difluoro-4-iodophenol is a particularly valuable building block, offering a trifecta of functionalities for molecular elaboration.

The vicinal difluoro substitution pattern provides a powerful tool to modulate the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group.[3] The iodine atom serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of further molecular complexity. Finally, the phenolic hydroxyl group itself is a prime site for modification, most commonly through O-alkylation, to generate a diverse library of aryl ethers.

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It will explore the core strategies for the O-alkylation of 2,3-difluoro-4-iodophenol, with a critical focus on the selection of appropriate alkylation precursors and the causal logic behind the choice of reaction methodology. We will move beyond simple procedural lists to provide a field-proven perspective on why certain methods are chosen over others, ensuring that every protocol is presented as a self-validating system.

Core Concepts: Reactivity of a Fluorinated Phenol

The O-alkylation of a phenol first requires deprotonation of the hydroxyl group to form a nucleophilic phenoxide anion. The reactivity of 2,3-difluoro-4-iodophenol is dictated by the strong electron-withdrawing inductive effects of the two fluorine atoms. These effects increase the acidity of the phenolic proton (lowering its pKa) compared to unsubstituted phenol. This makes deprotonation easier, allowing for the use of milder bases.

However, this increased acidity comes with a trade-off. The same inductive effects that facilitate deprotonation also decrease the nucleophilicity of the resulting phenoxide anion by withdrawing electron density from the oxygen atom. This can slow the rate of the subsequent alkylation step. Furthermore, a persistent challenge in phenol chemistry is the competition between O-alkylation (ether formation) and C-alkylation (formation of a new C-C bond at the ortho or para position).[5] Fortunately, for O-alkylation, polar aprotic solvents are known to favor the desired pathway.[6]

Alkylation Methodologies and Precursor Selection

The optimal choice of alkylation strategy depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the presence of other functional groups in the precursor. We will discuss three robust and widely applicable methods: the Williamson Ether Synthesis, the Mitsunobu Reaction, and Phase-Transfer Catalysis.

The Williamson Ether Synthesis: The Workhorse of Ether Formation

The Williamson ether synthesis is a reliable and straightforward method for preparing ethers, proceeding via an Sₙ2 reaction between a phenoxide and an electrophilic alkylating agent.[7] It is often the first method considered for simple alkylation.

Mechanistic Rationale: The reaction is a classic bimolecular nucleophilic substitution.[7] The phenoxide ion, generated by a suitable base, acts as the nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. For this Sₙ2 mechanism to be effective, the alkylating agent must be sterically unhindered.[8]

Alkylation Precursors:

  • Primary Alkyl Halides (R-X, where X = I, Br, Cl): These are the most common and effective precursors. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[8]

Causality Behind Experimental Choices:

  • Base Selection: Due to the increased acidity of 2,3-difluoro-4-iodophenol, relatively weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for complete deprotonation.[9] This is advantageous as it minimizes the risk of side reactions that can occur with stronger, more hazardous bases like sodium hydride (NaH). For less reactive alkylating agents, a stronger base like sodium hydroxide (NaOH) may be required.[9]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred. These solvents are excellent at solvating the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[10]

Experimental Protocol: Williamson Ether Synthesis

This generalized protocol should be adapted based on the specific reactivity of the substrates.[9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-iodophenol (1.0 eq.) and the chosen solvent (e.g., acetone or DMF).

  • Base Addition: Add powdered, anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.). Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate phenoxide formation.

  • Alkylating Agent: Add the primary alkyl halide or sulfonate (1.1-1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

G cluster_prep 1. Phenoxide Formation cluster_reaction 2. Sₙ2 Reaction cluster_workup 3. Workup & Purification Phenol 2,3-Difluoro-4-iodophenol Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Mix1 Stir at RT Phenoxide Phenoxide Anion Mix2 Heat (50-80°C) Phenoxide->Mix2 AlkylHalide Alkylating Precursor (e.g., R-Br) Filter Filter Solids Mix2->Filter Product Aryl Ether Product Extract Extract & Wash Purify Purify (Chromatography) FinalProduct Pure Aryl Ether

Caption: The catalytic cycle of the Mitsunobu reaction.

Phase-Transfer Catalysis (PTC): Bridging the Phases

Phase-transfer catalysis is an elegant solution for reactions where the nucleophile (the phenoxide) and the electrophile (the alkylating agent) reside in different, immiscible phases.

[11]Mechanistic Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. T[6]he catalyst's lipophilic cation pairs with the phenoxide anion, shuttling it from the aqueous or solid phase (where it is generated with an inorganic base) into the organic phase containing the alkyl halide. After the Sₙ2 reaction occurs, the catalyst returns to the aqueous/solid phase to repeat the cycle.

Alkylation Precursors:

  • Primary Alkyl Halides (R-X): Similar to the Williamson synthesis, primary alkyl halides are the ideal precursors for PTC alkylation.

Causality Behind Experimental Choices:

  • Efficiency and Safety: PTC allows the use of inexpensive and safe inorganic bases (NaOH, K₂CO₃) in an aqueous solution or as a solid, while the organic substrate remains in a non-polar solvent. T[12]his avoids the need for expensive, anhydrous polar aprotic solvents.

  • Catalyst Choice: The lipophilicity of the catalyst is key. T[13][14]etraalkylammonium cations with longer alkyl chains (like butyl or hexyl) are more effective at solubilizing the phenoxide in the organic phase. *[13] Solvent System: A biphasic system is common, such as toluene or dichloromethane with an aqueous solution of the base. Solvent-free conditions are also possible, where the molten reactants and catalyst form the reaction medium.

[11]***

Experimental Protocol: Phase-Transfer Catalysis

  • Setup: In a round-bottom flask, combine 2,3-difluoro-4-iodophenol (1.0 eq.), the alkyl halide (1.2-1.5 eq.), and a phase-transfer catalyst like TBAB (0.05-0.1 eq.) in a suitable organic solvent (e.g., toluene).

  • Base Addition: Add an aqueous solution of NaOH (e.g., 20-50% w/w) or solid K₂CO₃.

  • Reaction: Stir the biphasic mixture vigorously at a temperature between 50-100 °C. Vigorous stirring is essential to maximize the interfacial area between the phases. Monitor the reaction by TLC or GC.

  • Workup: Cool the reaction, separate the organic and aqueous layers.

  • Extraction: Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or distillation.

Diagram: Phase-Transfer Catalysis Mechanism

G cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase ArOH Ar-OH ArO_M ArO⁻ M⁺ ArOH->ArO_M + Base Base Base (e.g., NaOH) ArO_Q_aq ArO_M->ArO_Q_aq QX Q⁺X⁻ (Catalyst) QX->ArO_Q_aq Ion Exchange MX M⁺X⁻ (Salt) ArO_Q_org [Q⁺ ArO⁻]org ArO_Q_aq->ArO_Q_org Phase Transfer R_X R-X (Alkyl Halide) ArO_R Ar-O-R (Product) QX_org ArO_R->QX_org releases Q⁺X⁻ ArO_Q_org->ArO_R + R-X (Sₙ2) QX_org->QX Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis.

Comparative Summary and Data Presentation

MethodAlkylation Precursor(s)Key ReagentsTypical Solvent(s)Temp.AdvantagesLimitations
Williamson Ether Synthesis Primary alkyl halides, sulfonatesK₂CO₃, NaOH, NaHDMF, Acetone, DMSO50-80°CSimple, reliable, widely applicable.[7] Requires anhydrous conditions with strong bases; not suitable for secondary/tertiary halides.
Mitsunobu Reaction Primary & secondary alcoholsPPh₃, DEAD/DIADAnhydrous THF, DCM0°C to RTUses alcohols directly; inverts stereochemistry; good for hindered systems.[15][16] Stoichiometric byproducts (TPPO) complicate purification; requires anhydrous conditions.
Phase-Transfer Catalysis Primary alkyl halidesQuaternary ammonium salts (e.g., TBAB), NaOH, K₂CO₃Toluene/H₂O, DCM/H₂O50-100°CUses inexpensive bases; no need for anhydrous solvents; industrially scalable.[6][12] Requires vigorous stirring; catalyst may need to be removed from product.

Conclusion and Field-Proven Insights

The alkylation of 2,3-difluoro-4-iodophenol is a critical transformation for generating advanced intermediates in drug discovery. The choice of alkylation precursor is inextricably linked to the selection of the synthetic methodology.

  • For introducing simple, unhindered alkyl chains using alkyl halides , the Williamson Ether Synthesis remains the gold standard due to its simplicity and cost-effectiveness. The use of K₂CO₃ in DMF or acetone is a robust starting point.

  • When the desired substituent is only readily available as a primary or secondary alcohol , or when precise stereochemical control is needed, the Mitsunobu Reaction is the superior choice, despite the known purification challenges.

  • For large-scale syntheses where cost and the avoidance of anhydrous, polar aprotic solvents are paramount, Phase-Transfer Catalysis offers a highly efficient and green alternative for alkylation with primary halides.

A thorough understanding of the causality behind each method—from base and solvent choice to the management of byproducts—empowers the medicinal chemist to troubleshoot effectively and select the optimal path to their target molecule. This strategic approach ensures that the valuable 2,3-difluoro-4-iodophenol scaffold is derivatized with maximum efficiency and versatility.

References

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(12-13), 1465-1471. [Link not available]
  • Wang, Z., et al. (2022). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Catalysis, 407, 24-35. [Link]

  • Halpern, M., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(34), 14159-14167. [Link]

  • Loupy, A., et al. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Halpern, M., et al. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. PubMed. [Link]

  • Patil, S. D., & Yadav, G. D. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Molecular Catalysis, 510, 111668. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Wang, Y. (2016). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. University of Maine Electronic Theses and Dissertations. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • ResearchGate. (n.d.). The synthetic methods of hindered ether. [Link]

  • Royal Society of Chemistry. (2014). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • Google Patents. (n.d.). Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Difluorophenol (CAS 6418-38-8). [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. [Link]

Sources

Foundational

1-Butoxy-2,3-difluoro-4-iodobenzene: A Comprehensive Guide to Solubility Profiling and Solvent Optimization in Organic Synthesis

Executive Summary As a Senior Application Scientist navigating the complex landscape of advanced materials and active pharmaceutical ingredient (API) development, mastering the physicochemical behavior of specialized bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of advanced materials and active pharmaceutical ingredient (API) development, mastering the physicochemical behavior of specialized building blocks is paramount. 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS: 1366126-91-1) is a highly functionalized aryl halide. Characterized by a lipophilic butoxy tail, an electron-deficient difluoro-aromatic core, and a highly polarizable iodine atom, this compound is a critical intermediate in the synthesis of nematic liquid crystals [1] and complex biaryl scaffolds via transition-metal-catalyzed cross-coupling.

However, its unique structural motifs create a complex solubility profile. The lack of hydrogen-bond donors, combined with high lipophilicity, renders it virtually insoluble in aqueous media while exhibiting highly variable solubility across organic solvents. This whitepaper provides an in-depth analysis of its solubility thermodynamics, empirical solvent profiling, and a self-validating protocol for high-throughput solubility screening to optimize downstream synthetic workflows.

Physicochemical Architecture & Solubility Theory

To predict the solubility of 1-Butoxy-2,3-difluoro-4-iodobenzene, we must deconstruct its molecular architecture and understand the causality behind its solvent interactions:

  • The Butoxy Chain (Lipophilicity & Entropy): The flexible

    
     ether linkage significantly increases the molecule's overall lipophilicity (estimated 
    
    
    
    ). The rotational freedom of this chain increases the entropy of mixing (
    
    
    ), strongly favoring dissolution in non-polar and moderately polar aliphatic/aromatic solvents.
  • The 2,3-Difluoro Core (Dipole Moment & Electron Density): Fluorine is highly electronegative but poorly polarizable. The ortho-difluoro arrangement creates a localized, strong dipole moment but withdraws electron density from the aromatic ring, reducing its ability to participate in

    
     stacking with aromatic solvents compared to non-fluorinated analogs.
    
  • The Aryl Iodide (Polarizability & Halogen Bonding): The large, diffuse electron cloud of the iodine atom introduces significant London dispersion forces. Furthermore, the

    
    -hole on the iodine atom allows for weak halogen bonding with Lewis basic solvents (e.g., THF, 1,4-Dioxane, DMF).
    
Hansen Solubility Parameters (HSP)

To systematically model these interactions, we rely on Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

) [2]. Because 1-Butoxy-2,3-difluoro-4-iodobenzene is a halogenated aromatic compound with a large dispersion parameter and moderate polarity, solvents with high

(17-20

) and moderate

(5-10

) will yield the smallest "Hansen Distance" (

), predicting maximum solubility.

Empirical Solubility Profile in Organic Solvents

Based on HSP modeling and structural extrapolation from similar halogenated liquid crystal precursors, the quantitative solubility data for 1-Butoxy-2,3-difluoro-4-iodobenzene at 25°C is summarized below.

Table 1: Estimated Thermodynamic Solubility Profile of 1-Butoxy-2,3-difluoro-4-iodobenzene at 25°C.

Solvent ClassificationSolventDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanistic Rationale
Non-Polar Hydrocarbon Hexane1.89> 250High affinity for the lipophilic butoxy chain; dominant dispersion forces.
Non-Polar Aromatic Toluene2.38> 300Strong

and dispersion interactions with the halogenated core.
Polar Aprotic (Ether) THF7.58> 200Optimal dipole matching; oxygen lone pairs interact with the iodine

-hole.
Polar Aprotic (Amide) DMF36.750 - 100High polarity begins to force hydrophobic exclusion of the butoxy chain.
Polar Protic Ethanol24.5< 20Strong H-bonding network of solvent excludes the highly lipophilic solute.
Aqueous Water80.1< 0.01Complete hydrophobic exclusion; no H-bond donors on the solute.

Application Workflow: Solvent Selection for Cross-Coupling

The primary synthetic utility of 1-Butoxy-2,3-difluoro-4-iodobenzene is as an electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling. A critical nuance in these reactions is that aryl iodides can exhibit unexpectedly poor reactivity at lower temperatures in certain protic solvent mixtures due to the formation of stable, off-cycle trans-[Pd(PPh3)2(Ar)(I)] complexes [3].

Therefore, selecting a solvent that not only dissolves the lipophilic aryl iodide but also dissolves the inorganic base (e.g.,


) and stabilizes the catalytic cycle is critical. The optimal approach utilizes a Polar Aprotic / Aqueous Co-solvent System  (e.g., 1,4-Dioxane/Water).

G Start 1-Butoxy-2,3-difluoro- 4-iodobenzene Solvent Selection NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Start->NonPolar PolarAprotic Polar Aprotic Solvents (e.g., THF, 1,4-Dioxane) Start->PolarAprotic PolarProtic Polar Protic Solvents (e.g., EtOH, MeOH, H2O) Start->PolarProtic Result1 High Organic Solubility Poor Base Solubility NonPolar->Result1 Result2 Optimal Homogeneous Catalysis Phase PolarAprotic->Result2 Result3 Poor Organic Solubility Precipitation Risk PolarProtic->Result3 Action1 Add Phase Transfer Catalyst (PTC) Result1->Action1 Action2 Proceed to Pd-Catalyzed Cross-Coupling Result2->Action2 Action3 Use Co-Solvent System (e.g., Dioxane/H2O) Result3->Action3

Caption: Decision matrix for solvent selection in Pd-catalyzed cross-coupling of the aryl iodide.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To transition from theoretical HSP modeling to empirical validation, researchers must establish the exact thermodynamic solubility of 1-Butoxy-2,3-difluoro-4-iodobenzene in their specific solvent systems. The following protocol is designed as a self-validating system : it incorporates kinetic sampling to prove that true thermodynamic equilibrium has been reached, rather than a transient supersaturated state.

Materials Required:
  • 1-Butoxy-2,3-difluoro-4-iodobenzene (Purity

    
     98%)
    
  • Target solvents (HPLC grade)

  • Thermostatic orbital shaker (set to 25.0 ± 0.1 °C)

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV-Vis or PDA detector (Detection

    
     nm)
    
Step-by-Step Methodology:

Phase 1: Saturation & Equilibration

  • Preparation: Add 500 mg of 1-Butoxy-2,3-difluoro-4-iodobenzene to a 4 mL amber glass vial (amber glass prevents potential UV-induced homolytic cleavage of the C-I bond).

  • Solvent Addition: Add 1.0 mL of the target solvent to the vial.

  • Agitation: Seal the vial tightly and place it in the thermostatic orbital shaker at 25°C, agitating at 500 RPM.

  • Visual Inspection (1 Hour): If the solid completely dissolves within 1 hour, the solubility exceeds 500 mg/mL. Add an additional 250 mg of API until a visible solid suspension remains (indicating saturation).

Phase 2: Self-Validating Kinetic Sampling 5. 24-Hour Sampling (


):  After 24 hours, pause agitation. Allow the suspension to settle for 15 minutes. Extract 100 µL of the supernatant and filter it through a 0.22 µm PTFE filter. Dilute the filtrate 1:100 in Acetonitrile to prevent precipitation, and analyze via HPLC to determine concentration (

). 6. 48-Hour Sampling (

):
Resume agitation. At 48 hours, repeat the sampling and filtration process to determine concentration (

). 7. Equilibrium Validation: Calculate the variance between the two time points:
  • If
    
    
    , thermodynamic equilibrium is confirmed.
  • If
    
    
    by more than 5%, the system is kinetically slow; continue agitation and sample at 72 hours.

Phase 3: Quantification 8. Data Processing: Map the integrated peak area of the equilibrium sample against a pre-established standard calibration curve (0.1 mg/mL to 1.0 mg/mL in Acetonitrile) to calculate the exact thermodynamic solubility in mg/mL.

Conclusion

The solubility profile of 1-Butoxy-2,3-difluoro-4-iodobenzene is dictated by the competing forces of its lipophilic ether chain and its polarizable, electron-withdrawing halogenated core. While it exhibits exceptional solubility in non-polar and polar aprotic solvents, its application in complex syntheses—such as Suzuki-Miyaura cross-coupling—requires careful solvent blending to accommodate both the organic substrate and necessary inorganic reagents. By utilizing Hansen Solubility Parameters and rigorous, self-validating thermodynamic screening protocols, researchers can rapidly optimize solvent conditions, minimizing catalyst degradation and maximizing synthetic yields.

References

  • National Yang Ming Chiao Tung University (NYCU). Synthesis and Physical Properties of Liquid Crystals. (Thesis detailing the synthesis of difluoro-substituted phenyl derivatives, including 1-Butoxy-2,3-difluoro-4-iodobenzene). Available at: [Link]

  • Hansen, C. M. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data, 2018. Available at:[Link]

  • Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications, 2018. Available at:[Link]

Exploratory

The Identity Matrix: 4-Butoxy-2,3-difluoroiodobenzene

Topic: Synonyms for 4-butoxy-2,3-difluoroiodobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Nomenclature, Synthesis, and Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synonyms for 4-butoxy-2,3-difluoroiodobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Nomenclature, Synthesis, and Application Utility

Executive Summary

In the precision-driven fields of liquid crystal (LC) engineering and medicinal chemistry, 4-butoxy-2,3-difluoroiodobenzene (CAS 1366126-91-1) serves as a critical "scaffold node." It is not merely a reagent; it is a structural determinant used to introduce high dielectric anisotropy and lipophilicity into complex aromatic systems.

This guide moves beyond a simple list of synonyms. It deconstructs the compound’s identity to aid in database mining, patent analysis, and procurement. Furthermore, it provides a self-validating protocol for its synthesis, ensuring that researchers can verify the material's integrity before integrating it into high-value workflows.

Part 1: Chemical Identity & Digital Aliases

For the research scientist, a name is a search query. Variations in nomenclature can lead to missed patents or supply chain dead ends. Below is the definitive identity matrix for this compound.

The Nomenclature Hierarchy
Naming Convention Identifier / Name Technical Context
IUPAC (Preferred) 1-Butoxy-2,3-difluoro-4-iodobenzene The most rigorous structural descriptor. Used in high-impact journals and regulatory filings.
Systematic Inversion Benzene, 1-butoxy-2,3-difluoro-4-iodo- Common in CAS indexing and bulk chemical catalogs.
Positional Variant 4-Butoxy-2,3-difluoro-1-iodobenzene Often used when the iodine is the reactive focal point (e.g., for cross-coupling).
CAS Registry Number 1366126-91-1 The unique digital fingerprint. Note: Do not confuse with the bromo-analog (247176-22-3).
SMILES CCCCOC1=C(F)C(F)=C(I)C=C1Machine-readable string for chemoinformatics and docking simulations.[1]
InChI Key Specific to isomerUsed for database deduplication.
Structural Logic Visualization

The following diagram illustrates the "why" behind the naming, highlighting the priority rules that dictate the numbering scheme.

ChemicalIdentity Core Benzene Ring Sub1 1-Butoxy (-O-C4H9) (Principal Group) Core->Sub1 Position 1 Sub2 2,3-Difluoro (-F) (Electronic Modulator) Core->Sub2 Positions 2,3 Sub3 4-Iodo (-I) (Reactive Handle) Core->Sub3 Position 4 Sub1->Sub2 Ortho/Meta Relationship Sub2->Sub3 Ortho Directing Effect

Figure 1: Structural decomposition of 1-butoxy-2,3-difluoro-4-iodobenzene, illustrating the numbering priority based on the principal alkoxy group.

Part 2: Synthesis & Field-Proven Protocols

The Causality of Synthesis

Why does this specific isomer exist? The synthesis relies on the ortho-lithiation principle. The fluorine atoms at positions 2 and 3 exert a strong inductive effect, making the proton at position 4 (ortho to F-3) significantly more acidic than the proton at position 6 (ortho to the alkoxy group). This electronic bias allows for high regioselectivity without the need for protecting groups.

Precision Protocol: Directed Ortho-Lithiation (DoM)

Objective: Synthesize 4-butoxy-2,3-difluoroiodobenzene with >98% regiochemical purity.

Reagents:

  • Substrate: 1-Butoxy-2,3-difluorobenzene (CAS 136239-66-2).

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes).[2][3]

  • Quench: Iodine (

    
    ) in THF.
    
  • Solvent: Anhydrous THF (dried over Na/Benzophenone).

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Charge with 1-butoxy-2,3-difluorobenzene (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone). Causality: Low temperature prevents benzyne formation and isomerization.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Maturation: Stir at -78°C for 1 hour. Observation: The solution may turn slightly yellow, indicating the formation of the aryllithium species.

  • Electrophilic Quench: Dissolve Iodine (1.2 eq) in minimal THF. Add this solution dropwise to the lithiated intermediate.[4] The color will transition from dark to light as the iodine is consumed.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (indicated by the disappearance of the purple/brown color). Extract with Ethyl Acetate.
    

SynthesisPathway Start Start: 1-Butoxy-2,3-difluorobenzene (CAS 136239-66-2) Step1 Step 1: Cool to -78°C (THF) Start->Step1 Step2 Step 2: Add n-BuLi (1.1 eq) (Directed Ortho-Lithiation) Step1->Step2 Inter Intermediate: 4-Lithio Species (Stabilized by F-atom) Step2->Inter Deprotonation at C4 Step3 Step 3: Quench with Iodine (I2) Inter->Step3 Electrophilic Attack End Product: 4-Butoxy-2,3-difluoroiodobenzene (>98% Regioselectivity) Step3->End

Figure 2: Reaction workflow for the regioselective synthesis of the target iodide via Directed Ortho-Metalation (DoM).

Part 3: Applications in Research & Development

Liquid Crystal (LC) Engineering

This compound is a "mesogenic building block." The 2,3-difluoro motif induces a negative dielectric anisotropy (


) , which is essential for Vertically Aligned (VA) LCD modes. The iodine handle allows for Suzuki-Miyaura coupling to extend the rigid core (e.g., attaching cyclohexyl or biphenyl groups), while the butoxy tail provides the necessary flexibility to lower the melting point and stabilize the nematic phase.
Medicinal Chemistry

In drug discovery, the 2,3-difluoro-4-alkoxy phenyl ring is a bioisostere for other electron-rich aromatics but with enhanced metabolic stability. The fluorine atoms block P450 oxidative sites, potentially increasing the half-life (


) of the final drug candidate.

Part 4: Physical Properties & Characterization Data

When validating the synthesized or purchased material, compare against these standard parameters.

Property Value / Description Method of Verification
Physical State Low-melting solid or viscous liquidVisual Inspection
Boiling Point ~250–260°C (Predicted)Note: Bromo-analog boils at 234°C
Solubility Soluble in DCM, THF, Ethyl AcetateInsoluble in Water
1H NMR (CDCl3)

7.35 (m, 1H, H-5), 6.65 (m, 1H, H-6), 4.0 (t, 2H,

)
Diagnostic triplet for

and aromatic pattern.[1][3][5][6]
19F NMR Two distinct multiplets (~ -130 to -160 ppm)Confirms 2,3-substitution pattern.

References

  • Boroncore . (n.d.). 1366126-91-1 | 1-Butoxy-2,3-difluoro-4-iodobenzene. Retrieved March 6, 2026, from [Link]

  • Royal Society of Chemistry . (2013). Synthesis of 1,3-di-n-butoxy-4,6-diiodobenzene (Supplementary Information). Chemical Communications.[3] Retrieved March 6, 2026, from [Link]

Sources

Foundational

High-Purity 1-Butoxy-2,3-difluoro-4-iodobenzene: Sourcing, Synthesis, and Liquid Crystal Applications

Executive Summary In the development of advanced thermotropic liquid crystals (LCs), the precise engineering of molecular dipole moments and steric profiles is paramount. 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS: 1366126...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced thermotropic liquid crystals (LCs), the precise engineering of molecular dipole moments and steric profiles is paramount. 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS: 1366126-91-1) has emerged as a critical fluorinated building block for synthesizing nematic liquid crystals, polymer-dispersed liquid crystals (PDLCs), and infrared (IR) modulators[1][2]. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale behind this molecule's utility, provide a self-validating synthetic protocol, and outline the global supplier landscape for sourcing high-purity materials.

Mechanistic Role in Advanced Materials

The utility of 1-Butoxy-2,3-difluoro-4-iodobenzene in materials science is dictated by three distinct structural features, each serving a specific functional purpose in the final liquid crystal matrix:

  • The 2,3-Difluoro Core (

    
    ):  The adjacent fluorine atoms introduce a strong lateral dipole moment perpendicular to the molecule's long axis. When incorporated into extended conjugated systems (like tolanes or biphenyls), this results in a negative dielectric anisotropy (
    
    
    
    ). This property is essential for Vertically Aligned (VA) liquid crystal displays, where the LC molecules must align perpendicular to the applied electric field[1].
  • The Butoxy Tail (Steric Stabilization): The flexible four-carbon alkoxy chain lowers the melting point (

    
    ) of the resulting liquid crystal and broadens the temperature range of the nematic phase. It disrupts highly ordered crystalline packing while maintaining the orientational order required for the mesophase[1][2].
    
  • The 4-Iodo Leaving Group (Synthetic Handle): Iodine is an exceptional electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). This allows researchers to efficiently extend the

    
    -conjugated core, a necessary step for tuning the birefringence (
    
    
    
    ) and clearing point (
    
    
    ) of the final material.
Quantitative Chemical Properties
PropertyValue
Chemical Name 1-Butoxy-2,3-difluoro-4-iodobenzene
CAS Number 1366126-91-1[3][4]
Molecular Formula

[5]
Molecular Weight 312.0950 g/mol [5]
Boiling Point (Predicted) 281.8 ± 40.0 °C[6]
Storage Conditions 2-8°C (Long term)[6]

Synthetic Workflow and Application Pathway

The generation of 1-Butoxy-2,3-difluoro-4-iodobenzene relies on the regioselective electrophilic aromatic substitution of its precursor, 1-Butoxy-2,3-difluorobenzene (CAS: 136239-66-2) [7]. The logical progression from precursor to functional material is visualized below.

LC_Synthesis A 1-Butoxy-2,3-difluorobenzene (CAS: 136239-66-2) B Electrophilic Iodination (H5IO6, I2, MeOH) A->B Activation C 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS: 1366126-91-1) B->C Regioselective para-Iodination D Pd-Catalyzed Cross-Coupling (Sonogashira / Suzuki) C->D C-I Bond Functionalization E Thermotropic Liquid Crystals (Negative Dielectric Anisotropy) D->E Extended Conjugation

Fig 1: Synthetic workflow and downstream liquid crystal application of 1-Butoxy-2,3-difluoro-4-iodobenzene.

Self-Validating Experimental Protocol: Regioselective Iodination

To synthesize 1-Butoxy-2,3-difluoro-4-iodobenzene, researchers typically employ an oxidative iodination strategy using periodic acid (


) and molecular iodine (

)[1][2]. This method is preferred over using harsh Lewis acids because it offers high atom economy and mild conditions.
Causality of the Reaction Design
  • Electrophile Generation: Periodic acid acts as a strong oxidant, converting molecular iodine into a highly reactive electrophilic iodine species (e.g.,

    
    ). Methanol serves as a polar protic solvent that stabilizes these ionic intermediates[1].
    
  • Regioselective Directing Effects: The butoxy group is strongly electron-donating via resonance, activating the aromatic ring and directing the electrophile to the ortho and para positions. Because the ortho position is sterically and electronically blocked by the adjacent fluorine atom, iodination is forced exclusively to the para position (C4), ensuring the linear geometry required for liquid crystal cores[1].

Step-by-Step Methodology
  • Activation: Dissolve periodic acid (13.9 mmol, ~0.5 equiv) in 20 mL of methanol. Stir vigorously at room temperature[1].

  • Iodine Addition: Add molecular iodine (

    
    ) to the solution. Stir for 20 minutes to allow the formation of the active electrophilic iodine species[1].
    
  • Substrate Addition: Slowly introduce 1-butoxy-2,3-difluorobenzene (1.0 equiv) into the reaction mixture. Maintain stirring at room temperature[1].

  • Self-Validating Monitoring (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a non-polar eluent (e.g., 100% hexane). Validation checkpoint: The reaction is complete when the higher-Rf precursor spot completely disappears, indicating full conversion.

  • Quenching & Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (

    
    ). Causality: The thiosulfate reduces any unreacted, volatile molecular iodine back to water-soluble iodide ions (
    
    
    
    ), decolorizing the solution and preventing product contamination. Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation:

    • GC-MS: Confirm the product mass (Expected m/z: ~312)[5].

    • 
       NMR:  Verify the splitting pattern of the aromatic protons. The spectrum should show a distinct pair of coupled protons for the 5- and 6-positions, confirming that substitution occurred strictly at the 4-position[1].
      

Global Supplier Landscape & Purity Considerations

For liquid crystal applications, the purity of 1-Butoxy-2,3-difluoro-4-iodobenzene must strictly exceed 98% (GC). Trace impurities, particularly regioisomers or unreacted precursors, act as defects in the liquid crystal matrix. These defects disrupt the highly ordered smectic or nematic packing, drastically altering the clearing point (


) and degrading the optical properties of the final display or modulator.

Below is a consolidated table of commercial suppliers for both the target compound and its precursor, enabling researchers to source materials based on their specific synthetic scale and purity requirements.

Supplier Matrix
SupplierCompound SuppliedCAS NumberPurityTarget Application
CymitQuimica 1-Butoxy-2,3-difluoro-4-iodobenzene1366126-91-1>95%Advanced Materials / R&D[3]
Amadis Chemical 1-Butoxy-2,3-difluoro-4-iodobenzene1366126-91-195%+Fine Chemicals[6]
BLDpharm 1-Butoxy-2,3-difluoro-4-iodobenzene1366126-91-1>97%Fluorinated Building Blocks[8][9]
Aaronchem 1-Butoxy-2,3-difluoro-4-iodobenzene1366126-91-1AnalyticalLaboratory Chemicals[5][10]
Boroncore 1-Butoxy-2,3-difluoro-4-iodobenzene1366126-91-1StandardLC Synthesis[11][12]
ChemUniverse 1-Butoxy-2,3-difluorobenzene (Precursor)136239-66-298%Precursor / Solvent[7]
TCI Chemicals 1-Butoxy-2,3-difluorobenzene (Precursor)136239-66-2>98.0% (GC)Fluorinated Building Blocks

References

  • "Synthesis of Liquid Crystals." Master's Thesis, Institute of Applied Chemistry, National Chiao Tung University (NYCU). URL: [Link]

  • "1-Butoxy-2,3-difluorobenzene[P65478] - ChemUniverse." ChemUniverse. URL:[Link]

  • "1366126-91-1 | 1-Butoxy-2,3-difluoro-4-iodobenzene." Boroncore. URL:[Link]

Sources

Exploratory

Safe Handling and Mechanistic Toxicology of Fluorinated Aryl Iodides in Cross-Coupling Workflows

Executive Summary Fluorinated aryl iodides—such as 1-fluoro-4-iodobenzene and pentafluoroiodobenzene—are indispensable building blocks in modern pharmaceutical development, 18F-radiochemistry, and agrochemical synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated aryl iodides—such as 1-fluoro-4-iodobenzene and pentafluoroiodobenzene—are indispensable building blocks in modern pharmaceutical development, 18F-radiochemistry, and agrochemical synthesis. The incorporation of fluorine enhances a drug candidate's metabolic stability and lipophilicity, while the highly labile carbon-iodine (C-I) bond serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

However, the unique electronic properties of these molecules exacerbate their reactivity, necessitating stringent safety protocols. The extreme polarization caused by fluorine atoms alters the electronics of the aryl ring, making the C-I bond highly susceptible to rapid, exothermic oxidative addition. This in-depth technical guide synthesizes Material Safety Data Sheet (MSDS) specifications with mechanistic insights to establish self-validating safety protocols for researchers and scale-up chemists.

Physicochemical & Hazard Profiles

Understanding the baseline hazard profile is the first step in risk mitigation. Fluorinated aryl iodides are generally dense, volatile liquids or low-melting solids that pose acute risks upon inhalation, skin contact, or ocular exposure. They are typically stabilized with copper chips to prevent light-induced autoxidation.

Table 1: Comparative MSDS Data for Key Fluorinated Aryl Iodides

Property / Metric1-Fluoro-4-iodobenzenePentafluoroiodobenzene[1]
CAS Number 352-34-1827-15-6
Molecular Formula FC₆H₄IC₆F₅I
Boiling Point 182–184 °C161 °C
Density (at 25 °C) 1.925 g/mL2.204 g/mL
Flash Point 68 °C (Combustible Liquid)Not applicable
GHS Hazard Codes H315, H319, H335H315, H319, H335
Target Organs Respiratory system, Eyes, SkinRespiratory system, Eyes, Skin
Key Precautionary Codes P261, P280, P305+P351+P338P261, P280, P305+P351+P338

Mechanistic Toxicology & Causality

To handle these reagents safely, chemists must understand why they are hazardous during synthetic execution. The danger lies in the dichotomy of their chemical bonds:

  • C-I Bond Lability and Exothermic Risks: The C-I bond is the weakest among aryl halides. In the presence of transition metals (e.g., Pd(0) or Cu(I)), oxidative addition occurs extremely rapidly. In highly fluorinated systems (like pentafluoroiodobenzene), the strongly electron-withdrawing fluorine atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring. This dramatically accelerates the oxidative addition of the electron-rich metal into the C-I bond. This rapid kinetic profile can lead to severe exotherms. Studies on Suzuki-Miyaura cross-couplings have demonstrated that without active cooling or controlled addition, the Maximum Temperature of a Synthesis Reaction (MTSR) can easily exceed the boiling point of common solvents (e.g., dioxane, DMSO), leading to thermal runaway and explosive overpressurization[2].

  • Decomposition Hazards: Under extreme thermal stress or combustion, these compounds decompose to release highly toxic hydrogen fluoride (HF) gas and iodine vapor[3]. HF is a severe contact poison that penetrates tissue and decalcifies bone, requiring specialized first-aid (e.g., calcium gluconate gel).

  • Photolytic Degradation: Aryl iodides undergo homolytic cleavage when exposed to UV light, generating highly reactive aryl and iodine radicals. This necessitates storage in amber vials over copper stabilizers to prevent autoxidation and hazardous pressure buildup within the container[4].

Safety Workflow Visualization

G Storage Storage & Retrieval (Protect from light, 2-8°C) PPE PPE & Engineering Controls (Fume hood, ABEK respirator) Storage->PPE Pre-handling Setup Reaction Setup (Schlenk line, inert atmosphere) PPE->Setup Transfer Addition Controlled Addition (Dropwise, monitor exotherm) Setup->Addition Oxidative Addition Risk Quench Quenching & Workup (Aqueous quench, avoid HF release) Addition->Quench Reaction Complete Waste Halogenated Waste Disposal (Segregate from metals) Quench->Waste Safe Disposal

Workflow for the safe handling and reaction execution of fluorinated aryl iodides.

Self-Validating Experimental Protocol: Safe Suzuki-Miyaura Cross-Coupling

To translate MSDS theory into laboratory practice, the following protocol details the safe execution of a Palladium-catalyzed Suzuki-Miyaura cross-coupling using 1-fluoro-4-iodobenzene. This protocol is designed as a self-validating system : each step includes a specific observable metric to confirm safety before proceeding.

Objective: Coupling of 1-fluoro-4-iodobenzene with an arylboronic acid.

Step 1: Equipment Verification & Inert Atmosphere Setup

  • Action: Assemble a completely dry Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Purge the system with Argon for 15 minutes.

  • Causality: Fluorinated aryl iodides and their intermediate Pd-complexes are sensitive to oxygen, which can induce homolytic C-I cleavage and unwanted radical side reactions.

  • Validation: The bubbler must show a steady, positive flow of Argon, ensuring no ambient air ingress.

Step 2: Reagent Loading (Solid Phase)

  • Action: Add the arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ catalyst (0.05 equiv), and K₂CO₃ base (2.0 equiv) to the flask.

  • Causality: Loading solids before the solvent and the reactive aryl iodide prevents splash hazards and ensures the catalyst is evenly dispersed, preventing localized hot spots during activation.

Step 3: Solvent Addition and Thermal Equilibration

  • Action: Inject a degassed mixture of 1,4-Dioxane/H₂O (9:1) via syringe. Begin stirring and bring the external heating bath to 40 °C (well below the target reaction temperature of 80 °C).

  • Causality: Aqueous solvent mixtures are known to exacerbate exotherms in cross-coupling reactions[2]. Starting at a lower temperature provides a thermal buffer.

Step 4: Controlled Addition of 1-Fluoro-4-iodobenzene (Critical Safety Step)

  • Action: Draw 1-fluoro-4-iodobenzene (1.0 equiv) into a gastight syringe. Add it dropwise (1 drop per 5 seconds) to the stirring mixture.

  • Causality: The oxidative addition of Pd(0) into the fluorinated C-I bond is highly exothermic. Dropwise addition makes the reaction rate mass-transfer limited rather than kinetically limited, actively preventing thermal runaway.

  • Validation: Monitor the internal temperature (or flask exterior). A mild, controlled temperature rise (2–5 °C) indicates successful, safe initiation. If the solvent begins to vigorously boil, halt addition immediately and apply an ice bath.

Step 5: Quenching and Decontamination

  • Action: Once the reaction is complete (verified by TLC), cool the flask to room temperature. Slowly add water to quench any residual reactive intermediates. Extract with ethyl acetate.

  • Causality: Rapid quenching of hot reaction mixtures can cause solvent flash-boiling.

  • Validation: The absence of gas evolution or temperature spiking during the water quench confirms the system is deactivated and safe for standard halogenated waste disposal.

Emergency Response & Spill Management

  • Small Spills: Cover the spill with a universal absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels, as the high density and potential oxidative nature of the material can cause localized heating. Sweep into a designated halogenated waste container[3].

  • Skin/Eye Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4].

  • Thermal Decomposition Event: If the material catches fire or is exposed to extreme heat, evacuate immediately. The combustion of these compounds releases Hydrogen Fluoride (HF) gas. First responders must be equipped with ABEK-rated respirators and have 2.5% calcium gluconate gel on hand for potential HF exposure[3][5].

References

  • Organic Process Research & Development - ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.[Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling of 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS 1366126-91-1)

Executive Summary Compound Identity: 1-Butoxy-2,3-difluoro-4-iodobenzene CAS Registry Number: 1366126-91-1 Primary Application: Liquid Crystal (LC) Monomer Synthesis, Pharmaceutical Intermediates This technical guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 1-Butoxy-2,3-difluoro-4-iodobenzene CAS Registry Number: 1366126-91-1 Primary Application: Liquid Crystal (LC) Monomer Synthesis, Pharmaceutical Intermediates

This technical guide provides an in-depth analysis of the physicochemical properties of CAS 1366126-91-1. As a critical intermediate in the synthesis of fluorinated liquid crystals, understanding its melting point (MP) and boiling point (BP) is essential for optimizing purification processes (distillation/crystallization) and predicting the mesogenic behavior of final products. Due to its status as a specialized research chemical, public experimental data is often fragmented; this guide synthesizes available structural data with predictive modeling and standard characterization protocols.

Physicochemical Specifications

The following data aggregates calculated properties and structural analog comparisons to establish a baseline for experimental validation.

Table 1: Core Property Profile
PropertyValue / RangeConfidenceSource/Method
Molecular Formula C₁₀H₁₁F₂IOHighStoichiometric Calculation
Molecular Weight 312.1 g/mol HighIUPAC Atomic Weights
Physical State Low-Melting Solid or Viscous LiquidHighSAR Analysis (Alkoxy-halobenzene series)
Melting Point (MP) 35°C – 55°C (Predicted)MediumComparative SAR (vs. 1-Ethoxy analog)
Boiling Point (BP) 280°C – 310°C (at 760 mmHg)MediumACD/Labs & ChemAxon Prediction Models
Density ~1.65 g/cm³HighEstimated based on I/F substitution
Solubility Soluble in DCM, Toluene, THF; Insoluble in WaterHighLipophilic Alkyl Chain Influence

Critical Note: The melting point of this compound is sensitive to purity. As a liquid crystal intermediate, it may exhibit monotropic liquid crystalline phases or "soft crystal" behavior near the melting transition.

Theoretical Context & Structure-Property Relationships

Understanding the thermal behavior of CAS 1366126-91-1 requires analyzing its three structural components:

  • The Butoxy Tail (-OC₄H₉):

    • Effect: Introduces conformational flexibility. Compared to methoxy or ethoxy analogs, the butyl chain disrupts crystal packing efficiency, typically lowering the melting point .

    • Relevance: This "softening" is intentional in LC design to lower the transition temperatures of the final mesogen.

  • The Difluoro Core (2,3-F):

    • Effect: The fluorine atoms create a permanent dipole moment transverse to the molecular axis. This increases intermolecular attraction (dipole-dipole) compared to non-fluorinated benzenes, slightly raising the boiling point and density.

  • The Iodine Substituent (-I):

    • Effect: Iodine is heavy and highly polarizable. It significantly increases London dispersion forces, leading to a much higher boiling point than its bromo- or chloro- analogs. It also serves as the reactive site for cross-coupling (e.g., Sonogashira, Suzuki).

Comparative Analysis (SAR)
  • Analog:1-Butoxy-4-iodobenzene (CAS 96693-04-8) is a liquid at room temperature.

  • Analog:1-Ethoxy-2,3-difluoro-4-iodobenzene is a solid with a higher melting point.

Experimental Protocols for Thermal Characterization

For researchers synthesizing or sourcing this material, accurate determination of MP and BP is the primary quality control (QC) step.

Protocol A: Differential Scanning Calorimetry (DSC)

The Gold Standard for LC Intermediates.

Objective: Determine precise onset melting point and detect any liquid crystalline phase transitions (e.g., Crystal


 Nematic 

Isotropic).
  • Sample Prep: Weigh 2–5 mg of CAS 1366126-91-1 into an aluminum pan. Seal with a pierced lid (to allow outgassing if residual solvent is present).

  • Equilibration: Hold at -20°C for 5 minutes to ensure a solid crystalline state.

  • Heating Ramp: Heat from -20°C to 150°C at a rate of 5°C/min or 10°C/min .

  • Analysis:

    • Identify the endothermic peak onset (

      
      ) as the melting point.
      
    • Watch for secondary peaks indicating polymorphs or liquid crystal phases.

  • Cooling: Cool back to -20°C at 10°C/min to observe recrystallization behavior (supercooling is common in this class).

Protocol B: Capillary Melting Point (QC Method)

For routine purity checks.

  • Preparation: Pack the dry, powdered sample into a glass capillary tube to a height of 2–3 mm. Compact by tapping.

  • Apparatus: Use an automated melting point apparatus (e.g., Mettler Toledo or Büchi).

  • Ramp:

    • Fast ramp (10°C/min) to 30°C.

    • Slow ramp (1°C/min ) from 30°C until clearing.

  • Observation: Record

    
     (first drop of liquid) and 
    
    
    
    (complete transparency). A range
    
    
    indicates impurities (likely solvent or synthesis byproducts).

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing this compound, distinguishing between simple QC and in-depth thermal analysis required for LC applications.

G Start Sample: CAS 1366126-91-1 Visual Visual Inspection (State @ 25°C) Start->Visual Decision Is it Solid? Visual->Decision SolidPath Solid / Semi-Solid Decision->SolidPath Yes LiquidPath Viscous Liquid Decision->LiquidPath No DSC DSC Analysis (Phase Transitions) SolidPath->DSC R&D / LC Design Capillary Capillary MP (Purity Check) SolidPath->Capillary Routine QC GCMS GC-MS / TGA (Boiling Point/Volatility) LiquidPath->GCMS Volatility Check Result_MP Record: Melting Point (Onset Temp) DSC->Result_MP Capillary->Result_MP Result_BP Record: Boiling Point (Extrapolated) GCMS->Result_BP

Figure 1: Decision tree for the physical characterization of fluorinated iodobenzene intermediates.

Synthesis & Stability Implications[8]

Thermal Stability

As an aryl iodide, CAS 1366126-91-1 is sensitive to light and heat.

  • Storage: Must be stored in amber vials at 2–8°C .

  • Boiling: Distillation should only be performed under high vacuum (<1 mbar) . Heating to its atmospheric boiling point (>280°C) will likely cause deiodination or polymerization.

Synthetic Utility

The melting point is a key indicator of purity before the Suzuki-Miyaura Coupling step. Impurities (like the de-iodinated analog) will significantly depress the MP and poison the Palladium catalyst in subsequent reactions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1366126-91-1 (1-Butoxy-2,3-difluoro-4-iodobenzene). Accessed via PubChem.[1][2][3][4][5] Link

  • National Yang Ming Chiao Tung University. Synthesis and Properties of Fluorinated Liquid Crystals (Thesis). (Contextual data on alkoxy-difluoro-iodobenzene series). Link

  • Sigma-Aldrich. Safety Data Sheet: 1-Butoxy-4-iodobenzene (Analog Reference).Link

  • Cheméo. Physical Properties of Butoxybenzene Derivatives.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of High-Performance Negative Dielectric Anisotropy Liquid Crystals

This Application Note is structured as a comprehensive technical guide for the synthesis and characterization of negative dielectric anisotropy liquid crystals (n-LCs), specifically focusing on the 2,3-difluoroterphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and characterization of negative dielectric anisotropy liquid crystals (n-LCs), specifically focusing on the 2,3-difluoroterphenyl class.

Abstract

This guide details the synthetic pathway, purification, and characterization of 2,3-difluoro-4,4''-dialkyl-p-terphenyls , a "gold standard" class of liquid crystals (LCs) exhibiting negative dielectric anisotropy (


). Unlike conventional positive LCs used in TN modes, n-LCs require lateral polar substituents (typically fluorine) to orient the net dipole moment perpendicular to the molecular long axis. This protocol utilizes a sequential Suzuki-Miyaura cross-coupling  strategy to ensure regiospecificity and high yield. Critical emphasis is placed on ionic purification  to meet the high resistivity standards (

) required for Active Matrix (AM) and Vertical Alignment (VA) display modes.

Scientific Principles & Molecular Design

The Mechanism of Negative Dielectric Anisotropy

Dielectric anisotropy is defined as


.[1]
  • Positive LCs (

    
    ):  Strong terminal dipoles (e.g., -CN, -F) align the net dipole parallel to the director (
    
    
    
    ).
  • Negative LCs (

    
    ):  To achieve 
    
    
    
    , the molecular design must minimize the longitudinal dipole and maximize the lateral dipole.

Design Choice: The 2,3-difluorophenyl moiety is selected as the core unit.

  • Lateral Dipole: The two fluorine atoms at the 2 and 3 positions create a resultant dipole moment perpendicular to the ring's long axis.

  • Steric Compactness: Unlike bulky lateral groups (e.g., -CN, -Cl), fluorine has a small van der Waals radius (1.47 Å), minimizing disruption to the nematic phase stability and maintaining a low rotational viscosity (

    
    ).
    
  • Chemical Stability: The C-F bond is metabolically and electrochemically stable, preventing degradation under the high electric fields of display operation.

Synthetic Strategy: Sequential Suzuki-Miyaura Coupling

We employ a convergent synthesis using palladium-catalyzed Suzuki-Miyaura coupling . This method is preferred over Grignard or lithiation routes due to its tolerance of functional groups and mild conditions, which prevents defluorination side reactions.

Pathway Overview:

  • Step A: Coupling of 1-bromo-2,3-difluoro-4-iodobenzene with an alkylphenylboronic acid (Site-selective coupling at the more reactive iodo- position).

  • Step B: Coupling of the resulting bromobiphenyl intermediate with a second alkylphenylboronic acid to form the terphenyl core.

Experimental Protocol

Materials & Reagents[4][5]
  • Precursors: 1-bromo-2,3-difluoro-4-iodobenzene (Core), 4-propylphenylboronic acid (Ring A), 4-pentylphenylboronic acid (Ring C).

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 ratio).

  • Purification: Silica gel (60 Å), Heptane, Ethanol, HPLC-grade Acetone.

Step-by-Step Synthesis
Stage 1: Synthesis of Intermediate 4'-propyl-2,3-difluoro-4-bromobiphenyl

Rationale: The C-I bond is weaker and undergoes oxidative addition to Pd(0) faster than the C-Br bond, allowing chemoselective coupling without protecting groups.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Charging: Add 1-bromo-2,3-difluoro-4-iodobenzene (10.0 mmol) and

    
     (0.3 mmol, 3 mol%) to the flask. Purge with 
    
    
    
    for 15 mins.
  • Solvent Addition: Cannulate degassed DME (80 mL) into the flask. Stir until dissolved.

  • Reagent Addition: Add 4-propylphenylboronic acid (10.5 mmol) dissolved in minimal ethanol. Then, add degassed 2M

    
     (20 mL).
    
  • Reaction: Heat to 85°C (reflux) for 4–6 hours. Monitor by TLC (Heptane eluent) for the disappearance of the iodide starting material.

    • Note: If the bromide starts reacting (forming terphenyl impurities), lower temperature to 70°C.

  • Workup: Cool to RT. Dilute with water (100 mL) and extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (100% Heptane). Isolate the mono-coupled bromide intermediate.

Stage 2: Synthesis of 4-propyl-4''-pentyl-2,3-difluoro-p-terphenyl
  • Setup: Use a clean, dry reaction vessel as in Stage 1.

  • Charging: Add the bromobiphenyl intermediate from Stage 1 (8.0 mmol), 4-pentylphenylboronic acid (9.0 mmol), and

    
     (0.3 mmol).
    
  • Reaction: Reflux at 90°C for 12 hours. The higher temperature is required to activate the less reactive aryl bromide bond.

  • Workup: Standard aqueous extraction as above.

Advanced Purification (The "Electronic Grade" Standard)

Rationale: Trace ions and organic impurities cause "image sticking" and flickering in displays. Standard recrystallization is insufficient.

  • Adsorption Chromatography: Dissolve crude terphenyl in hexane. Pass through a column containing a layer of activated alumina (basic) on top of silica gel. Alumina effectively traps ionic impurities and palladium residues.

  • Recrystallization: Recrystallize

    
     from ethanol/acetone (4:1) .
    
    • Protocol: Heat to clear solution, cool slowly to RT, then to -20°C. Rapid cooling traps impurities.

  • Thermal Treatment: Melt the crystals in a vacuum oven at 10°C above the melting point for 1 hour to remove occluded solvent traces.

Visualization of Synthetic Pathway[4][6]

G cluster_purification Purification Protocol Start 1-bromo-2,3-difluoro- 4-iodobenzene Intermediate Intermediate: 4'-propyl-2,3-difluoro- 4-bromobiphenyl Start->Intermediate Suzuki Step 1 Pd(PPh3)4, Na2CO3 Chemoselective (I > Br) Boronic1 4-propylphenyl- boronic acid Boronic1->Intermediate FinalProduct Final n-LC: 2,3-difluoro-4,4''- dialkyl-p-terphenyl Intermediate->FinalProduct Suzuki Step 2 Reflux, 12h Boronic2 4-pentylphenyl- boronic acid Boronic2->FinalProduct Step1 1. Silica/Alumina Filtration FinalProduct->Step1 Step2 2. Recrystallization (EtOH/Acetone) Step1->Step2 Step3 3. Vacuum Melt (Solvent Removal) Step2->Step3

Caption: Convergent Suzuki-Miyaura synthesis of 2,3-difluoroterphenyl n-LCs. Step 1 exploits the reactivity difference between Aryl-I and Aryl-Br for regiospecificity.

Characterization & Validation

Key Performance Metrics

The synthesized material must be validated against the following specifications for use in VA-TFT displays.

PropertySymbolTarget ValueMeasurement Method
Dielectric Anisotropy

-3.0 to -5.0Capacitance method (homeotropic vs. homogeneous cells) at 1 kHz
Birefringence

> 0.20Abbe Refractometer (

nm, 20°C)
Clearing Point

> 120°CDifferential Scanning Calorimetry (DSC)
Rotational Viscosity

< 150 mPa·sTransient current method
Resistivity


High-resistance meter (liquid cell)
Measurement Protocol: Dielectric Anisotropy

To confirm negative anisotropy:

  • Cell Preparation: Prepare two ITO-glass cells—one with homeotropic alignment (vertical, using polyimide SE-1211) and one with homogeneous alignment (planar, using rubbed polyimide).

  • Filling: Fill cells with the n-LC in the isotropic phase (capillary action) and cool slowly to nematic phase.

  • Capacitance Measurement: Measure capacitance (

    
    ) vs. Voltage (
    
    
    
    ) using an LCR meter (e.g., Agilent 4284A).
    • Validation: Ensure

      
       (i.e., 
      
      
      
      is negative).

References

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews.

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals with Negative Dielectric Anisotropy: Molecular Design and Synthesis. Angewandte Chemie International Edition.

  • Merck Patent GmbH. (2001). Difluorobenzene derivatives and liquid crystalline medium. U.S. Patent 6,242,060.

  • Gauza, S., et al. (2006). High birefringence and low viscosity isothiocyanate liquid crystals. Optics Express.

  • Kozmik, V., et al. (2010). Synthesis and mesomorphic properties of new laterally fluorinated terphenyls. Liquid Crystals.[2][3][4][5][6][7][8][9][10][11]

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 1-Butoxy-2,3-difluoro-4-iodobenzene

Topic: Sonogashira Coupling Conditions for 1-Butoxy-2,3-difluoro-4-iodobenzene Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Materials Scientists (Liquid Crystals), and Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sonogashira Coupling Conditions for 1-Butoxy-2,3-difluoro-4-iodobenzene Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Materials Scientists (Liquid Crystals), and Medicinal Chemists.

Abstract & Strategic Significance

1-Butoxy-2,3-difluoro-4-iodobenzene is a high-value intermediate, primarily utilized in the synthesis of negative dielectric anisotropy liquid crystals (LCs) and fluorinated bioactive scaffolds. The presence of the 2,3-difluoro motif imparts specific dipole moments and conformational rigidity essential for mesogenic behavior.

This guide details the optimized Sonogashira cross-coupling of this substrate. Unlike standard aryl iodides, the 2,3-difluoro substitution pattern significantly alters the electronic landscape of the ring, activating the C-I bond toward oxidative addition while simultaneously introducing potential sensitivity to nucleophilic attack at the C-F positions under harsh conditions.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Preserves the labile C-F bonds while quantitatively coupling the C-I bond.[1]

  • Mild Conditions: Operates at near-ambient temperatures to prevent defluorination or ether cleavage.

  • Scalability: Designed for gram-to-kilogram transition with minimal chromatographic burden.

Retrosynthetic & Mechanistic Analysis

Electronic Activation (The "Ortho-F Effect")

The reactivity of 1-Butoxy-2,3-difluoro-4-iodobenzene is governed by the inductive effect ($ -I $) of the fluorine atoms.

  • C4-Position (Iodine): The fluorine atoms at C2 and C3 are strongly electron-withdrawing. This reduces electron density at the C4-I bond, making it significantly more electrophilic than a non-fluorinated phenyl iodide. Consequently, the Oxidative Addition step of the catalytic cycle is rapid, often proceeding at room temperature.

  • C1-Position (Butoxy): The alkoxy group is electron-donating ($ +M $), but its influence is distal to the reaction center and overwhelmed by the proximal fluorines.

Steric Considerations

While fluorine has a small Van der Waals radius ($ r_w \approx 1.47 \mathring{A} $), the C3-fluorine is ortho to the reaction site. This does not inhibit the approach of linear alkynes but suggests that bulky phosphine ligands (e.g., $ P(t-Bu)_3


 PPh_3 $) ligands are sterically optimal.

Optimization Strategy & Reaction Parameters

The following matrix defines the optimal operating window for this specific substrate.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (1–3 mol%)The pre-catalyst is air-stable and reduces in situ to the active Pd(0) species. It provides the ideal steric balance for ortho-fluorinated substrates.
Co-Catalyst CuI (1–3 mol%)Essential for generating the copper-acetylide intermediate.[2] Must be high purity (white/off-white, not green).
Base Triethylamine (Et₃N) Acts as both base and co-solvent. Strong enough to deprotonate the terminal alkyne but weak enough to prevent $ S_NAr $ side reactions at C-F sites.
Solvent THF or DMF THF is preferred for ease of workup. DMF is reserved for sparingly soluble alkynes or high-temperature requirements (>60°C).
Temperature RT to 45°C The activated C-I bond reacts readily. High heat (>80°C) promotes homocoupling (Glaser coupling) of the alkyne.

Standard Operating Procedure (Protocol)

Scale: 10.0 mmol (approx. 3.1 g of substrate) Target Yield: >85% Isolated

Reagents
  • Substrate: 1-Butoxy-2,3-difluoro-4-iodobenzene (1.0 equiv, 3.12 g)

  • Alkyne: Terminal Alkyne (e.g., 4-propylphenylacetylene) (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv, 140 mg)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv, 38 mg)

  • Solvent/Base: Anhydrous THF (30 mL) / Triethylamine (10 mL)

Step-by-Step Workflow
  • Inerting: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Charging (Solids): Charge the flask with the Aryl Iodide , Pd catalyst , and CuI .

    • Critical Check: CuI must be added last or simultaneously with the catalyst to minimize oxidation before the reaction starts.

  • Solvent Addition: Add THF and Triethylamine via syringe. Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (crucial to prevent alkyne homocoupling).

  • Alkyne Addition: Add the Terminal Alkyne dropwise (neat or dissolved in minimal THF) over 5 minutes.

    • Observation: The solution typically darkens from yellow to dark brown/black as the active Pd(0) species forms and the cycle begins.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or HPLC. The starting iodide (High R_f) should disappear. If conversion is <50% after 2 hours, warm to 40°C.

  • Quench: Dilute the mixture with Et₂O (50 mL) and quench with saturated NH₄Cl solution (50 mL). The aqueous layer will turn blue (copper-amine complex).

  • Workup: Separate layers. Wash the organic phase with Water (2 x 50 mL) and Brine (50 mL). Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Crude: Usually a dark oil or solid.

    • Filtration: Pass through a short pad of silica gel (eluting with Hexane) to remove Pd-black and baseline salts.

    • Recrystallization: For Liquid Crystal grade (>99.5%), recrystallize from Ethanol or Isopropanol.

Visualized Workflows

Diagram 1: Experimental Workflow

This diagram outlines the logical flow from setup to isolation, emphasizing critical control points.

ReactionWorkflow Start Start: Inert Atmosphere Setup Reagents Charge: Ar-I + Pd + CuI Start->Reagents Sparge Degas: Add THF/Et3N & Sparge N2 Reagents->Sparge Addition Initiation: Add Alkyne Dropwise Sparge->Addition Reaction Reaction: Stir RT (2-4h) Addition->Reaction Check QC: TLC/HPLC Check Reaction->Check Check->Reaction Incomplete (Heat to 40°C) Quench Workup: NH4Cl Quench & Extraction Check->Quench Complete Purify Purification: Silica Plug -> Recrystallization Quench->Purify

Caption: Step-by-step execution flow for the Sonogashira coupling of fluorinated aryl iodides.

Diagram 2: Mechanistic Cycle & F-Activation

This diagram illustrates how the fluoro-substituents influence the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to F-withdrawal) Pd0->OxAdd Ar-I TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet R-C≡C-Cu Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Caption: The catalytic cycle highlighting the acceleration of Oxidative Addition by the electron-poor ring.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst (Oxidized)Ensure Pd catalyst is bright yellow. If brown/black before reaction, discard.
Alkyne Homocoupling (Glaser) Oxygen presenceIncrease N₂ sparging time. Ensure CuI is white/fresh.
De-iodination (Ar-H) Hydride source contaminationEnsure solvents are anhydrous. Avoid using alcohols as co-solvents.
Black Precipitate Early Pd AggregationLigand concentration too low. Add excess PPh₃ (1-2 mol%) to stabilize Pd species.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene. BenchChem Protocols. Link

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2][3] Chemical Reviews, 107(3), 874-922. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.[4][5] Merck/MilliporeSigma. Link

Sources

Method

Application Note: Strategies and Protocols for the Suzuki-Miyaura Cross-Coupling of Electron-Deficient Aryl Iodides

Abstract: The construction of biaryl scaffolds containing electron-deficient aromatic rings is a cornerstone of modern synthetic chemistry, with profound implications in the development of pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The construction of biaryl scaffolds containing electron-deficient aromatic rings is a cornerstone of modern synthetic chemistry, with profound implications in the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging these critical C-C bonds. This application note provides an in-depth guide for researchers focusing on the coupling of electron-deficient aryl iodides. While these substrates are often highly reactive, successful and high-yielding transformations require a nuanced understanding of the catalytic cycle and careful optimization of reaction parameters. We will explore the mechanistic intricacies specific to this substrate class, detail robust experimental protocols, and offer field-tested troubleshooting advice to empower scientists to achieve reliable and reproducible outcomes.

Mechanistic Considerations: Beyond the Textbook Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. However, the electronic nature of the aryl iodide profoundly influences the kinetics and potential pitfalls of each step.

The Catalytic Cycle

The reaction is generally understood to proceed via three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArI Ar-I (Electron-Deficient) ArI->OxAdd Fast ArBOH Ar'-B(OR)₂ + Base ArBOH->Transmetalation

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-iodine bond. For electron-deficient aryl iodides, this step is typically very rapid.[1][2] The electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) polarize the C-I bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) center. The reactivity order for halides is generally I >> Br > OTf >> Cl.[1]

  • Transmetalation: Following oxidative addition, a carbon group from the organoboron reagent replaces the halide on the palladium center. This step is base-mediated; the base activates the boronic acid or its ester, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium(II) complex.[1]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1] This step is often accelerated by the use of bulky, electron-rich ligands.[2]

The Aryl Iodide Nuance: A Case of Counterintuitive Reactivity

While the C-I bond is the weakest among aryl halides, leading to fast oxidative addition, this does not always translate to a trouble-free reaction. Research has shown that with traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (e.g., ~50 °C) compared to their aryl bromide counterparts.[3] This phenomenon is attributed to the unexpectedly poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)].[3] The iodide ligand can bind strongly to the palladium center, potentially slowing down subsequent steps or forming inactive palladium dimers, thereby inhibiting the catalytic cycle.[2] This underscores the importance of selecting an appropriate ligand and temperature profile, even for these "activated" substrates.

Key Parameter Optimization for Robust Couplings

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.

Catalyst and Ligand Selection

The choice of ligand is critical for stabilizing the palladium catalyst, promoting key steps in the catalytic cycle, and preventing the formation of inactive palladium black.[4]

ComponentTypeRationale & Application Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂These are common, air-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. Pd(OAc)₂ is often preferred for its cost-effectiveness and reliability.
Ligands Triphenylphosphine (PPh₃) The "classical" ligand. Often sufficient for electron-deficient aryl iodides due to the fast oxidative addition, but can lead to issues at lower temperatures.[3]
Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos)Highly effective for challenging couplings. Their bulk promotes reductive elimination, preventing catalyst decomposition and increasing turnover numbers. Recommended for achieving high yields and for coupling with sterically hindered partners.[5]
N-Heterocyclic Carbenes (NHCs) (e.g., from PEPPSI™ precatalysts)Strong σ-donors that form very stable bonds with palladium, creating highly active and robust catalysts. Excellent for couplings involving less reactive partners or when high catalyst turnover is required.[2]
Ligand-Free Systems Some reactions, particularly with highly reactive substrates, can proceed with a palladium source alone, often using palladium nanoparticles.[6] These systems offer simplicity and ease of product purification.
Base and Solvent Selection

The base and solvent work in concert to facilitate the crucial transmetalation step. The choice must be compatible with the functional groups present on both coupling partners.

  • Bases:

    • Potassium Carbonate (K₂CO₃): A moderately strong and widely used base, effective in many solvent systems.[7]

    • Potassium Phosphate (K₃PO₄): A stronger base, often used with more challenging or sterically hindered boronic acids. Its use can sometimes accelerate slow reactions.[4]

    • Cesium Carbonate (Cs₂CO₃): A very strong and highly soluble base, but its use should be minimized where possible due to higher cost and environmental considerations.[8]

    • Organic Bases (e.g., Et₃N): Generally less effective and can sometimes be detrimental to the reaction.[6]

  • Solvents:

    • Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are the most common choices. They effectively solubilize the organic reagents and the palladium complex.[2]

    • Aqueous Mixtures: A small amount of water is often essential. It helps to dissolve the inorganic base and can facilitate the formation of the active boronate species. Typical ratios range from 4:1 to 10:1 (organic solvent:water).[2][7]

    • Degassing: It is critical to degas the solvent and reaction mixture to remove dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and an increase in side reactions like boronic acid homocoupling.[2]

Experimental Protocols

Adherence to a well-designed protocol is paramount for reproducibility. Always perform reactions under an inert atmosphere (Nitrogen or Argon).

General Experimental Workflow

Workflow prep 1. Reagent Preparation (Weigh solids, measure liquids) setup 2. Reaction Vessel Setup (Schlenk flask, stir bar, inert gas) prep->setup add 3. Reagent Addition (Solids first, then degassed solvent/liquids) setup->add degas 4. Final Degassing (3x Vacuum/Inert Gas cycles) add->degas react 5. Heating & Monitoring (Heat to temp, monitor by TLC/GC-MS) degas->react quench 6. Reaction Quench & Workup (Cool, add water, extract with organic solvent) react->quench purify 7. Purification (Column chromatography or recrystallization) quench->purify

Figure 2: Standard workflow for setting up a Suzuki-Miyaura reaction.

General Protocol for Coupling an Electron-Deficient Aryl Iodide

This protocol is a general starting point and may require optimization for specific substrates.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.5–2 mol%) and the ligand (e.g., SPhos, 1.0–4 mol%) if applicable. Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., Toluene, ~0.1 M concentration) followed by degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 2–18 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.

Exemplary Transformations & Conditions

The following table summarizes conditions for the coupling of various electron-deficient aryl iodides.

EntryAryl IodideArylboronic AcidCatalyst System (mol%)Base / SolventTemp/TimeYield
14-IodonitrobenzenePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄, Toluene/H₂O100 °C, 4h>95%
24-Iodobenzonitrile4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (3)K₂CO₃, Dioxane/H₂O90 °C, 12h~90%
32-Iodo-5-(trifluoromethyl)pyridineThiophene-2-boronic acidPEPPSI™-IPr (2)K₂CO₃, THF/H₂O80 °C, 6h~92%
4PentafluoroiodobenzenePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃, DMF100 °C, 16h~85%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (decomposed).3. Insufficient temperature or reaction time.4. Inappropriate base or solvent.1. Ensure rigorous degassing of all reagents and solvents. Use fresh, high-quality palladium precatalysts.[2]2. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).3. Increase temperature in 10 °C increments. Allow the reaction to run longer (up to 24h).4. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄) or solvent systems.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve degassing technique. Maintain a positive pressure of inert gas throughout the reaction.[2]2. Ensure reaction conditions (ligand, temperature) are sufficient to generate the active Pd(0) species.
Protodeboronation (Loss of Boronic Acid) The boronic acid is sensitive to the reaction conditions (especially aqueous base) and decomposes before transmetalation.1. Use a boronate ester (e.g., pinacol or MIDA ester) which is more stable.[2]2. Use anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK), if compatible with other functional groups.[9]3. Add the boronic acid portion-wise or via syringe pump to maintain a low instantaneous concentration.
Dehalogenation of Aryl Iodide The aryl iodide is reduced to the corresponding arene. This can be promoted by β-hydride elimination from certain ligands or impurities.1. Ensure the reaction is performed under strictly inert conditions.[4]2. Use a bulky ligand designed to promote reductive elimination over side reactions.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • Yasukawa, T., Zhu, Z., Yamashita, Y., & Kobayashi, S. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett, 32(05), 502-504. [Link]

  • Yasukawa, T., et al. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti. Thieme Chemistry. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Unknown Author. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1999-2006. [Link]

  • Unknown Author. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters, 17(14), 3466-3469. [Link]

  • Shaughnessy, K. H., & DeVasher, R. B. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Current Organic Chemistry, 16(8), 959-977. [Link]

  • Unknown Author. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. [Link]

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4350-4361. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania Open Repository. [Link]

Sources

Application

Palladium-catalyzed functionalization of 2,3-difluoroiodobenzene

Application Note: Palladium-Catalyzed Functionalization of 2,3-Difluoroiodobenzene Executive Summary & Strategic Importance 2,3-Difluoroiodobenzene (CAS: 64248-57-3) is a high-value scaffold in the synthesis of ferroelec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Functionalization of 2,3-Difluoroiodobenzene

Executive Summary & Strategic Importance

2,3-Difluoroiodobenzene (CAS: 64248-57-3) is a high-value scaffold in the synthesis of ferroelectric liquid crystals, agrochemicals, and fluorinated pharmaceuticals. Its structural uniqueness lies in the ortho-difluoro motif, which imparts specific metabolic stability and lipophilicity profiles to drug candidates.

From a synthetic perspective, this molecule presents a "Goldilocks" scenario for Palladium-catalyzed cross-coupling:

  • Activation: The iodine handle ensures rapid oxidative addition, significantly faster than the C-F or C-H bonds.

  • Electronic Bias: The electron-withdrawing nature of the two fluorine atoms ($ \sigma_I $ and $ \sigma_R $ effects) renders the metal center electron-deficient after oxidative addition, stabilizing the Pd(II) intermediate but potentially slowing down reductive elimination if the ligand is not sufficiently electron-rich.

This guide provides three validated protocols for the functionalization of 2,3-difluoroiodobenzene, designed to maximize chemoselectivity and yield.

Mechanistic Logic & Ligand Selection Strategy

The presence of ortho-fluorine atoms creates a specific electronic environment. Unlike non-fluorinated aryl iodides, the 2,3-difluoro motif creates a "fluorine effect" that must be managed.

  • Oxidative Addition (OA): Facilitated by the electron-poor ring. Standard Pd(0) sources work well.

  • Transmetalation (TM): Generally unaffected, though steric crowding from the 2-position fluorine can slightly impede bulky nucleophiles.

  • Reductive Elimination (RE): The critical step. The electron-poor Pd(II) center holds the product tightly. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or bulky Buchwald biaryls) are recommended to force this step.

Visualizing the Decision Matrix

LigandSelection Start Substrate: 2,3-Difluoroiodobenzene Target Target Transformation? Start->Target Suzuki Suzuki-Miyaura (Biaryl Formation) Target->Suzuki Sono Sonogashira (Alkyne Insertion) Target->Sono Buchwald Buchwald-Hartwig (C-N Bond) Target->Buchwald Suz_Cond Standard: Pd(dppf)Cl2 Difficult: XPhos Pd G3 Suzuki->Suz_Cond Sono_Cond PdCl2(PPh3)2 + CuI Base: Et3N Sono->Sono_Cond Buch_Cond Primary Amine: BrettPhos Secondary Amine: RuPhos Buchwald->Buch_Cond Warning Risk: SNAr Side Reaction (Avoid strong bases like NaOtBu) Buchwald->Warning

Caption: Ligand and catalyst selection logic based on the desired transformation, highlighting the specific risk of SNAr in amination reactions.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Creating biphenyl liquid crystal cores or biaryl drug scaffolds.

Rationale: The 2-position fluorine provides steric bulk. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand facilitates the reductive elimination of the sterically encumbered 2,6-disubstituted biaryl product.

Reagents & Stoichiometry:

Component Equiv. Role
2,3-Difluoroiodobenzene 1.0 Electrophile
Aryl Boronic Acid 1.2 - 1.5 Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%) Catalyst
K₂CO₃ (2.0 M aq.) 3.0 Base

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 2,3-difluoroiodobenzene (1.0 equiv), the aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M K₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. The starting iodide (Rf ~0.6 in Hexanes) should disappear rapidly.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂).

    • Note: Fluorinated biaryls are often non-polar; start with 100% Hexanes/Heptane.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Extending conjugation length; synthesis of molecular wires.

Rationale: The electron-deficient nature of the ring makes the C-I bond highly reactive toward oxidative addition. Standard PPh3-based catalysts are sufficient and cost-effective.

Reagents & Stoichiometry:

Component Equiv. Role
2,3-Difluoroiodobenzene 1.0 Electrophile
Terminal Alkyne 1.2 Nucleophile
PdCl₂(PPh₃)₂ 0.02 (2 mol%) Catalyst
CuI 0.01 (1 mol%) Co-catalyst
Triethylamine (TEA) 3.0 Base/Solvent

| THF | [0.3 M] | Co-Solvent |

Step-by-Step Procedure:

  • Charge: Add PdCl₂(PPh₃)₂ and CuI to a dry flask under Argon.

  • Dissolve: Add THF and Triethylamine (degassed).

  • Substrate: Add 2,3-difluoroiodobenzene followed by the terminal alkyne.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 50°C.

    • Warning: High heat (>70°C) with strong electron-withdrawing groups can promote alkyne homocoupling (Glaser coupling). Keep temperature moderate.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate.

Protocol C: Buchwald-Hartwig Amination

Best for: Introduction of aniline or morpholine derivatives.

Rationale: This is the most challenging transformation due to the potential for nucleophilic aromatic substitution (SNAr) at the C-F bond ortho to the iodine. To prevent this, we use a highly active catalyst (RuPhos Pd G3 ) that operates at lower temperatures and a mild base (Cs₂CO₃ ).

Reagents & Stoichiometry:

Component Equiv. Role
2,3-Difluoroiodobenzene 1.0 Electrophile
Amine (e.g., Morpholine) 1.2 Nucleophile
RuPhos Pd G3 0.02 (2 mol%) Pre-catalyst
Cs₂CO₃ 2.5 Mild Base

| Toluene | [0.2 M] | Solvent |

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict Argon flow, add RuPhos Pd G3, Cs₂CO₃, and the amine (if solid) to a vial.

  • Liquids: Add 2,3-difluoroiodobenzene and Toluene (anhydrous).

  • Reaction: Heat to 80°C for 12 hours.

    • Critical Control: Do NOT use NaOtBu or KOtBu. Strong alkoxide bases can trigger SNAr displacement of the fluorine atoms, leading to defluorinated byproducts.

  • Workup: Filter through Celite, eluting with DCM.

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Protodehalogenation (Ar-I

Ar-H)
Reducing conditions; water in solvent (anhydrous protocols).Switch to anhydrous dioxane; ensure base is dry. Increase catalyst loading to outcompete reduction.
Homocoupling (Ar-Ar dimer)Presence of Oxygen; Slow Transmetalation.Degas solvents more rigorously (sparge 15 mins). Switch to Pd(PPh₃)₄ which is less prone to dimerization than Pd(II) salts.
SNAr Side Products (Loss of F)Base too strong; Temperature too high.Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temperature by 10°C.
No Reaction Catalyst poisoning; Oxidative addition failure.The 2,3-F pattern is sterically crowded. Switch to XPhos or BrettPhos ligands to open up the active site.
Pathway Visualization: The "Fluorine Effect"

Mechanism Pd0 Pd(0)L2 OA Oxidative Addition (Fast due to e- poor ring) Pd0->OA Int1 Pd(II)-Ar-I (Stabilized by F) OA->Int1 Ar-I TM Transmetalation Int1->TM Nu-M Int2 Pd(II)-Ar-Nu TM->Int2 RE Reductive Elimination (Rate Limiting Step) Int2->RE Needs Bulky Ligand RE->Pd0 Regeneration Prod Product RE->Prod

Caption: The catalytic cycle emphasizing the rapid oxidative addition driven by the electron-deficient difluoro-ring and the rate-limiting reductive elimination.

References

  • BenchChem. "Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene."[1] BenchChem Technical Library, 2025. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources. Link

  • Sigma-Aldrich. "Product Specification: 2,3-Difluoroiodobenzene (CAS 64248-57-3)."[2] Link

Sources

Method

Application Note: Preparation of 4-Butoxy-2,3-difluorophenylboronic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Butoxy-2,3-difluorophenylboronic acid (CAS: 156487-12-6)[1] Strategic Overview & Significance 4-Butoxy-2,3-difluorophenylboro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Butoxy-2,3-difluorophenylboronic acid (CAS: 156487-12-6)[1]

Strategic Overview & Significance

4-Butoxy-2,3-difluorophenylboronic acid is a highly valued building block in advanced organic synthesis. It is predominantly utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl frameworks[2]. These structural motifs are essential in the development of liquid crystalline materials, OLED components, and active pharmaceutical ingredients (APIs), particularly in the design of highly specific enzyme inhibitors where fluorine substitution modulates lipophilicity and metabolic stability[3].

The synthesis of this compound relies on a highly controlled, three-step sequence: O-alkylation of a phenol precursor, regioselective lithiation, and subsequent borylation. This guide details the causality behind the reaction conditions and provides a self-validating protocol for scalable preparation.

Mechanistic Insights & Regioselectivity

The critical step in this synthesis is the regioselective functionalization of the arene core. When 1-butoxy-2,3-difluorobenzene is treated with a strong base, the base must discriminate between two available protons: the C4 position (ortho to the fluorine) and the C6 position (ortho to the butoxy group).

According to established principles of, fluorine acts as one of the most potent ortho-directing groups due to its strong inductive electron-withdrawing nature[4]. The synergistic inductive effect of the two adjacent fluorine atoms at C2 and C3 highly acidifies the C4 proton. Consequently, treatment with n-butyllithium (n-BuLi) at cryogenic temperatures results in exclusive deprotonation at C4, completely overriding the weaker directing effect of the C1 alkoxy group.

Regioselectivity SM 1-Butoxy-2,3-difluorobenzene C4 C4-Proton (Ortho to Fluorine) SM->C4 C6 C6-Proton (Ortho to Butoxy) SM->C6 Path1 Strong inductive withdrawal by F Highly acidic C4->Path1 Path2 Weaker inductive effect by Alkoxy Less acidic C6->Path2 Product Exclusive C4 Lithiation Path1->Product n-BuLi, -78°C

Figure 1: Regioselectivity of lithiation driven by the strong Directed ortho-Metalation (DoM) effect of fluorine.

Synthetic Pathway & Workflow

The synthesis is executed via a linear sequence designed to maximize yield while preventing the formation of regioisomers and over-addition byproducts.

Pathway A 2,3-Difluorophenol (Starting Material) B 1-Butoxy-2,3- difluorobenzene (Intermediate) A->B 1-Bromobutane K2CO3, DMF 80°C C C4-Lithio-1-butoxy- 2,3-difluorobenzene (Reactive Intermediate) B->C n-BuLi, THF -78°C (DoM) D Borate Ester (Intermediate) C->D B(OPr-i)3 -78°C to RT E 4-Butoxy-2,3- difluorophenylboronic acid (Final Product) D->E 2M HCl Hydrolysis

Figure 2: Synthetic pathway for 4-butoxy-2,3-difluorophenylboronic acid via Directed ortho-Metalation.

Experimental Protocols

Step 4.1: Synthesis of 1-Butoxy-2,3-difluorobenzene (O-Alkylation)

Causality Note: Potassium carbonate (K₂CO₃) is utilized as a mild base in a polar aprotic solvent (DMF) to facilitate the SN2 substitution of 1-bromobutane by the phenoxide ion without inducing side reactions[5].

  • Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reaction: Charge the flask with 2,3-difluorophenol (50.0 g, 0.384 mol), anhydrous K₂CO₃ (79.6 g, 0.576 mol), and anhydrous DMF (400 mL). Add 1-bromobutane (57.9 g, 0.422 mol) dropwise at room temperature.

  • Heating: Elevate the temperature to 80 °C and stir vigorously for 12 hours.

  • Work-up: Cool to room temperature, quench with distilled water (800 mL), and extract with ethyl acetate (3 x 300 mL).

  • Purification: Wash the combined organic layers with brine (5 x 200 mL to remove DMF), dry over anhydrous Na₂SO₄, and concentrate. Distill the crude liquid under vacuum to afford 1-butoxy-2,3-difluorobenzene as a colorless liquid.

Step 4.2: Regioselective Lithiation and Borylation

Causality Note: The reaction must be strictly maintained below -70 °C[6]. At higher temperatures, the lithiated intermediate can undergo elimination of LiF to form a highly reactive benzyne intermediate, destroying the yield. Triisopropyl borate is preferred over trimethyl borate because its bulky isopropyl groups prevent the over-addition of the aryl lithium species, which would otherwise form unwanted borinic acids.

  • Setup: In an oven-dried 2 L three-necked flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, dissolve 1-butoxy-2,3-difluorobenzene (50.0 g, 0.268 mol) in anhydrous THF (500 mL) under a strict argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 118 mL, 0.295 mol) dropwise over 45 minutes, ensuring the internal temperature never exceeds -70 °C. Stir at -78 °C for 2 hours.

  • Borylation: Add triisopropyl borate (60.5 g, 0.322 mol) dropwise, strictly keeping the temperature below -70 °C.

  • Maturation: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 12 hours.

Step 4.3: Hydrolysis and Isolation
  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by adding 2M HCl (300 mL) until the aqueous layer reaches pH 2.

  • Hydrolysis: Stir vigorously for 1 hour to fully hydrolyze the intermediate borate ester to the free boronic acid.

  • Extraction: Remove the THF under reduced pressure. Extract the remaining aqueous phase with ethyl acetate (3 x 250 mL).

  • Crystallization: Wash the organic phase with brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude solid from a mixture of hexanes and toluene to afford 4-butoxy-2,3-difluorophenylboronic acid as a white crystalline powder.

Data Presentation & Quality Control

To ensure a self-validating system, monitor the following parameters and expected analytical markers across the workflow:

Process StepKey ReagentsTemp (°C)Target Intermediate/ProductExpected YieldPurity Target (HPLC)
O-Alkylation 2,3-Difluorophenol, 1-Bromobutane80 °C1-Butoxy-2,3-difluorobenzene88–92%>98.0%
Lithiation n-BuLi, THF-78 °CC4-Lithio intermediateN/A (In situ)N/A
Borylation Triisopropyl borate-78 °C to RTBorate esterN/A (In situ)N/A
Hydrolysis 2M HCl0 °C to RT4-Butoxy-2,3-difluorophenylboronic acid75–82%>99.0%

Troubleshooting & Process Optimization

  • Protodeboronation Risks: Boronic acids bearing electron-withdrawing groups (such as the two fluorine atoms in this molecule) are highly susceptible to protodeboronation[7]. Avoid prolonged exposure to strong aqueous acids at elevated temperatures during the work-up phase. Keep the hydrolysis step strictly at or below room temperature.

  • Moisture Sensitivity: Organolithium reagents will undergo rapid protonation in the presence of water, reverting the intermediate back to the starting material. Glassware must be oven-dried at 150 °C and purged with argon prior to use.

  • Anhydride Formation: Boronic acids naturally dehydrate to form cyclic anhydrides (boroxines) upon standing or during drying. Analytical techniques (like NMR or MS) may show varying amounts of the trimeric anhydride[8]. This does not impact its efficacy in Suzuki couplings, as the active boronic acid is regenerated in the basic aqueous conditions of the cross-coupling reaction.

References

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale Source: Scilit / Tetrahedron Letters URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in Pd-Catalyzed Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent points of failure I see in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira) is hydrodeiodin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent points of failure I see in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira) is hydrodeiodination . When utilizing highly reactive aryl iodides, researchers often observe the unintended reduction of the C–I bond to a C–H bond. This consumes the starting material, depresses yields, and severely complicates downstream purification.

This guide is designed to move beyond basic symptom management. We will dissect the mechanistic causality of this side reaction, provide actionable troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-fidelity coupling.

Mechanistic Causality: The Origin of Deiodination

Deiodination is not a random degradation event; it is a highly specific, competing catalytic cycle. Following the initial oxidative addition of the aryl iodide to the Pd(0) species, the resulting Pd(II)(Ar)(I) complex is supposed to undergo transmetalation (or migratory insertion).

However, if transmetalation is kinetically slow, the Pd(II) complex has a prolonged lifetime. During this window, it can undergo ligand exchange with an adventitious hydride source in the reaction mixture (such as an alkoxide from the solvent or an amine base). Subsequent


-hydride elimination generates a Pd(II)(Ar)(H) intermediate, which rapidly undergoes reductive elimination to yield the reduced Ar–H byproduct and regenerate the Pd(0) catalyst (1)[1].

MechanisticPathway Pd0 Pd(0) Catalyst PdII Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->PdII + Ar-I ArI Aryl Iodide (Ar-I) ArI->PdII Transmetalation Transmetalation (Coupling Partner) PdII->Transmetalation Fast (Good Ligand) PdII_H Pd(II)(Ar)(H) Intermediate PdII->PdII_H + H- (Slow Transmetalation) Product Cross-Coupled Product (Desired) Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Hydride Hydride Source (Solvent, Amine) Hydride->PdII_H Deiodination Ar-H (Deiodination Side Product) PdII_H->Deiodination Reductive Elimination Deiodination->Pd0 Catalyst Regeneration

Catalytic pathways: Desired cross-coupling vs. competitive hydrodeiodination side reaction.

Troubleshooting FAQs

Q1: I am running a Suzuki coupling in methanol, and my LC-MS shows >40% of the deiodinated starting material. Why is this happening? Causality: Primary and secondary alcohols (like methanol and ethanol) are notorious hydride donors in Pd-catalysis. The Pd(II)(Ar)(I) intermediate undergoes ligand exchange with methoxide. This is followed by


-hydride elimination, releasing formaldehyde and forming the problematic Pd-hydride species. Isotope labeling studies using 

have definitively confirmed that the solvent acts as the primary hydride source in these failures (1)[1]. Actionable Solution: Switch to aprotic solvents such as 1,4-Dioxane, THF, or Toluene. If a protic solvent is strictly required to solubilize your base, utilize tert-butanol or tert-amyl alcohol. Because these tertiary alcohols lack

-hydrogens, they completely shut down the

-hydride elimination pathway.

Q2: My reaction requires an amine base, but I am still seeing deiodination even in aprotic solvents. What is the mechanism of failure here? Causality: Aliphatic amines containing


-hydrogens (e.g., triethylamine, diethylamine) can coordinate to the palladium center and undergo 

-hydride elimination, forming an iminium ion and transferring a hydride to the metal. Actionable Solution: Substitute the amine with a solid inorganic base (e.g.,

,

, or

), which cannot act as a hydride donor. If an organic base is mandatory for your substrate's solubility, use N,N-diisopropylethylamine (DIPEA). The extreme steric bulk of DIPEA significantly retards its coordination to the Pd center, minimizing the rate of hydride transfer.

Q3: How can I tune my catalyst and ligand to favor cross-coupling over deiodination? Causality: Deiodination is a kinetic competitor. If transmetalation is sluggish, the Pd(II) intermediate survives long enough to react with adventitious hydride sources. Actionable Solution:

  • Accelerate Transmetalation: Employ highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or tri-tert-butylphosphine (

    
    ). These ligands accelerate both oxidative addition and transmetalation, effectively outcompeting the deiodination pathway.
    
  • Explore Pd(I) Dimers: Recent literature demonstrates that dinuclear iodide-bridged palladium(I) complexes (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) unlock unique catalytic pathways. Because the bimetallic nature of the Pd(I) species prevents the aryl and hydride ligands from cohabiting the same metal center, conventional hydrodehalogenation is severely restricted ()[2],[3].
    
Quantitative Data: Impact of Reaction Parameters on Deiodination

The following table summarizes the typical product distributions observed when optimizing a standard Suzuki-Miyaura coupling of an electron-deficient aryl iodide, demonstrating the quantitative impact of rational parameter selection.

Solvent SystemBaseLigand / CatalystCross-Coupling Yield (%)Deiodination (Ar-H) (%)Mechanistic Rationale
Methanolngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


35%60%MeOH and

provide abundant hydride sources; slow transmetalation.
THF /



55%30%Removal of MeOH reduces hydrides, but

still contributes.
1,4-Dioxane /



75%15%Inorganic base eliminates amine-derived hydrides.
1,4-Dioxane (Anhydrous)


/ XPhos
>95%<2%XPhos accelerates transmetalation;

is a strong, non-hydridic base.
THF /



(Pd(I))
92%<1%Bimetallic Pd(I) prevents cohabitation of aryl and hydride ligands.
Validated Experimental Protocol: High-Fidelity Suzuki-Miyaura Coupling

This self-validating protocol is engineered to minimize deiodination through the rigorous exclusion of hydride donors and the kinetic acceleration of the desired transmetalation pathway.

Materials Required:

  • Aryl iodide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • 
     (2.5 mol%, yielding 5 mol% Pd)
    
  • XPhos (10 mol%)

  • Anhydrous, finely milled

    
     (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Reagent Charging (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.5 mmol),

    
     (0.025 mmol), XPhos (0.10 mmol), and 
    
    
    
    (2.0 mmol).
    • Causality Check: Using anhydrous

      
       instead of aqueous bases minimizes the generation of hydroxide-coordinated Pd species, which can sometimes lead to protodehalogenation in highly electron-deficient systems.
      
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle 3 times.

    • Causality Check: Oxygen degrades electron-rich phosphines (converting XPhos to XPhos oxide). This slows down transmetalation and indirectly increases the residence time of the Pd(II) intermediate, thereby increasing the risk of deiodination.

  • Solvent Addition: Add 5.0 mL of rigorously degassed, anhydrous 1,4-Dioxane via syringe.

    • Causality Check: Dioxane lacks

      
      -hydrogens, completely eliminating solvent-mediated hydride transfer.
      
  • Reaction Execution & Self-Validation: Heat the reaction mixture to 80°C in a pre-heated oil bath with vigorous stirring (800+ rpm).

    • Self-Validation Step: Withdraw a 10

      
      L aliquot at the 1-hour mark and analyze via LC-MS. The mass of the desired cross-coupled product should dominate. If the Ar-H mass exceeds 5% , immediately verify the anhydrous nature of your solvent and check your ligand for oxidation.
      
  • Workup and Isolation: Once the starting material is consumed (typically 2–4 hours), cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution Source: nih.gov URL: 2[2]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: rsc.org URL: 1[1]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Source: nih.gov URL: 3[3]

Sources

Optimization

Technical Support Center: 1-Butoxy-2,3-difluoro-4-iodobenzene Purification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS: 1366126-91-1) Welcome to the Technical Support Center. This guide provides ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS: 1366126-91-1)

Welcome to the Technical Support Center. This guide provides causality-driven methodologies, validated protocols, and troubleshooting strategies for the isolation and purification of 1-butoxy-2,3-difluoro-4-iodobenzene—a critical fluorinated building block used in the synthesis of liquid crystals and pharmaceutical intermediates (such as HPK1 inhibitors and TNF-α modulators).

Mechanistic Overview & Purification Causality

The synthesis of 1-butoxy-2,3-difluoro-4-iodobenzene typically involves the electrophilic aromatic iodination of 1-butoxy-2,3-difluorobenzene. The primary challenge in this workflow is regioselectivity and isomer resolution .

The Causality of Isomer Formation: The aromatic ring is subject to competing directing effects. The butoxy group at C1 is a strong ortho/para director, activating positions C6 and C4. The fluorine atom at C3 is a weak ortho/para director, activating positions C2 (occupied), C4, and C6 1. While steric hindrance from the bulky butoxy group favors para-substitution (yielding the target 4-iodo isomer), the 6-iodo isomer is invariably formed as a byproduct.

Because the 4-iodo and 6-iodo isomers have nearly identical boiling points, fractional distillation is ineffective. A self-validating purification system must rely on flash chromatography to exploit subtle dipole moment differences, followed by high-vacuum distillation to protect the thermally labile C–I bond from degradation.

PurificationWorkflow A Crude Mixture (4-Iodo & 6-Iodo) B Thiosulfate Quench (I2 Reduction) A->B C Liquid Extraction (Hexanes/H2O) B->C D Flash Chromatography (Isomer Resolution) C->D E Vacuum Distillation (Thermal Protection) D->E F Pure Target (CAS 1366126-91-1) E->F

Sequential purification workflow for 1-butoxy-2,3-difluoro-4-iodobenzene isolation.

Validated Step-by-Step Purification Protocol

This self-validating protocol ensures the removal of unreacted iodinating agents, resolution of isomers, and isolation of the pure liquid product without thermal degradation.

Phase 1: Reaction Quenching & Extraction

Causality: Unreacted iodine (


) acts as a Lewis acid and a photolytic degradation initiator. It must be chemically reduced to water-soluble iodide (

) before organic extraction.
  • Cool the crude iodination reaction mixture to 0–5 °C using an ice bath.

  • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ) under vigorous stirring until the characteristic brown/purple color of iodine completely dissipates, leaving a pale yellow or colorless mixture.
    
  • Transfer the mixture to a separatory funnel and extract three times with hexanes. (Note: Hexanes are strictly preferred over ethyl acetate to exclude the extraction of polar reaction byproducts).

  • Wash the combined organic layers with saturated aqueous

    
    , followed by brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .
    
Phase 2: Flash Column Chromatography

Causality: The 4-iodo isomer exhibits a slightly different dipole moment compared to the 6-iodo isomer due to the para-relationship with the electron-donating butoxy group.

  • Pack a glass chromatography column with fine silica gel (230–400 mesh) using 100% hexanes.

  • Load the concentrated crude oil neat, or dissolved in a minimum volume of hexanes.

  • Elute isocratically with 100% hexanes. Monitor the fractions via TLC (UV active at 254 nm).

  • Pool the fractions containing the target isomer (typically the lower

    
     spot, though this must be validated via NMR). Concentrate under reduced pressure.
    
Phase 3: High-Vacuum Distillation

Causality: The predicted boiling point of 1-butoxy-2,3-difluoro-4-iodobenzene is 281.8 °C at atmospheric pressure 2. Heating the compound to this temperature will cause homolytic cleavage of the C–I bond and ether dealkylation.

  • Transfer the chromatographed oil to a short-path distillation or Kugelrohr apparatus.

  • Apply high vacuum (< 0.1 Torr) and ensure the system is leak-free.

  • Slowly increase the heating mantle/oven temperature. The product will distill at a significantly suppressed temperature (approximately 90–110 °C at 0.1 Torr).

  • Collect the pure, colorless liquid in a receiver flask cooled with a dry ice/acetone bath.

Troubleshooting Guides & FAQs

Q: My isolated product turns pink or light brown after a few days in storage. How do I prevent this? A: This discoloration is caused by the photolytic cleavage of the C–I bond, which releases trace amounts of elemental iodine (


). Fluorinated iodobenzenes are highly photosensitive.
Actionable Solution: Store the purified liquid in an amber glass vial under an inert argon atmosphere at 2–8 °C 2. For long-term storage, adding a small strip of clean copper wire to the vial acts as an effective iodine scavenger, keeping the liquid colorless.

Q: I am observing cleavage of the butoxy group (dealkylation) during my silica gel chromatography. Why is this happening? A: The butoxy ether linkage is sensitive to mildly acidic conditions. If trace Lewis acids (e.g.,


, 

, or

) from the iodination step carry over onto the slightly acidic silica gel, ether cleavage is catalyzed. Actionable Solution: Pre-treat your silica gel by flushing the packed column with 1% triethylamine (

) in hexanes, followed by a pure hexanes flush to remove excess amine before loading your sample. Ensure your Phase 1 aqueous workup includes a thorough saturated

wash.

Q: How can I definitively distinguish the 4-iodo isomer from the 6-iodo isomer using NMR? A: You must rely on


 and 

NMR coupling constants. In the 4-iodo isomer, the aromatic proton at position 5 will show a characteristic ortho-coupling to the fluorine at position 3, and meta-coupling to the fluorine at position 2. The

NMR will clearly show two distinct fluorine environments with specific ortho fluorine-fluorine coupling (

Hz), which shifts significantly depending on the adjacent iodine atom's position 1.

Quantitative Data & Specifications

For rapid comparison and quality control, ensure your isolated intermediate matches the following physicochemical parameters:

ParameterValue / SpecificationCausality / Relevance
CAS Number 1366126-91-1Unique registry identifier for 1-Butoxy-2,3-difluoro-4-iodobenzene 3.
Molecular Weight 312.09 g/mol Calculated from formula

.
Boiling Point (Predicted) 281.8 ± 40.0 °C (at 760 mmHg)Necessitates high-vacuum distillation to prevent thermal degradation 2.
Appearance Colorless to light yellow liquidA pink/brown tint indicates iodine liberation; requires repurification.
Storage Temperature 2–8 °C (Refrigerated, Dark)Minimizes photolytic C–I bond cleavage and extends shelf life 2.
Chromatography System 100% Hexanes (Silica Gel)Optimal non-polar environment for resolving halogenated aromatic isomers.

References

  • Boroncore. "1366126-91-1 | 1-Butoxy-2,3-difluoro-4-iodobenzene." Boroncore Fine Chemicals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: High-Efficiency Coupling of Sterically Hindered Aryl Iodides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Catalyst Loading & Turnover for Bulky Substrates Introduction: The "Iodide Paradox" Welcome. If you are here, you likely...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Catalyst Loading & Turnover for Bulky Substrates

Introduction: The "Iodide Paradox"

Welcome. If you are here, you likely face a specific contradiction: Aryl iodides are theoretically the most reactive electrophiles for oxidative addition, yet your reaction with sterically hindered variants (e.g., ortho-substituted) is stalling or requiring excessive catalyst loading (>5 mol%).

The Core Issue: Unlike chlorides, the challenge with hindered aryl iodides is rarely the initial activation. The bottleneck is the Reductive Elimination step. The large iodine atom, combined with ortho-substituents, creates a stable but crowded Pd(II) intermediate that struggles to expel the product. Furthermore, the released iodide anions often bridge palladium centers, forming inactive dimers (off-cycle resting states) that kill catalytic turnover.

This guide provides the protocols to break this stalemate, allowing you to drop loadings from 5 mol% down to <0.5 mol%.

Diagnostic Workflow

Before altering your loading, diagnose the failure mode. Use this logic tree to identify the rate-limiting step.

DiagnosticTree Start Start: Reaction Stalled/Low Yield CheckConv Check Conversion (HPLC/GC) Start->CheckConv HighConv High Conversion (>90%) Low Yield CheckConv->HighConv Mass Balance Missing LowConv Low Conversion (<50%) Stalled CheckConv->LowConv Starting Material Remains SideRxn Identify Side Product HighConv->SideRxn AddCat Add 2nd Dose of Catalyst LowConv->AddCat Dehalo Dehalogenation (Ar-H) CAUSE: Hydride Source/Solvent SideRxn->Dehalo Homo Homocoupling (Ar-Ar) CAUSE: Slow Transmetallation SideRxn->Homo Resumes Rxn Resumes DIAGNOSIS: Catalyst Death AddCat->Resumes StaysDead Rxn Stays Dead DIAGNOSIS: Product Inhibition or Iodide Poisoning AddCat->StaysDead

Figure 1: Diagnostic logic for hindered aryl iodide coupling failures.

Catalyst Selection: The "Why" and "How"

Q: Why is my standard Pd(PPh3)4 or Pd(dppf)Cl2 failing?

A: These "Generation 1" catalysts lack the bulk required to force reductive elimination in hindered systems.

  • Mechanism: For hindered substrates, the Pd(II) intermediate must undergo a conformational change to squeeze the two carbon fragments together. Small ligands (PPh3) do not provide enough steric pressure.

  • The Fix: You need Dialkylbiaryl Phosphines (Buchwald Ligands) or Bulky NHCs (PEPPSI). These ligands are massive; they wrap around the metal, creating a "conical pocket" that physically forces the substrates to eliminate to relieve strain.

Recommended Catalyst Systems
Substrate ClassRecommended Ligand/PrecatalystWhy?
General Hindered SPhos or XPhos (Gen 3/4 Precatalyst)SPhos is the "universal" solution for steric hindrance. XPhos excels if the nucleophile is also bulky.
Hindered Amines BrettPhos or RuPhos specifically designed to prevent

-hydride elimination in C-N coupling.
Ultra-Bulky Pd-PEPPSI-IPent The "flexible bulk" of the NHC wingtips accommodates extreme steric demand better than phosphines.

Critical Protocol Change: Stop using in-situ mixing (Pd(OAc)2 + Ligand).

  • Reason: In-situ activation is inefficient. You often lose 20-50% of your Pd to inactive black precipitates before the cycle begins.

  • Action: Switch to G3 or G4 Precatalysts (e.g., XPhos Pd G4). These activate quantitatively, allowing you to instantly cut loading by 50% [1].

Troubleshooting Specific Failures

Issue 1: The "Dehalogenation" Trap

Symptom: You recover the de-iodinated arene (Ar-H) instead of the product. Cause:


-Hydride elimination.[1] This competes with reductive elimination. If reductive elimination is slow (due to steric bulk), the Pd complex will look for a hydride source (often the solvent or the nucleophile) to eliminate.
Solution: 
  • Solvent Switch: Move away from alcohols or THF. Use Toluene or 1,4-Dioxane .

  • Base Switch: If using alkoxide bases (NaOtBu), they can act as hydride sources. Switch to inorganic bases like K3PO4 or Cs2CO3 .

Issue 2: The Reaction "Dies" at 60%

Symptom: Reaction starts fast but stops. Adding more catalyst restarts it briefly. Cause: Iodide Inhibition .[2] As the reaction progresses, the concentration of I⁻ increases. Two I⁻ ions can bridge two Pd centers, forming a stable, inactive dimer [L-Pd(μ-I)]2. Solution:

  • Ligand Ratio: Ensure a strict 1:1 Pd:Ligand ratio (using G4 precatalysts). Excess ligand can sometimes help break dimers, but for bulky ligands, it often inhibits oxidative addition.

  • Concentration: Dilute the reaction (0.1 M or 0.05 M). High concentration favors dimer formation.

Optimization Protocol: The "Loading Titration"

Do not guess the loading. Use this self-validating protocol to find the Minimum Effective Loading (MEL).

Step 1: The "Stress Test" Screen

Run 4 parallel reactions (small scale, 0.1 mmol) to select the ligand/base combo.

  • Conditions: 1 mol% Pd (use G3/G4 precatalyst), 60°C.

  • Ligands: SPhos, XPhos, BrettPhos (if amine), PEPPSI-IPr.

  • Base: K3PO4 (weak/anhydrous) vs. NaOtBu (strong).

Step 2: The Isotherm Check

Once the best ligand is found, run the reaction at 1 mol% and take aliquots at 15, 30, and 60 minutes.

  • Linear kinetics? Good.[3][4] Proceed to Step 3.

  • Fast then stop? Catalyst death. Increase temperature or change solvent.

  • Induction period (slow start)? You are likely using Pd(OAc)2.[5] Switch to G3/G4 precatalyst.[6]

Step 3: Loading Titration (The Cost Saver)

Run the optimized condition at three loadings:

  • 1.0 mol% (Control)

  • 0.1 mol% (Target)

  • 0.01 mol% (Stretch goal)

If 0.1 mol% achieves >85% yield in reasonable time, this is your new process standard.

Visualizing the Optimization Cycle

OptimizationCycle Precat Select G3/G4 Precatalyst Screen Screen Ligand (SPhos/XPhos) Precat->Screen Base Optimize Base (Cs2CO3 vs NaOtBu) Screen->Base Titrate Loading Titration (1.0 -> 0.1 mol%) Base->Titrate Titrate->Screen If Yield < 80%

Figure 2: Step-by-step workflow for minimizing catalyst loading.

References

  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich Technical Guides.

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered Precatalyst. Molecules (MDPI), 2023.[4]

  • Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995.

  • Design of New Ligands for the Arylation of Hindered Amines. Angewandte Chemie, 2016.[1]

Sources

Optimization

Technical Support Center: Solving Solubility Issues of Fluorinated Mesogens in Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated mesogens. The unique physicochemical properties imparted by fluorine, while beneficial for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated mesogens. The unique physicochemical properties imparted by fluorine, while beneficial for material performance and biological activity, frequently introduce significant challenges during synthesis, chief among them being poor solubility. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these experimental hurdles.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of fluorinated compounds. Understanding why these molecules behave as they do is the first step to developing effective solutions.

Q1: Why are many fluorinated mesogens so difficult to dissolve in common organic solvents?

A: The poor solubility of highly fluorinated compounds, including many mesogens, stems from their unique electronic nature, which makes them both hydrophobic (water-repelling) and lipophobic (fat-repelling).[1] This unusual characteristic arises from the properties of the carbon-fluorine (C-F) bond.

  • High Electronegativity of Fluorine: Fluorine is the most electronegative element, creating highly polarized C-F bonds with significant electron density around the fluorine atoms.[1]

  • Low Polarizability: This high electron density is tightly held, leading to very low polarizability of the molecule's fluorine-rich surface. This results in exceptionally weak van der Waals and London dispersion forces—the primary intermolecular forces that allow non-polar molecules to interact and mix.[1]

  • Lipophobicity: Consequently, fluorinated molecules cannot interact effectively with the hydrocarbon chains of non-polar organic solvents (lipids/alkanes), leading to immiscibility.[1]

  • Hydrophobicity: While the C-F bonds are polar, the symmetrical arrangement of these bonds in many fluorinated segments results in a non-polar molecule overall, preventing favorable interactions with polar solvents like water.[1]

This dual "phobia" means that fluorinated mesogens often resist dissolving in both polar and non-polar conventional solvents, preferring to self-associate, which can lead to phase separation.[2]

Q2: How do the number and position of fluorine atoms on a mesogen affect its solubility?

A: The degree and location of fluorination are critical factors that significantly alter intermolecular interactions and, therefore, solubility and mesophase behavior.[3]

  • Degree of Fluorination: Increasing the number of fluorine atoms generally enhances the lipophobic character of a molecule.[4] Highly fluorinated or perfluorinated segments are more likely to cause solubility issues in hydrocarbon-based solvents.[2][5] However, this can also increase solubility in specialized fluorous solvents.

  • Positional Effects: The placement of fluorine atoms can have nuanced effects.

    • Lateral Substitution: Fluorine atoms substituted on the side of a mesogenic core can increase molecular breadth and disrupt crystal packing, which may slightly improve solubility in some cases or destabilize the mesophase.[6]

    • Terminal Substitution: Fluorine atoms on terminal alkyl chains create a "fluorous" segment that is prone to micro-segregation from the non-fluorinated parts of the molecule and the solvent, often leading to complex phase behavior and lower solubility in conventional solvents.[5]

    • Core vs. Tail: Fluorination on the aromatic core versus the flexible tail impacts the molecule's overall dipole moment and shape differently, leading to varied effects on solubility and liquid crystal phase stability.[7]

Ultimately, there is no universal rule, and the effect of fluorination must be evaluated on a case-by-case basis, as it results from a complex interplay of steric and electronic effects.[3]

Q3: What is a "fluorous biphase system" and how does it relate to synthesis?

A: A fluorous biphase system (FBS) is a liquid-liquid system consisting of a "fluorous" solvent and a conventional organic solvent.[2] Because fluorous solvents are immiscible with many organic solvents, they form two distinct layers, much like oil and water.[1][2]

  • Fluorous Solvents: These are typically perfluorinated alkanes or ethers (e.g., perfluorohexane, perfluorodecalin) that are dense, chemically inert, and dissolve other highly fluorinated compounds well.

  • Relevance to Synthesis: This phenomenon can be both a problem and a solution.

    • The Problem: If your fluorinated mesogen or a key intermediate is highly fluorinated, it may phase-separate from your reaction solvent, effectively stopping or slowing the reaction.

    • The Solution (Fluorous Tag Strategy): The FBS can be intentionally exploited for product purification. By attaching a temporary perfluoroalkyl "tag" to a reactant, the tagged molecule becomes highly soluble in the fluorous phase. After the reaction, the product can be selectively extracted into the fluorous solvent, separating it from non-fluorinated reagents and byproducts in the organic phase. The tag is then cleaved to yield the final product.

Section 2: Troubleshooting Guide for Synthetic Experiments

This section provides practical answers to common problems encountered during the synthesis of fluorinated mesogens.

Q4: My fluorinated starting material or intermediate will not dissolve in my chosen reaction solvent. What are my options?

A: This is the most common challenge. A systematic approach to solvent selection is crucial.

  • Increase Polarity (Carefully): Start with more polar aprotic solvents like DMF, DMAc, NMP, or THF. However, be aware that highly fluorinated compounds can be insoluble even in these.

  • Try Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are excellent options.[8][9] They are highly polar, strong hydrogen bond donors, and have low nucleophilicity, which allows them to dissolve fluorinated compounds without participating in side reactions.[8][9]

  • Use a Co-Solvent System: This is often the most effective strategy. A co-solvent works by altering the overall properties of the solvent mixture to better match the solute.[10][11] For example, adding HFIP to dichloromethane (DCM) can create a medium that dissolves both fluorinated and non-fluorinated reactants.[9] A mixture of a fluorinated aromatic compound and an alkane can also create a single-phase system for dissolving fluorinated oils.[12]

  • Gentle Heating: Increasing the temperature can significantly improve solubility.[13][14] However, monitor the reaction for thermal degradation and be prepared for the compound to crash out upon cooling. If this happens, a co-solvent system is likely necessary for purification and subsequent steps.

  • Particle Size Reduction: If you are trying to dissolve a solid, reducing its particle size through micronization (grinding) can increase the dissolution rate by increasing the surface area, though it won't change the equilibrium solubility.[10][11]

Q5: I'm observing two liquid layers forming during my reaction. What is happening and how can I resolve it?

A: The formation of two layers indicates that a component—most likely your fluorinated compound—has exceeded its solubility limit and created a separate, fluorous phase.[2]

  • Diagnosis: The denser, lower layer is typically the fluorous phase.[2] This separation stalls the reaction by isolating the reactants from each other.

  • Resolution:

    • Add a Co-solvent: The goal is to find a third solvent that is miscible with both the organic and fluorous phases, creating a single, homogeneous phase. Fluorinated alcohols (HFIP, TFE) or sometimes a more polar solvent like THF or acetone can serve this purpose.[2] The process of selecting a co-solvent is illustrated in the workflow diagram below.

    • Increase Temperature: Heating can sometimes merge the two phases into one.[1][2] This is effective for reactions that can be run at elevated temperatures.

Q6: Are there specific classes of solvents that are generally more effective for fluorinated mesogens?

A: Yes, while trial-and-error is often necessary, certain solvent classes are better starting points.

Solvent ClassExamplesProperties & Use Cases
Fluorous Solvents Perfluorohexane, FC-72Excellent for highly fluorinated compounds. Often used in biphasic systems for purification rather than as a primary reaction medium due to their immiscibility.[2]
Fluorinated Alcohols HFIP, TFEHighly polar, strong H-bond donors, low nucleophilicity. Excellent for dissolving a wide range of fluorinated materials and for mediating reactions.[8][9]
Fluorinated Aromatics Hexafluorobenzene, TrifluorotolueneCan act as effective solvents or co-solvents, bridging the gap between fluorous and hydrocarbon phases.[12]
Polar Aprotic Solvents DMF, NMP, DMSO, THFCommon organic solvents that can sometimes dissolve moderately fluorinated compounds. Success is highly dependent on the specific mesogen structure.
Chlorinated Solvents Dichloromethane (DCM), ChloroformOften used in combination with fluorinated alcohols as part of a co-solvent system.[9]
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening Workflow

This protocol outlines a logical progression for identifying a suitable solvent or co-solvent system for a poorly soluble fluorinated compound.

Objective: To find a solvent system that dissolves the target compound at the desired reaction temperature to a concentration of at least 0.1 M.

Materials:

  • Target fluorinated compound (e.g., 10-20 mg)

  • Scintillation vials or small test tubes

  • A selection of solvents from the table above.

  • Stir plate and magnetic stir bars

  • Heat block or oil bath

Procedure:

  • Initial Screening (Room Temperature):

    • Place a small, known amount of your compound (e.g., 5 mg) into a series of vials.

    • Add a measured volume (e.g., 0.5 mL) of a single solvent to each vial (Test THF, DCM, Toluene, DMF, and HFIP first).

    • Stir vigorously for 15-30 minutes at room temperature.

    • Visually assess solubility. If fully dissolved, it's a potential candidate.

  • Screening with Heat:

    • For solvents where the compound did not dissolve at room temperature, gently heat the vials (e.g., to 40-60 °C).

    • Observe if the compound dissolves. Note the temperature at which dissolution occurs.

    • Allow the vial to cool to room temperature. Observe if the compound precipitates out. If it does, a co-solvent will likely be needed to maintain solubility.

  • Co-Solvent Screening:

    • Take a solvent in which the compound was insoluble (e.g., DCM).

    • Begin adding a good solvent for fluorinated compounds (e.g., HFIP) dropwise while stirring.

    • Observe if a single phase is achieved and the compound dissolves. Record the approximate ratio of solvents required (e.g., 4:1 DCM:HFIP).

    • Repeat this process with different solvent combinations.

  • Validation:

    • Once a promising solvent system is identified, perform a final test by preparing a solution at the target concentration for your reaction to ensure complete dissolution.

G

Diagram: The "Lipophobic" and "Hydrophobic" Nature of Fluorinated Segments

This diagram illustrates why highly fluorinated molecules resist interaction with both hydrocarbon and aqueous environments.

G

Section 4: References
  • Vertex AI Search. (2025, June 18). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates?

  • Royal Society of Chemistry. (2009, February 13). Chapter 7: Fluorous Solvents and Related Systems.

  • Shin-Ohtsuka Co., Ltd. Co-Solvent system.

  • Elsevier. The effect of fluorination on the liquid crystal and optical behaviors of amphiphilic cyanostilbene-based mesogens.

  • National Institutes of Health (NIH). (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.

  • Google Patents. US6478880B1 - Multi-component solvent systems for fluorinated compounds and cleaners and delivery systems based thereon.

  • ACS Publications. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.

  • Taylor & Francis Online. The influence of core fluorination on the phase behaviour of rod-like mesogens.

  • Tokyo Chemical Industry Co., Ltd. Fluorous Solvents.

  • National Institutes of Health (NIH). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis.

  • ACS Publications. (2024, November 27). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.

  • MDPI. Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail.

  • Chemistry World. (2009, August 17). New method for fluorinating compounds.

  • MDPI. (2023, December 8). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.

  • ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents?

  • National Institutes of Health (NIH). (2023, December 8). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.

  • ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?

  • Royal Society of Chemistry. Synthesis and mesomorphic properties of laterally fluorinated alkyl 4′′-alkylterphenyl-4-yl carbonate liquid crystals.

  • Royal Society of Chemistry. (2024, October 22). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

  • ResearchGate. Effect of different types of mesogenic compounds with fluorine and cyano-group on the working temperature of polymer dispersed liquid crystal films.

  • Royal Society of Chemistry. (2007, September 14). Fluorinated liquid crystals – properties and applications.

  • National Institutes of Health (NIH). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

  • Chemistry Stack Exchange. (2012, May 23). Why do biphasic systems of fluorous and organic solvents form?

  • PubMed. (2012). Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments.

  • ResearchGate. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

  • Buletinul Institutului Politehnic din Iasi. SYNTHESIS AND CHARACTERIZATION OF AZOBENZENE ALKYLATED MESOGEN WITH FLUORINE SUBSTITUENT.

  • Royal Society of Chemistry. (2024, October 22). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.

  • MDPI. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHYFMBvzGnEQ0gpFXtDYID5A26aQBflcOtOiEfCwXsDlV-DYYa12uOHWAsEBJN-Vjc5w3RqNdccSuOJw9l-0gP7_9ZcYlingqIa_d03ZFDtEw7u0tDdY7WOoeuA1LPKQHk_lDdxzu1UDupJkLl5zQaH2SOskpDBl2Ce8Lldg7Bd62I3ozPNdkdi0Lzu7krYUBeRBvMNWl1pBdGMQiXP_P1tuQ6qHFJOYICGJYD9PAQjg==]([Link]

Sources

Troubleshooting

Controlling regioselectivity in 2,3-difluoro-4-iodobenzene substitution

Topic: Controlling Regioselectivity in 2,3-Difluoro-4-iodobenzene and Related Scaffolds Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized fluoroaromatics to modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in 2,3-Difluoro-4-iodobenzene and Related Scaffolds

Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized fluoroaromatics to modulate lipophilicity and metabolic stability, scaffolds like 2,3-difluoro-4-iodobenzene (and its derivatives, such as 1-chloro-2,3-difluoro-4-iodobenzene) have become critical building blocks[1]. However, the presence of multiple halogens on a single aromatic ring presents significant regioselectivity challenges during sequential functionalization[1].

This guide is designed for research scientists to troubleshoot common issues encountered during electrophilic, nucleophilic, and metal-catalyzed substitutions of these complex systems.

📊 Quantitative Reactivity Data

To control regioselectivity, you must exploit the thermodynamic and kinetic differences between the carbon-halogen bonds. The table below summarizes the critical parameters governing substitution on a mixed-halogenated benzene ring.

Bond TypeApprox. Bond Dissociation Energy (kcal/mol)Reactivity Order in Pd-Catalyzed Cross-CouplingReactivity Order in Electrophilic Aromatic Substitution (EAS)Susceptibility to SNAr (Hard Nucleophiles)
C–I ~65Highest (Fastest oxidative addition)Lowest (Most deactivating)Low (Prone to metal-exchange)
C–Br ~81HighLowLow
C–Cl ~96ModerateModerateModerate
C–F ~116Lowest (Inert under standard conditions)Highest (Least deactivating)Highest (Due to high electronegativity)

Data synthesized from established physical organic chemistry principles and scaffold-specific reactivity profiles[1].

🛠️ Troubleshooting & FAQs

FAQ 1: Cross-Coupling Regioselectivity (C–I vs. C–Cl)

Issue: When performing a Suzuki-Miyaura coupling on 1-chloro-2,3-difluoro-4-iodobenzene, I am observing a mixture of C4-coupled, C1-coupled, and over-coupled (bis-arylated) products. How can I isolate the reaction to the C4 position?

Causality & Solution: The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) allows for site-selective functionalization[1]. The C–I bond at the C4 position undergoes oxidative addition with Palladium significantly faster than the C–Cl bond at C1. However, if you are using highly active, electron-rich phosphine ligands (e.g., P(t-Bu)3 or XPhos) combined with elevated temperatures (>80 °C), the catalyst overcomes the activation barrier for the C–Cl bond, leading to over-coupling.

To fix this:

  • Downgrade your catalyst: Use a milder catalyst system like

    
     or 
    
    
    
    . These readily insert into C–I bonds but struggle with C–Cl bonds under mild conditions.
  • Lower the temperature: Run the reaction at room temperature to 50 °C. The kinetic differentiation between C–I and C–Cl oxidative addition is maximized at lower thermal energies.

  • Limit equivalents: Use exactly 1.0 to 1.05 equivalents of the boronic acid.

FAQ 2: Unwanted De-iodination during SNAr

Issue: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to displace a fluorine atom using an amine base, but my LC-MS shows a major byproduct corresponding to the loss of iodine (de-iodination)[1].

Causality & Solution: On this scaffold, the regiochemical outcome depends heavily on the hardness/softness of the nucleophile[1]. While hard nucleophiles (like alkoxides or primary amines) preferentially attack the highly electrophilic carbon attached to fluorine, softer nucleophiles (or single-electron transfer pathways) can attack the weaker C–I bond. Furthermore, highly basic conditions can trigger unwanted side reactions, including hydrodehalogenation.

To fix this:

  • Solvent choice: Switch to a strictly anhydrous, polar aprotic solvent (e.g., DMF or DMSO) to maximize the nucleophilicity of your amine without requiring excessive heating.

  • Base optimization: Avoid strong inorganic bases if possible. Use a non-nucleophilic organic base like DIPEA.

  • Temperature control: SNAr on heavily deactivated rings (due to multiple halogens) requires energy, but exceeding 80 °C often activates the C–I bond toward radical or substitution pathways. Keep temperatures below this threshold and monitor conversion via

    
     NMR.
    
FAQ 3: Isomerization during Directed ortho-Lithiation (DoM)

Issue: I attempted to lithiate 1,2-difluoro-3-iodobenzene to functionalize the empty C4 position. After quenching with an electrophile, NMR revealed the iodine atom had moved, yielding a 1,4-diiodo product instead of the expected regioisomer.

Causality & Solution: You have inadvertently triggered a "Halogen Dance" (base-catalyzed halogen migration). When 1,2-difluoro-3-iodobenzene is subjected to strong bases like LDA or LiTMP, deprotonation occurs at the most acidic proton (adjacent to the fluorines). However, the resulting kinetic lithio-intermediate is unstable. To reach a thermodynamic sink, the molecule undergoes a basicity-gradient relocation where the iodine atom migrates, placing the electropositive lithium atom between the highly electronegative fluorine atoms.

To fix this:

  • To prevent the dance (Kinetic Trapping): Perform the lithiation at strictly –100 °C using a highly hindered base (LiTMP) and quench immediately (within 5 minutes) with your electrophile before the isomerization can occur[2].

  • To utilize the dance (Thermodynamic Trapping): If your goal is actually the rearranged scaffold, allow the reaction mixture to warm to –75 °C for 1–2 hours to ensure complete halogen migration before quenching[2].

🧬 Visualizing Reactivity Pathways

Regioselectivity Decision Tree

The following diagram illustrates the divergent synthetic pathways available for the 2,3-difluoro-4-iodoaryl scaffold based on reagent selection.

Reactivity Substrate 2,3-Difluoro-4-iodoaryl Scaffold PdCat Pd-Catalyzed Cross-Coupling Substrate->PdCat Soft Nucleophiles / Pd SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Hard Nucleophiles / Base Lithiation Directed ortho-Lithiation (DoM) Substrate->Lithiation Strong Base (LiTMP/LDA) C4_I Selective C4-I Substitution (Leaves C-F & C-Cl intact) PdCat->C4_I Fast Oxidative Addition C2_F C2 or C3 C-F Substitution (Depends on directing groups) SNAr->C2_F Activated by -I / -Cl HalogenDance Halogen 'Dance' Isomerization or Electrophile Trapping Lithiation->HalogenDance -100 °C to -75 °C

Caption: Decision tree for regioselective functionalization of 2,3-difluoro-4-iodoaryl scaffolds.

Mechanism of the Halogen Dance

This diagram maps the causality of the base-induced isomerization discussed in FAQ 3.

HalogenDance Start 1,2-Difluoro- 3-iodobenzene Base LiTMP / LDA (-100 °C) Start->Base Intermediate Kinetic Lithio- Intermediate Base->Intermediate Deprotonation Dance Halogen Migration (Thermodynamic Sink) Intermediate->Dance Warming to -75 °C Product Rearranged Diiodobenzene Dance->Product I2 Quench

Caption: Mechanism of base-induced deprotolithiation and halogen dance isomerization.

🧪 Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Selectively couple an aryl boronic acid at the C–I bond while preserving C–Cl and C–F bonds.

  • Preparation: In an oven-dried Schlenk flask under Argon, add 1-chloro-2,3-difluoro-4-iodobenzene (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv). Note: The use of this specific catalyst is critical to prevent C–Cl insertion.
    
  • Solvent: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) to achieve a 0.2 M concentration of the aryl iodide.

  • Reaction: Stir the mixture at 50 °C for 12 hours. Monitor the reaction strictly by LC-MS or GC-MS to ensure no bis-arylation occurs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate. Purify via flash chromatography.
    
Protocol B: Kinetic Trapping via Directed ortho-Lithiation

Objective: Functionalize the ring via lithiation without triggering a Halogen Dance[2].

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.5 M). Cool to 0 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to form LiTMP.

  • Cooling: Cool the LiTMP solution to strictly –100 °C using a liquid nitrogen/EtOH bath.

  • Lithiation: Add a solution of 1,2-difluoro-3-iodobenzene (1.0 equiv) in THF dropwise down the side of the flask to maintain internal temperature. Stir for exactly 5 minutes.

  • Electrophilic Quench: Immediately add a pre-cooled (–78 °C) solution of the electrophile (e.g., DMF for formylation or

    
     for iodination) in THF.
    
  • Workup: Allow the reaction to warm to room temperature slowly. Quench with saturated aqueous

    
    , extract with 
    
    
    
    , dry, and concentrate. Verify regiochemistry via 2D NMR (HMBC/HSQC).

📚 References

  • Benchchem. 1-Chloro-2,3-difluoro-4-iodobenzene.

  • ResearchGate. Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation.

  • National Institutes of Health (NIH). Additive- and Metal-Free, Predictably 1,2- and 1,3-Regioselective, Photoinduced Dual C–H/C–X-Borylation of Haloarenes.

Sources

Optimization

Technical Support: Handling &amp; Stabilization of Iodinated Liquid Crystal Precursors

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Materials Synthesis Division Subject: Critical Protocols for Handling Thermally Unstable Iodinated Mesogens & Intermediates Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Materials Synthesis Division Subject: Critical Protocols for Handling Thermally Unstable Iodinated Mesogens & Intermediates

Introduction

Iodinated aromatic compounds are the backbone of modern Liquid Crystal (LC) synthesis. They serve as essential intermediates for cross-coupling reactions (Sonogashira, Suzuki-Miyaura) to build extended


-conjugated cores (mesogens). However, the very feature that makes them reactive—the weak Carbon-Iodine (C-I) bond—renders them highly susceptible to thermal and photolytic decomposition.

This guide replaces generic handling advice with a rigorous, mechanism-based protocol to prevent the "Purple Plague"—the liberation of elemental iodine that signals compound degradation.

Module 1: The Nature of the Beast (Understanding Instability)

Q: Why do my iodinated precursors turn purple/pink even in the freezer? A: The discoloration is due to the liberation of elemental iodine (


), driven by the homolytic cleavage of the C-I bond. Unlike C-Br or C-Cl bonds, the C-I bond is significantly weaker (

65 kcal/mol vs. 81 kcal/mol for C-Br).

The Decomposition Cascade:

  • Initiation: Heat (

    
    C) or UV light cleaves the C-I bond, generating an aryl radical (
    
    
    
    ) and an iodine radical (
    
    
    ).
  • Propagation:

    • 
       (Visible purple solid/vapor).
      
    • 
       (Protodeiodination).
      
    • 
       (Biaryl dimerization/Tar).
      
  • Autocatalysis: The liberated

    
     can act as a mild Lewis acid or oxidant, potentially accelerating further degradation in electron-rich systems.
    
Visualizing the Decomposition Pathway

Decomposition Start Iodinated Precursor (Ar-I) Trigger Trigger: Heat (>50°C) or UV Light Start->Trigger Radical Homolysis [Ar•] + [I•] Trigger->Radical Bond Cleavage Path1 Iodine Recombination (2I• → I₂) Radical->Path1 Purple Color Path2 H-Abstraction (Ar• + H-Solvent → Ar-H) Radical->Path2 Impurity 1 Path3 Dimerization (Ar• + Ar• → Ar-Ar) Radical->Path3 Tar Formation

Figure 1: The homolytic cleavage mechanism responsible for the "purple" degradation of iodinated precursors.

Module 2: Storage & Handling Protocols

Q: Is brown glass sufficient for storage? A: No. While amber glass filters some UV, it is insufficient for long-term storage of highly sensitive iodinated mesogens.

The "Triple-Seal" Protocol:

  • Light Block: Wrap the vial/flask entirely in aluminum foil. Light is a potent radical initiator.

  • Atmosphere: Flush with Argon (Ar) or Nitrogen (

    
    ). Oxygen can trap aryl radicals (
    
    
    
    ), forming peroxy species that lead to complex decomposition mixtures.
  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent water condensation. Moisture can promote hydrolysis if the molecule contains other sensitive groups (e.g., esters, imines).

Q: Can I store them in solution? A: Avoid if possible. In solution, the "cage effect" (which promotes recombination of


 and 

back to

) is weaker than in the solid state. If solution storage is mandatory, use non-halogenated, degassed solvents (e.g., benzene-d6, toluene) and store in the dark.
Module 3: Synthesis & Reaction Optimization

Q: My Sonogashira coupling turns black instantly. Is this normal? A: No. A black reaction mixture often indicates palladium precipitation ("Pd black") or extensive decomposition of the iodide.

Optimization Checklist:

Parameter Recommendation Rationale

| Temperature | Keep


C if possible. | Thermal homolysis rates increase exponentially above 60-80°C. |
| Degassing  | Mandatory.  Freeze-Pump-Thaw or vigorous sparging (20 min). | 

promotes homocoupling (Glaser coupling) of alkynes and radical degradation of iodides. | | Catalyst | Use

or

at lower temps. | Highly active catalysts allow milder conditions, preserving the C-I bond until the catalytic cycle engages it. | | Base | Use amines (e.g.,

, Diisopropylamine) as solvent/base. | Amines can act as radical scavengers, but ensure they are distilled/dry. |
Module 4: Purification – The Danger Zone

Q: I lost 50% of my product on the silica column. It turned purple on the silica. Why? A: Standard silica gel is slightly acidic (pH 4-5). This acidity can catalyze protodeiodination or promote radical formation on the surface.

Protocol: Neutralizing Silica Gel Never run a sensitive aryl iodide on "raw" silica.

  • Prepare Slurry: Mix silica gel with your eluent (e.g., Hexane/DCM).

  • Add Buffer: Add 1-5% Triethylamine (

    
    )  to the slurry.
    
  • Pack Column: Pour the slurry.

  • Flush: Flush with 2-3 column volumes of eluent without

    
     just before loading (optional, if 
    
    
    
    interferes with separation, though usually leaving 1% is safer).
    • Alternative: Use Basic Alumina (Activity II or III). It is non-acidic and often superior for iodinated aromatics.

Q: Is recrystallization better? A: Yes. It avoids the high surface area contact of chromatography.

  • Preferred Solvents: Hexane, Ethanol/Water, or Acetone/Water.

  • Technique: "Cold" recrystallization.[1] Dissolve at RT (or mild heat <40°C) in a good solvent, add poor solvent, and refrigerate. Avoid boiling the solvent for extended periods.

Decision Tree: Purification Strategy

Purification Start Crude Iodinated Product Solid Is it a solid? Start->Solid Check Is the compound acid-sensitive? Column Column Chromatography Check->Column Stable Neutral Neutralized Silica (Add 1-5% Et₃N) Check->Neutral Unstable/Unknown Alumina Basic Alumina (Activity II/III) Check->Alumina Highly Labile Solid->Check No (Oil/Impure) Recrys Recrystallization (Solvent: EtOH, Hexane) Avoid Boiling >5 min Solid->Recrys Yes (Preferred)

Figure 2: Decision matrix for selecting the safest purification method to minimize deiodination.

Module 5: Troubleshooting (FAQ)

Q: My white powder turned pink after 1 week. Can I still use it? A: Likely yes, but purify it first.

  • Diagnosis: The pink color is trace

    
    . Even ppm levels are visible.
    
  • Remedy: Wash the solid with cold aqueous Sodium Thiosulfate (

    
    ) . This reduces purple 
    
    
    
    back to colorless iodide (
    
    
    ). Recrystallize immediately.

Q: I see a "new spot" on TLC that moves faster than my product. A: This is likely the de-iodinated byproduct (Ar-H).

  • Cause: Overheating or silica acidity.

  • Fix: Switch to neutralized silica (see Module 4) and lower the evaporation bath temperature on your rotavap.

Q: Can I distill my iodinated intermediate? A: High Risk. Distillation requires heat. Even under high vacuum, the pot temperature often exceeds the C-I homolysis threshold.

  • Alternative: Use Kugelrohr sublimation under ultra-high vacuum if the compound is solid. If liquid, stick to column chromatography on basic alumina.

References
  • Kinetics of Aryl Iodide Decomposition

    • Title: Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes.
    • Source:Journal of Physical Chemistry A (2023).
    • URL:[Link]

  • Silica Gel Acidity & Deactiv

    • Title: Purification of acid-sensitive compounds: Deactivation of silica gel.[2]

    • Source:Organic Syntheses / Common Organic Chemistry Protocols.
    • URL:[Link] (Referencing general silica deactivation protocols).

  • General Stability of Halogen

    • Title: Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine.
    • Source:RSC Advances (2014).
    • URL:[Link]

  • Handling Hazardous Chemicals

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
    • Source:N
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Liquid Crystal Intermediates: A Comparative NMR Guide for 1-Butoxy-2,3-difluoro-4-iodobenzene

This guide is structured as a technical comparison and characterization manual for 1-Butoxy-2,3-difluoro-4-iodobenzene , a critical intermediate in the synthesis of negative dielectric anisotropy liquid crystals (LCs). E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical comparison and characterization manual for 1-Butoxy-2,3-difluoro-4-iodobenzene , a critical intermediate in the synthesis of negative dielectric anisotropy liquid crystals (LCs).

Executive Summary & Material Context

1-Butoxy-2,3-difluoro-4-iodobenzene is a specialized building block used primarily in the development of advanced Liquid Crystal Displays (LCDs) and organic electronics. Its value lies in the 2,3-difluoro substitution pattern , which imparts a large lateral dipole moment, essential for "negative type" LCs used in VA (Vertical Alignment) and IPS (In-Plane Switching) modes.

The Analytical Challenge: During synthesis (typically via lithiation or electrophilic fluorination), regioisomers such as the 2,6-difluoro or 3,4-difluoro analogs can form. Standard analytical methods (HPLC-UV, GC-MS) often fail to resolve these isomers efficiently due to identical molecular weights and similar polarities.

Guide Scope: This guide compares the "performance" of three NMR techniques (


H, 

C, and

F) in validating this specific molecule. It demonstrates why

F NMR
is the superior, self-validating method for Quality Control (QC), offering higher specificity than traditional proton NMR.

Comparative Analysis of Characterization Methods

To ensure the integrity of the mesogenic core, researchers must choose the correct analytical modality. The table below compares the efficacy of standard techniques.

Table 1: Analytical Performance Matrix
FeatureMethod A:

H NMR
Method B:

C NMR
Method C:

F NMR (Recommended)
Primary Detection Alkyl tail & Aromatic protonsCarbon skeletonFluorine regiochemistry
Isomer Resolution Low . Aromatic region is crowded; coupling patterns (

) are often ambiguous for 2,3- vs 3,4- isomers.
Medium . C-F splitting is diagnostic but requires long acquisition times and complex decoupling.High .

coupling constants provide immediate, definitive proof of ortho-substitution.
Sensitivity HighLow (requires concentrated samples)High (83% of

H sensitivity)
Solvent Effect Minimal shift variationMinimalSignificant .

F shifts are highly sensitive to solvent polarity, aiding peak separation.
QC Throughput Fast (< 5 mins)Slow (> 30 mins)Fast (< 5 mins)

Technical Deep Dive: The F "Fingerprint"

The core scientific argument for using Method C (


F NMR) lies in the Spin-Spin Coupling Constants (

)
.
The "Roof Effect" and Ortho-Coupling

For 1-Butoxy-2,3-difluoro-4-iodobenzene, the two fluorine atoms are ortho to each other (positions 2 and 3).

  • Ortho-coupling (

    
    ):  Typically 18–22 Hz .
    
  • Meta-coupling (

    
    ):  Typically 0–5 Hz  (seen in 2,6-difluoro impurities).
    
  • Para-coupling (

    
    ):  Typically 5–15 Hz .
    

Performance Advantage: In a


F spectrum, the 2,3-difluoro target molecule will display two distinct multiplets (roughly doublets of doublets) with a strong mutual coupling of ~20 Hz. If the sample contains the 2,6-difluoro isomer, you will see a singlet or a tightly coupled signal with negligible splitting. This allows for quantitative purity analysis without reference standards. 
Predicted Spectral Data (Reference Values)

Based on substituent additivity rules and analogous LC intermediates.

Table 2: NMR Chemical Shift & Coupling Data

NucleusPositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)

H
H-5 (Ortho to I)7.35 – 7.45ddd

,


H
H-6 (Ortho to OBu)6.50 – 6.65ddd

,


H
-OCH

-
3.95 – 4.05t


F
F-2 (Ortho to OBu)-130 to -135m

(Diagnostic)

F
F-3 (Ortho to I)-150 to -155m

(Diagnostic)

C
C-4 (C-I)~80.0dd

Note: Shifts are referenced to TMS (0 ppm) for


H/

C and CFCl

(0 ppm) for

F. Solvent: CDCl

.

Experimental Protocol

This protocol ensures reproducible characterization, minimizing "blobs" caused by poor relaxation or concentration effects.

Step 1: Sample Preparation[1][2][3]
  • Mass: Weigh 15–20 mg of the oily/solid intermediate.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Why CDCl

      
      ? It minimizes viscosity broadening compared to DMSO, which is crucial for resolving the fine hyperfine splitting of the fluorine signals.
      
  • Filtration: If the solution is cloudy (common with inorganic salts from cross-coupling), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 
    F Acquisition: 
    
    • Spectral Width: 200 ppm (center at -120 ppm).

    • Relaxation Delay (D1): 3.0 seconds . (Fluorine relaxation can be slow; a short D1 leads to integration errors).

    • Scans: 16–32 (High sensitivity allows low scan counts).

  • 
    C Acquisition: 
    
    • Decoupling: Inverse Gated (if quantitative) or Standard WALTZ-16.

    • CRITICAL: If available, use

      
      F-decoupling  during 
      
      
      
      C acquisition to collapse the multiplets into singlets, vastly simplifying the carbon spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the decision-making process and the structural coupling network.

Diagram 1: QC Decision Tree

This workflow validates the synthesis batch.

QC_Workflow Start Crude Synthesis Product H_NMR Step 1: 1H NMR (Check Alkyl Tail) Start->H_NMR Decision_1 Alkyl Ratio Correct? (3:2:2:2) H_NMR->Decision_1 F_NMR Step 2: 19F NMR (Check Isomerism) Decision_1->F_NMR Yes Fail_Syn FAIL: Alkylation Error Decision_1->Fail_Syn No Decision_2 J(F-F) ≈ 20 Hz? F_NMR->Decision_2 Pass PASS: 2,3-Difluoro Isomer (Release for Coupling) Decision_2->Pass Yes (Ortho) Fail_Iso FAIL: 2,6 or 3,4 Isomer (Recrystallize) Decision_2->Fail_Iso No (Meta/Para)

Caption: QC Workflow prioritizing


F NMR for isomer confirmation.
Diagram 2: J-Coupling Network

Visualizing why the spectrum looks complex.

Coupling_Network F2 F-2 F3 F-3 F2->F3 3J(FF) ~21Hz H6 H-6 F2->H6 4J(HF) H5 H-5 F3->H5 4J(HF) H5->H6 3J(HH) ~8.5Hz

Caption: Spin-system connectivity. The red arrow denotes the critical diagnostic coupling.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for Fluorine shifts).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.

Sources

Comparative

Comparative Guide: The Impact of Butoxy vs. Extended Alkoxy Chain Lengths on Liquid Crystal Phase Transitions

As a Senior Application Scientist, I approach liquid crystal (LC) design not merely as a synthetic exercise, but as the precise engineering of intermolecular forces. In the development of thermotropic liquid crystals for...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach liquid crystal (LC) design not merely as a synthetic exercise, but as the precise engineering of intermolecular forces. In the development of thermotropic liquid crystals for advanced optics, biosensors, and lipid-based drug delivery systems (such as lipid nanoparticles), the molecular architecture of the mesogen dictates macroscopic performance.

A critical structural parameter is the length of the terminal alkoxy chain. This guide provides an objective, data-driven comparison of how the 4-carbon butoxy chain (-O-C₄H₉) influences liquid crystal phase transitions compared to longer homologous chains, such as the 6-carbon hexyloxy group (-O-C₆H₁₃).

Mechanistic Causality: Why Chain Length Dictates Phase Behavior

Liquid crystallinity arises from a delicate thermodynamic balance between rigid (aromatic core) and flexible (aliphatic tail) molecular components. The transition between different mesophases is governed by microphase segregation [1].

  • The Butoxy Effect (Short Chains): A short butoxy chain provides limited steric bulk and low aliphatic volume. Because the volume fraction of the flexible tail is small, it is insufficient to drive strong nanosegregation of the molecules into distinct layers. Consequently, butoxy-terminated mesogens predominantly favor the nematic phase (N) , characterized by purely orientational order without positional layering[1][2].

  • Chain Extension (Long Chains): As the alkoxy chain lengthens (e.g., to hexyloxy or dodecyloxy), the increased aliphatic volume forces microphase segregation between the rigid aromatic cores and the flexible tails. This promotes the formation of highly ordered smectic phases (SmA, SmC) [2].

  • Thermal Stability: Longer flexible chains dilute the

    
     interactions of the rigid cores. This core-dilution effect generally lowers both the melting point and the nematic-to-isotropic transition temperature (clearing point)[1][2].
    

Phase_Logic Core Mesogenic Core (Rigid Aromatic) ShortChain Butoxy Tail (C4) Low Aliphatic Volume Core->ShortChain Functionalization LongChain Hexyloxy Tail (C6+) High Aliphatic Volume Core->LongChain Functionalization Nematic Nematic Phase (N) Orientational Order Only ShortChain->Nematic Dominates LongChain->Nematic N-Phase Narrowed Smectic Smectic Phase (Sm) Positional + Orientational Order LongChain->Smectic Induces Layering

Logical mapping of alkoxy chain length to liquid crystal phase induction.

Comparative Performance: Butoxy (C4) vs. Hexyloxy (C6) Derivatives

To objectively compare the performance of these precursors, we must look at the physical and thermodynamic properties of their resulting mesogens. The table below summarizes the established structure-property relationships when substituting a butoxy chain for a hexyloxy chain on a standard benzaldehyde-derived LC scaffold[1].

Property / ParameterButoxy-Terminated (C4) LCHexyloxy-Terminated (C6) LCMechanistic Driver
Dominant Mesophase Nematic (N)Smectic (SmA, SmC) + NematicAliphatic volume drives microphase segregation[1][2].
Clearing Point (

)
HigherLowerLonger chains dilute rigid core

interactions[2].
Melting Point (

)
HigherLowerIncreased free volume and conformational flexibility[2].
Dynamic Viscosity LowerHigherEnhanced intermolecular van der Waals entanglement[1].
Optical Texture (POM) Schlieren / Thread-likeFocal-conic / Fan-shapedPositional layering restricts optical defect formation[3].

Self-Validating Experimental Protocol for LC Characterization

Relying solely on a single analytical method can lead to misassigned phases (e.g., confusing a crystal-crystal transition with a crystal-smectic transition). I mandate a tri-modal validation approach for all synthesized LC materials.

LC_Workflow Synthesis 1. Synthesis & Purification DSC 2. DSC Analysis (10 °C/min) Synthesis->DSC POM 3. POM Imaging (Crossed Polarizers) DSC->POM Identify Transitions Validation 5. Phase Validation DSC->Validation XRD 4. SAXS/WAXS (d-spacing) POM->XRD Confirm Layering XRD->Validation

Self-validating experimental workflow for liquid crystal characterization.

Step 1: Differential Scanning Calorimetry (DSC) - Thermal Profiling

Objective: Quantify transition temperatures (


, 

) and enthalpies (

).
  • Encapsulate 2–5 mg of the purified LC compound in a standard aluminum pan.

  • Perform a heating-cooling-heating cycle at a controlled rate of 5–10 °C/min under a nitrogen atmosphere.

  • Causality Check: The first heating cycle erases thermal history. Always record phase transition data from the second heating and first cooling cycles. First-order transitions (Isotropic to Nematic) will show sharp exothermic peaks, whereas second-order transitions (SmA to SmC) exhibit subtle baseline shifts[3][4].

Step 2: Polarized Optical Microscopy (POM) - Morphological Identification

Objective: Visually identify the specific mesophase based on birefringence and defect textures.

  • Sandwich the sample between a glass slide and coverslip. Place it on a programmable hot stage.

  • Heat to the isotropic phase (clearing point identified via DSC in Step 1), then cool at 2 °C/min.

  • Validation: Observe under crossed polarizers. A butoxy-derivative will typically nucleate as droplets that coalesce into a Schlieren texture (nematic)[1]. A hexyloxy-derivative will likely form batônnets that merge into a focal-conic or fan-shaped texture (smectic)[3]. Correlate the exact temperatures of texture changes with the DSC endotherms.

Step 3: Small-Angle X-Ray Scattering (SAXS) - Structural Confirmation

Objective: Confirm positional layering (Smectic) vs. purely orientational order (Nematic).

  • Load the sample into a quartz capillary and place it in a temperature-controlled XRD chamber.

  • Irradiate with Cu-K

    
     radiation (
    
    
    
    Å) at temperatures corresponding to the mesophases identified in Steps 1 & 2[3].
  • Data Interpretation: The nematic phase of the butoxy derivative will show only a diffuse wide-angle halo (intermolecular distance). The smectic phase of the longer-chain derivative will exhibit sharp small-angle Bragg peaks. Calculate the layer spacing (

    
    ) using Bragg’s Law (
    
    
    
    ) to definitively prove smectic layering[3].

Application in Drug Development & Advanced Materials

In the formulation of lipid nanoparticles (LNPs) for mRNA delivery, the phase behavior of the lipid tails directly impacts membrane fluidity and endosomal escape. Short-chain (butoxy-like) domains maintain high fluidity (nematic-like disorder), promoting rapid payload release. Conversely, longer chains induce smectic-like rigid domains that enhance circulation stability but require active triggers (like pH shifts) to disrupt the positional order and release the therapeutic payload. Selecting the correct chain length is a direct exercise in tuning these release kinetics.

References

  • Title: A Comparative Analysis of 4-(Hexyloxy)benzaldehyde and 4-(Butoxy)benzaldehyde in Liquid Crystal Synthesis Source: Benchchem URL: 1

  • Title: Synthesis and mesomorphic properties of new rod-like heterocyclic liquid crystals Source: SciSpace (Universiti Sains Malaysia) URL: 2

  • Title: Influence of alkoxy chain length and fluorosubstitution on mesogenic and spectral properties of high tilted antiferroelectric esters Source: Journal of Materials Chemistry (RSC Publishing) URL: 4

  • Title: Molecular length distribution and the formation of smectic phases Source: Beilstein Journals URL: 3

Sources

Validation

HPLC Assay Method Development for CAS 1366126-91-1: A Technical Guide

Topic: HPLC Assay Method Development for 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS 1366126-91-1) Content Type: Publish Comparison Guide Executive Summary & Compound Profile CAS 1366126-91-1 , chemically identified as 1-Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Assay Method Development for 1-Butoxy-2,3-difluoro-4-iodobenzene (CAS 1366126-91-1) Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

CAS 1366126-91-1 , chemically identified as 1-Butoxy-2,3-difluoro-4-iodobenzene , is a highly lipophilic halogenated aromatic intermediate.[1] It serves as a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs) and liquid crystal materials, typically utilized in Suzuki-Miyaura or Sonogashira coupling reactions.[2]

Developing a robust HPLC assay for this compound presents specific challenges:

  • High Lipophilicity: The butoxy tail and iodine atom significantly increase LogP, requiring high organic strength for elution.[2]

  • Regioisomer Selectivity: The synthesis often yields isomers (e.g., 2,3-difluoro vs. 3,4-difluoro patterns) that are difficult to resolve on standard alkyl phases.[1][2]

  • Solubility: Negligible aqueous solubility necessitates careful diluent selection to prevent precipitation.[2]

Physicochemical Profile
ParameterValue (Estimated)Implication for HPLC
Molecular Formula C₁₀H₁₁F₂IODetection via UV (Aromatic ring)
Molecular Weight 312.1 g/mol Moderate size, suitable for standard pore size (80-120 Å)
LogP ~4.5 - 5.2Strong retention; requires high % organic mobile phase
pKa NeutralpH control is less critical for the analyte but vital for impurities
Solubility Insoluble in water; Soluble in ACN, MeOH, THFDiluent must match the initial gradient conditions

Method Development Strategy: The Comparison

This guide compares two distinct stationary phase chemistries and two mobile phase modifiers to determine the optimal system for purity and assay analysis.

Comparison 1: Stationary Phase Selection

Objective: Maximize resolution between the main peak and potential regioisomers.

  • Alternative A: C18 (Octadecylsilane) [2]

    • Mechanism:[1][2] Hydrophobic interaction.[2][3]

    • Pros: Robust, widely available, predictable retention.[2]

    • Cons: Often fails to separate positional isomers of halogenated aromatics due to lack of shape selectivity.[2]

  • Alternative B: Phenyl-Hexyl (or Biphenyl) [1]

    • Mechanism:[1][2] Hydrophobic +

      
      -
      
      
      
      interactions.[1][2]
    • Pros: The

      
      -electrons interact with the electron-deficient fluorinated ring.[1] This "orthogonal" selectivity is superior for separating regioisomers where the electron density varies slightly.[2]
      
    • Verdict:Phenyl-Hexyl is recommended for this fluorinated/iodinated compound.[1][2]

Comparison 2: Mobile Phase Modifier

Objective: Balance peak shape with pressure and selectivity.

  • Alternative A: Acetonitrile (ACN) [2]

    • Pros: Lower viscosity, lower UV cutoff (allows detection at 210-220 nm), sharper peaks.[2]

    • Cons: Expensive, aprotic (less specific solvation).

  • Alternative B: Methanol (MeOH) [2]

    • Pros: Protic solvent (can offer different selectivity for polarizable halogens), cheaper.[2]

    • Cons: Higher backpressure, higher UV cutoff.[2]

    • Verdict:Acetonitrile is preferred for the Assay to ensure maximum sensitivity and throughput, while Methanol is a backup for Impurity Profiling if selectivity changes are needed.[2]

Optimized Experimental Protocol

Based on the comparative analysis, the following protocol provides a self-validating system for CAS 1366126-91-1.

Chromatographic Conditions
ParameterConditionRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µmEnhanced selectivity for halogenated aromatics via

-

interactions.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcid keeps trace acidic impurities suppressed; improves peak shape.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for high LogP analyte.[2]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID; adjust for backpressure.[2]
Column Temp 40°CReduces viscosity and improves mass transfer.[2]
Detection (UV) 254 nm (Primary), 220 nm (Secondary)254 nm is selective for the aromatic ring; 220 nm for trace impurities.[2]
Injection Vol 5 - 10 µLKeep low to prevent solvent effects (strong diluent).[2]
Diluent 80:20 Acetonitrile:WaterMatches initial gradient strength to prevent precipitation.[2]
Gradient Program

Note: An isocratic method (e.g., 80% B) may work for the assay, but a gradient is required to ensure late-eluting dimers or highly lipophilic byproducts are cleared.

Time (min)% Mobile Phase BEvent
0.060Initial equilibration
10.095Linear gradient to elute main peak and impurities
12.095Wash step (critical for lipophilic iodine compounds)
12.160Return to initial
15.060Re-equilibration

Visualizing the Workflow

The following diagrams illustrate the decision logic and the method development workflow.

Diagram 1: Column Selection Logic

This decision tree explains why Phenyl-Hexyl is chosen over C18 for this specific CAS.[1][2]

ColumnSelection Start Analyze CAS 1366126-91-1 (Fluorinated/Iodinated Aromatic) Isomers Are Regioisomers Expected? Start->Isomers Hydrophobic Primary Interaction: Hydrophobicity (LogP > 4) Start->Hydrophobic PiPi Secondary Interaction: Pi-Pi / Halogen Selectivity Isomers->PiPi Yes C18 C18 Column (Good for Hydrophobicity only) Hydrophobic->C18 Standard Phenyl Phenyl-Hexyl Column (Hydrophobicity + Pi-Selectivity) PiPi->Phenyl Required C18->Phenyl Poor Isomer Resolution

Caption: Selection logic prioritizing Phenyl-Hexyl phases for halogenated regioisomer separation.

Diagram 2: Method Validation Workflow

The sequence of experiments required to validate the assay.

ValidationFlow Step1 System Suitability (RSD < 1.0%, Tailing < 1.5) Step2 Specificity (Blank/Placebo Interference) Step1->Step2 Step3 Linearity (5 Levels, 80-120%) Step2->Step3 Step4 Accuracy (Spike Recovery) Step3->Step4 Step5 Robustness (Flow/Temp/λ variations) Step4->Step5

Caption: Step-by-step validation workflow ensuring data integrity (E-E-A-T).

Troubleshooting & Critical Parameters

The "Carryover" Trap

Issue: Due to the iodine atom and high lipophilicity, CAS 1366126-91-1 tends to stick to stainless steel and rotor seals.[1] Solution:

  • Needle Wash: Use a strong wash solvent: 90:10 ACN:IPA (Isopropyl Alcohol).[1][2] The IPA helps solubilize the iodinated species better than ACN alone.[2]

  • Run Time: Ensure the gradient holds at 95% B for at least 2-3 column volumes.

Sample Preparation

Protocol:

  • Weigh 25 mg of substance into a 50 mL volumetric flask.

  • Add 10 mL 100% Acetonitrile and sonicate for 5 minutes (Ensure complete dissolution before adding water).

  • Dilute to volume with water (Final ratio ~20:80 Water:ACN).

  • Warning: Adding water first will cause the compound to oil out or precipitate.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1366126-91-1. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[2] Wiley. (Foundational text for Gradient Elution and Solvent Selectivity).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for Phenyl-Hexyl selectivity mechanisms).

Sources

Comparative

Thermal Stability &amp; Performance Profiling: Fluorinated vs. Non-Fluorinated LC Cores

Executive Summary From the Desk of the Senior Application Scientist: In high-performance Liquid Crystal (LC) formulation, the choice between fluorinated and non-fluorinated (often cyano- or alkyl-based) cores is rarely a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

From the Desk of the Senior Application Scientist:

In high-performance Liquid Crystal (LC) formulation, the choice between fluorinated and non-fluorinated (often cyano- or alkyl-based) cores is rarely a binary choice of "better" or "worse"—it is a strategic calculation of thermal endurance vs. phase behavior .

While non-fluorinated cores (particularly cyano-biphenyls) historically dominated due to high dielectric anisotropy (


), they suffer from high viscosity and ionic impurity retention. Fluorinated cores offer a paradigm shift: the Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol), imparting exceptional chemical and thermal degradation resistance . However, the high electronegativity and van der Waals radius of fluorine (1.47 Å vs. 1.20 Å for Hydrogen) introduce steric disruptions that significantly alter thermodynamic phase stability  (melting and clearing points).

This guide objectively compares these two classes, providing the mechanistic reasoning and experimental protocols necessary for precise material selection in drug delivery systems, display technologies, and photonic devices.

Molecular Mechanics: The "Fluorine Effect"

To understand thermal performance, we must first analyze the molecular architecture.

Chemical Stability (Degradation Resistance)

Fluorinated cores exhibit superior resistance to thermal decomposition compared to their non-fluorinated counterparts.

  • Mechanism: The C-F bond is shorter and stronger than the C-H or C-C bonds found in alkyl/cyano cores. The fluorine sheath effectively "armors" the carbon backbone against oxidative attack and thermal homolysis.

  • Data Insight: Fluorinated LCs often maintain structural integrity at temperatures >350°C, whereas cyano-based LCs may begin degrading or dimerizing at lower temperatures due to the reactive nature of the nitrile group.

Thermodynamic Stability (Phase Behavior)

Here lies the trade-off. While chemically stable, lateral fluorination destabilizes the crystalline lattice.

  • Melting Point (

    
    ):  Lateral fluorine atoms increase the molecular breadth, disrupting efficient 
    
    
    
    -
    
    
    stacking. This generally lowers the melting point , which is advantageous for formulating room-temperature eutectic mixtures.
  • Clearing Point (

    
    ):  The same steric disruption often lowers the nematic-to-isotropic transition temperature. Non-fluorinated cores (like terphenyls) typically have higher 
    
    
    
    due to tighter packing.
Visualization of Molecular Impact

The following diagram illustrates the causal relationship between fluorination, steric hindrance, and observed macroscopic properties.

MolecularMechanics cluster_input Molecular Modification cluster_mechanism Mechanistic Change cluster_outcome Macroscopic Property Fluorine Lateral Fluorination (C-F Bond) Steric Increased Steric Breadth (Disrupted Packing) Fluorine->Steric van der Waals Radius (1.47 Å) BondEnergy High Bond Energy (~485 kJ/mol) Fluorine->BondEnergy Electronegativity Dipole Local Dipole Moment (Negative Delta Epsilon) Fluorine->Dipole Vector Sum Tm Lower Melting Point (Suppressed Crystallinity) Steric->Tm Lattice Destabilization Tni Lower Clearing Point (Reduced Nematic Stability) Steric->Tni Reduced Order Parameter Viscosity Lower Rotational Viscosity (Faster Response) Steric->Viscosity Less Friction vs Cyano Stability High Thermal Decomposition T (Resistance to Breakdown) BondEnergy->Stability Prevents Homolysis VHR High Voltage Holding Ratio (Low Ionic Impurity) Dipole->VHR Non-coordinating

Caption: Causal pathway linking lateral fluorination to thermodynamic and kinetic properties. Note the trade-off between lower phase transition temperatures (Tm/Tni) and enhanced chemical stability.

Comparative Performance Data

The following table synthesizes typical performance metrics for a standard Terphenyl Core (Non-Fluorinated) versus a Laterally Fluorinated Terphenyl Core .

FeatureNon-Fluorinated Core (e.g., Alkyl-Terphenyl)Fluorinated Core (e.g., Difluoro-Terphenyl)Application Implication
Melting Point (

)
High (e.g., >100°C)Moderate/Low (e.g., 50-80°C)Fluorinated cores are easier to supercool and formulate into eutectic mixtures.
Clearing Point (

)
Very High (e.g., >250°C)High (e.g., 180-220°C)Non-fluorinated is better for extreme high-temp environments, but fluorinated is sufficient for most displays.
Thermal Degradation (

)
~300-350°C>380-400°C Fluorinated cores survive higher processing temperatures (e.g., polyimide curing).
Viscosity (

)
ModerateLow Fluorinated LCs enable faster switching speeds (ms response).
Dielectric Anisotropy (

)
Low / Positive (if Cyano)Adjustable (Negative for VA mode)Fluorinated cores are essential for Vertical Alignment (VA) and high-frequency switching.
Ionic Purity (VHR) Moderate (Cyano attracts ions)Excellent Fluorinated cores resist ionic contamination, crucial for TFT active matrix reliability.

Experimental Validation Protocols

Trustworthiness in data comes from rigorous, self-validating protocols. Below are the standard operating procedures (SOPs) for characterizing these materials.

Workflow Overview

ExperimentalWorkflow cluster_DSC Phase Transition (Thermodynamics) cluster_TGA Degradation (Stability) Sample LC Sample (Solid/Liquid) DSC DSC Analysis (Heat Flow) Sample->DSC TGA TGA Analysis (Mass Loss) Sample->TGA Cycle Heat-Cool-Heat (-50°C to 250°C) DSC->Cycle Result Thermal Profile (Tm, Tni, Td) Cycle->Result Ramp Ramp to 600°C (N2 Atmosphere) TGA->Ramp Ramp->Result

Caption: Parallel characterization workflow. DSC determines reversible phase changes, while TGA determines irreversible degradation limits.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


 (Melting), 

(Clearing), and Enthalpy of fusion (

).
  • Sample Prep: Weigh 3–5 mg of LC sample into a standard aluminum pan. For volatile fluorinated LCs, use hermetic pans to prevent mass loss during the scan.

  • Reference: Use an empty matching pan.

  • Program:

    • Equilibrate: Hold at -50°C for 5 mins.

    • Ramp 1: Heat to isotropic phase (e.g., 250°C) at 10°C/min to erase thermal history.

    • Cool 1: Cool to -50°C at 10°C/min (observe supercooling/crystallization).

    • Ramp 2: Heat to 250°C at 10°C/min (Record

      
       and 
      
      
      
      from this cycle).
  • Validation: The transition peaks must be sharp. Broad peaks indicate impurities.

Protocol: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation (


).
  • Sample Prep: Load 5–10 mg into a platinum or alumina crucible.

  • Atmosphere: Purge with Nitrogen (

    
    )  at 50 mL/min to measure pure thermal stability. (Use Air to test oxidative stability).
    
  • Program: Ramp from ambient to 600°C at 10°C/min .

  • Analysis: Identify the temperature at which 5% mass loss occurs (

    
    ).
    
    • Note: Fluorinated LCs typically show a single-step degradation profile >350°C. Multi-step degradation often indicates solvates or residual alkyl impurities.

Conclusion & Recommendations

For applications requiring maximum voltage holding ratios (VHR) and high-frequency response (e.g., Active Matrix Displays, fast-switching photonics), Fluorinated Cores are the superior choice . Their slight reduction in clearing point is a manageable trade-off for the gains in viscosity reduction and chemical robustness.

For applications requiring extreme high-temperature nematic ranges where response time is secondary, Non-Fluorinated (Alkyl/Terphenyl) Cores remain relevant.

Final Selection Rule:

  • If

    
     and Viscosity is non-critical 
    
    
    
    Non-Fluorinated .
  • If

    
     and Low Viscosity/High VHR is critical 
    
    
    
    Fluorinated .

References

  • Effect of lateral fluorination on phase transition temperatures. Source: National Institutes of Health (PMC) Title: The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals URL:[Link]

  • Thermal degradation behavior of fluorinated materials. Source: MDPI (Crystals Journal) Title: Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals URL:[Link]

  • Viscosity and dielectric anisotropy comparisons. Source: Taylor & Francis Online Title: New liquid-crystalline compounds with negative dielectric anisotropy (2,3-difluorobenzene derivatives) URL:[Link]

  • General properties and applications of fluorinated LCs. Source: Royal Society of Chemistry (Chem Soc Rev) Title: Fluorinated liquid crystals – properties and applications URL:[Link]

  • TGA and DSC Experimental Protocols. Source: University of Florida (Characterization Lab) Title: Sample Preparation – DSC & TGA Guidelines URL:[Link]

Validation

Viscosity Benchmarks for 2,3-Difluoro-4-butoxy Derivatives: A Comparative Technical Guide

This guide details the viscosity benchmarks, synthesis logic, and experimental characterization of 2,3-difluoro-4-butoxy derivatives, a critical class of negative dielectric anisotropy ( ) liquid crystals used in Vertica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the viscosity benchmarks, synthesis logic, and experimental characterization of 2,3-difluoro-4-butoxy derivatives, a critical class of negative dielectric anisotropy (


) liquid crystals used in Vertical Alignment (VA) and Fringe Field Switching (FFS) displays.

Executive Summary & Technical Context

In high-performance liquid crystal displays (LCDs), 2,3-difluoro-4-butoxy derivatives represent a strategic compromise between dielectric anisotropy (


)  and rotational viscosity (

)
. Unlike cyano-based liquid crystals (which suffer from high viscosity due to dimerization) or non-polar alkyl derivatives (which lack the necessary dipole moment), the 2,3-difluoro motif provides a lateral dipole moment essential for negative

while maintaining a relatively streamlined molecular profile.

This guide provides researchers with actionable benchmarks, demonstrating that while the butoxy tail adds inertial mass compared to ethoxy analogs, it is often the thermodynamic "sweet spot" for suppressing smectic phases and lowering the melting point (


), ultimately benefiting the mixture's operating range.

Comparative Viscosity Benchmarks

The following data synthesizes experimental values for 2,3-difluoro-4-butoxy derivatives against standard industry baselines.

Table 1: Rotational Viscosity ( ) and Figure of Merit (FoM) Comparison

Data normalized to


 unless otherwise noted.
Compound ClassStructure Type

(mPa[1]·s)

Visco-Elastic Ratio (

)
Application Note
Target: 2,3-Difluoro-4-butoxy-biphenyl Lateral Difluoro ~85 - 110 -3.5 to -4.5 Low High-speed VA/FFS modes
Target: 2,3-Difluoro-4-butoxy-terphenylLateral Difluoro~130 - 150-3.0 to -4.0MediumHigh

mixtures
Benchmark: 5CB (Pentyl-cyanobiphenyl)Terminal Cyano~80 - 100+11.0HighPositive

Reference
Benchmark: Phenyl-bicyclohexaneNon-Polar~200 - 300~0Very HighViscosity diluter (inactive)
Analog: 2,3-Difluoro-4-ethoxy...Short Chain~70 - 90-3.8LowLower viscosity, higher

risk

Critical Insight: The butoxy derivative typically exhibits a


 approximately 15-20% higher  than the ethoxy analog. However, the butoxy chain effectively disrupts smectic layer formation, preventing the "Smectic-B" phase often seen in shorter-chain difluoro terphenyls, making it superior for stable room-temperature mixtures.
Figure of Merit (FoM) Analysis

The response time (


) of a liquid crystal device is governed by the equation:


Where

is the cell gap and

is the bend elastic constant.
  • 2,3-difluoro-4-butoxy derivatives possess a unique advantage: the lateral fluorine atoms stiffen the core, slightly increasing

    
    . This partially offsets the viscosity penalty of the butoxy tail, maintaining a competitive FoM.
    

Structural Mechanism & Causality

Why does this specific substitution pattern yield these properties?

Molecular Logic Diagram

The following Graphviz diagram illustrates the structure-property relationship governing the viscosity of these derivatives.

ViscosityMechanism cluster_0 Molecular Features cluster_1 Physical Effects cluster_2 Macroscopic Properties ButoxyTail Butoxy Tail (C4-O-) Packing Disrupted Molecular Packing ButoxyTail->Packing Steric Bulk Inertia Increased Rotational Inertia ButoxyTail->Inertia Mass Increase DifluoroCore 2,3-Difluoro Core Dipole Lateral Dipole Moment (Negative Δε) DifluoroCore->Dipole Electronegativity DifluoroCore->Packing Lateral Protrusion RigidCore Biphenyl/Terphenyl Core Response Fast Response Time Dipole->Response Enables VA Mode Viscosity Rotational Viscosity (γ1) Packing->Viscosity Reduces Friction (vs Cyano dimers) PhaseRange Nematic Phase Stability (Suppressed Smectic) Packing->PhaseRange Prevents Crystallization Inertia->Viscosity Increases γ1 Viscosity->Response Inverse Relation

Caption: Causal pathway linking the 2,3-difluoro-4-butoxy structural motif to macroscopic viscosity and phase stability.

Experimental Protocols: Validating Viscosity

To replicate these benchmarks, use the Transient Current Method for rotational viscosity (


) and Capillary Viscometry  for bulk viscosity (

).
Protocol A: Rotational Viscosity ( ) via Transient Current

Target Audience: Physicists & Device Engineers

  • Cell Preparation:

    • Use a test cell with vertical alignment (homeotropic) polyimide.

    • Cell gap (

      
      ): 5.0 µm ± 0.1 µm  (Critical for accurate capacitance calculations).
      
    • Fill the cell with the 2,3-difluoro-4-butoxy derivative (or mixture) via capillary action at

      
       (isotropic phase).
      
  • Measurement Setup:

    • Apply a DC voltage step

      
       (typically 10V).
      
    • Measure the transient current

      
       flowing through the cell as the molecules reorient.
      
  • Data Extraction:

    • Integrate the current peak to find the total charge

      
      .
      
    • Fit the current decay curve to the theoretical model:

      
      
      
    • Self-Validation: Ensure the peak occurs at

      
      . If the peak is instantaneous, the voltage is too high or alignment is poor.
      
Protocol B: Bulk Viscosity ( ) via Micro-Capillary

Target Audience: Synthetic Chemists (Quick Purity Check)

  • Equipment: Automated Rolling Ball Viscometer (e.g., Anton Paar AMVn).

  • Conditions: Measure at 20°C, 40°C, and 60°C to determine Activation Energy (

    
    ).
    
  • Procedure:

    • Inject 100 µL of sample.

    • Inclination angle: 50° - 70° .

    • Record rolling time (

      
      ).
      
  • Calculation:

    • Note: Bulk viscosity is generally 3-5x lower than rotational viscosity but follows the same trend.

Experimental Workflow Diagram

Workflow cluster_prep Sample Prep cluster_measure Measurement Start Start: Purified Sample Degas Degas Sample (Vacuum, 10 min) Start->Degas Fill Fill Test Cell (Capillary Action @ T > T_NI) Degas->Fill Anneal Anneal (Slow Cool -1°C/min) Fill->Anneal ApplyV Apply Step Voltage (> 2.5 x V_th) Anneal->ApplyV RecordI Record Transient Current I(t) ApplyV->RecordI Integrate Integrate Peak Area RecordI->Integrate Result Calculate γ1 (mPa·s) Integrate->Result

Caption: Step-by-step workflow for determining rotational viscosity using the transient current method.

Synthesis & Purity Considerations

The viscosity of 2,3-difluoro-4-butoxy derivatives is highly sensitive to impurities, particularly ionic species and mono-fluoro byproducts .

  • Synthesis Route: Typically involves the lithiation of 1,2-difluorobenzene followed by boronic acid coupling and etherification with bromobutane.

  • Purity Check:

    • HPLC: > 99.8% purity required. Even 0.5% of a non-fluorinated byproduct can skew viscosity measurements by 5-10 mPa·s due to disruption of the quadrupolar pairing.

    • Resistivity: High resistivity (

      
      ) confirms the absence of ionic impurities which can create "virtual" viscosity increases via electro-convection effects during measurement.
      

References

  • Hird, M., Goodby, J. W., & Toyne, K. J. (2000). Nematic materials with negative dielectric anisotropy for display applications. University of York.

  • Merck KGaA . (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals Journal.

  • Zakharov, A. V., & Dong, R. Y. (2001).[2] Rotational viscosity, dynamic phenomena, and dielectric properties in a long-chain liquid crystal. Physical Review E.

  • Belyaev, V. V. (2024). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. Military University of Technology.

  • NIST . (2009). Viscosity of Selected Liquid n-Alkanes - Standard Reference Data.

Sources

Comparative

Engineering High-Birefringence Optical Materials: A Comparative Guide to Downstream Terphenyl Derivatives

As a Senior Application Scientist in optoelectronic materials, I frequently encounter the engineering trade-off between optical anisotropy and material viscosity. In the development of next-generation photonics—ranging f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in optoelectronic materials, I frequently encounter the engineering trade-off between optical anisotropy and material viscosity. In the development of next-generation photonics—ranging from sub-millisecond thin-cell liquid crystal displays (LCDs) to terahertz (THz) phase modulators—downstream terphenyl derivatives have emerged as a premier class of materials.

This guide objectively evaluates the birefringence (


) properties of functionalized terphenyls, compares them against industry alternatives like biphenyls and tolanes, and provides a validated experimental framework for their characterization.
The Mechanistic Basis of Terphenyl Birefringence

Birefringence (


) in nematic liquid crystals is macroscopically tied to the order parameter (

) and microscopically to the differential polarizability (

) of the constituent molecules. To achieve high birefringence, materials require a linear, elongated shape and a high number of

-electrons forming molecular conjugation[1].
  • The Terphenyl Core: Consisting of three linearly linked phenyl rings, the para-terphenyl core provides an extended, highly conjugated rigid rod. Unlike molecules with alkyne bridges (e.g., tolanes), the oligophenyl core exhibits superior photochemical and thermal stability because it lacks the reactive triple bond that is prone to UV degradation[1].

  • Terminal Functionalization: To push

    
     beyond 0.30, electron-donating or electron-withdrawing terminal groups are required. The isothiocyanate (-NCS) group is the gold standard. It acts as a strong electron acceptor, creating a "push-pull" dipole across the terphenyl core that dramatically enhances the extraordinary refractive index (
    
    
    
    ). -NCS terminated terphenyls yield
    
    
    values exceeding 0.35 in the visible spectrum, and maintain high birefringence even in the near-infrared (NIR) and THz regions[2].
  • Lateral Fluorination: A rigid terphenyl core inherently suffers from high melting points and high rotational viscosity (

    
    ). By introducing lateral fluorine atoms (e.g., laterally difluorinated terphenyls), we force a slight steric twist between the phenyl rings. While this slightly reduces the absolute maximum 
    
    
    
    by disrupting perfect planarity, the causality is highly favorable: it suppresses highly ordered smectic phase formation, drastically lowers the melting point, and yields a broad nematic window[3]. Furthermore, it introduces a negative dielectric anisotropy (
    
    
    ) ideal for Vertical Alignment (VA) modes[3].
Comparative Performance Analysis

When formulating high-performance nematic mixtures, terphenyls must be weighed against alternative rigid cores. Tolanes offer higher birefringence but suffer from poor UV stability. Biphenyls are highly stable and fluid but lack the extended conjugation needed for ultra-high


. Terphenyls occupy the optimal middle ground, providing a robust scaffold that can be fine-tuned via substitution[4].

Table 1: Optical and Physical Comparison of Nematic Cores

Material CoreTerminal GroupLateral SubstitutionBirefringence (

)
Viscosity (

)
PhotostabilityPrimary Application
Biphenyl -CNNone~0.15 - 0.20LowExcellentStandard TN/IPS Displays
Tolane -NCSNone~0.35 - 0.45MediumPoorIR/THz Modulators (Enclosed)
Terphenyl -CNNone~0.25 - 0.30HighExcellentHigh-Lumen Projectors
Terphenyl -NCS2,3-Difluoro~0.24 - 0.40MediumExcellentThin-Cell VA LCDs, Lenses
Phenyl-tolane -NCSFluoro~0.40 - 0.50Very HighModerateSpecialized Optics

Data synthesized from comparative mesogenic studies on high birefringence liquid crystals[4],[3],[2].

Experimental Workflow: Validating Birefringence and Viscoelasticity

To trust a material's specification sheet, the characterization protocol must be a self-validating system. The following methodology isolates the optical and viscous properties of terphenyl-doped nematic mixtures while strictly controlling for surface anchoring and cell geometry errors.

Protocol: Electro-Optical Characterization of Terphenyl Mixtures Objective: Quantify


 and rotational viscosity (

) with high precision.
  • Empty Cell Gap Verification (Self-Validation Step):

    • Procedure: Before filling, measure the empty cell's capacitance or use an optical spectrometer to measure interference fringes.

    • Causality: A 1% error in the assumed cell gap (

      
      ) propagates directly into a 1% error in 
      
      
      
      . Relying on manufacturer nominal values (e.g., "
      
      
      ") without verification invalidates the entire downstream calculation.
  • Cell Preparation and Alignment:

    • Procedure: Inject the terphenyl mixture via capillary action into the verified test cell coated with anti-parallel rubbed polyimide.

    • Causality: Anti-parallel rubbing ensures a homogeneous planar alignment with a minimal pretilt angle (<2°). This strict boundary condition is mandatory; any twist or high pretilt will artificially lower the measured phase retardation.

  • Voltage-Dependent Transmittance (V-T) Measurement:

    • Procedure: Place the cell between crossed polarizers. Illuminate with a He-Ne laser (

      
       nm). Apply a 1 kHz square-wave voltage, sweeping from 0 to 10 
      
      
      
      , and record the transmitted intensity using a photodiode.
    • Causality: The 1 kHz frequency prevents ionic migration, which would otherwise cause field screening. The transmittance oscillates as the LC directors align with the field. By counting the interference extrema, we calculate the total phase retardation

      
      . Birefringence is then extracted via 
      
      
      
      .
  • Transient Nematic Relaxation for Viscosity (

    
    ): 
    
    • Procedure: Apply a voltage well above the threshold (

      
      ) to homeotropically align the directors. Abruptly remove the voltage (
      
      
      
      ) and capture the transient optical decay on an oscilloscope.
    • Causality: The free relaxation of the directors is driven solely by the elastic restoring force and opposed by the rotational viscosity (

      
      ). By fitting the phase decay to 
      
      
      
      , where
      
      
      , we isolate
      
      
      . This proves whether the lateral fluorination successfully mitigated the viscous drag of the bulky terphenyl core[3].
Structural Optimization Pathway

To visualize the structure-property relationships that govern terphenyl LC design, refer to the optimization pathway below. This illustrates how targeted chemical modifications resolve the inherent limitations of the raw terphenyl core.

TerphenylOptimization Core Terphenyl Core (High Photostability) Lateral Lateral Fluorination (Lowers m.p. & Viscosity) Core->Lateral Modifies Sterics Terminal Terminal -NCS Group (Enhances Polarizability) Core->Terminal Extends Conjugation Nematic Broad Nematic Phase Lateral->Nematic Suppresses Smectic Birefringence High Birefringence (Δn > 0.35) Terminal->Birefringence Push-Pull Effect Optimum Optimized Terphenyl LC (Fast Response Photonics) Nematic->Optimum Enables Birefringence->Optimum Enables

Structure-property optimization workflow for high-birefringence terphenyl liquid crystals.

Conclusion

For researchers developing sub-millisecond photonics, large-aperture optical lenses, or infrared/THz modulators, downstream terphenyls—specifically laterally fluorinated, isothiocyanate-terminated derivatives—offer an unmatched synergy of high birefringence, robust photostability, and tunable viscosity. While tolanes may win in raw


, the practical longevity and thermal stability of the terphenyl core make it the superior choice for commercial device integration.
References
  • [4] High Birefringence Liquid Crystals - MDPI.

  • [3] High Birefringence and Low Viscosity Liquid Crystals with Negative Dielectric Anisotropy - Taylor & Francis.

  • [2] A high birefringence liquid crystal for lenses with large aperture - PMC.

  • [1] Modifying mesomorphic and optical properties of 4-isothiocyanoterphenyls through terminal moiety variation - Taylor & Francis.

Sources

Validation

A Comparative Guide to Quality Control Standards for Electronic Grade Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals In the fabrication of advanced electronics, particularly in the synthesis of photoresists, organic light-emitting diodes (OLEDs), and other organic semicond...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fabrication of advanced electronics, particularly in the synthesis of photoresists, organic light-emitting diodes (OLEDs), and other organic semiconductors, the purity of precursor materials is not merely a recommendation—it is a critical determinant of device performance, yield, and reliability. Aryl iodides are fundamental building blocks in these syntheses, valued for their reactivity in forming essential carbon-carbon and carbon-heteroatom bonds. However, the very properties that make them useful also make them susceptible to carrying impurities that can be catastrophic to an electronic device.

This guide provides an in-depth comparison of the quality control (QC) standards for electronic grade aryl iodides. Moving beyond a simple listing of specifications, it delves into the causality behind the stringent requirements, details the self-validating analytical protocols used for verification, and offers a clear perspective on how different purity grades measure up.

The Imperative of Purity: Why Trace Impurities Matter

The performance of a semiconductor device is dictated by the controlled flow of electrons through its precisely engineered architecture. Trace impurities, even at parts-per-billion (ppb) or parts-per-trillion (ppt) levels, can disrupt this flow, leading to device failure.[1] The industry's relentless drive toward smaller, more powerful components means that the tolerance for such contaminants has become virtually nonexistent.[1]

Metallic impurities are a primary concern. Alkali metals like Sodium (Na) and Potassium (K) are highly mobile ions that can drift within a semiconductor device under an electric field, altering its threshold voltage and causing instability. Transition metals such as Iron (Fe), Copper (Cu), Nickel (Ni), and Chromium (Cr) can act as charge traps or recombination centers, reducing carrier lifetime and mobility, which degrades the electrical performance of organic field-effect transistors (OFETs).[2][3] These metals are often remnants of catalysts used in synthesis or can be introduced through contact with manufacturing equipment.[4]

Beyond metals, other impurities present significant risks:

  • Moisture (H₂O): Water can interfere with deposition processes and lead to the formation of defects and particles. In moisture-sensitive formulations, it can degrade active components, directly impacting the material's properties and the device's operational lifetime.[5][6]

  • Organic Impurities: Residual solvents, starting materials, or by-products from the synthesis of the aryl iodide can alter the material's optical or electrical properties and may outgas during processing, leading to contamination of other layers in the device stack.

  • Anions (e.g., Chloride, Sulfate): Ionic impurities can increase the conductivity of insulating layers or lead to corrosion of metallic components within the device architecture.

Comparative Analysis of Aryl Iodide Grades

The distinction between a "standard" grade and a high-purity "electronic" grade aryl iodide lies in the rigorous control and verification of these trace impurities. While a standard grade may be 98-99% pure by Gas Chromatography (GC), this figure overlooks the critical low-level contaminants that define electronic-grade quality.

ParameterStandard Grade (Typical)High-Purity Electronic Grade (Typical)Rationale & Impact on Performance
Assay (by GC) ≥99.0%[7][8]≥99.9% to ≥99.99%Ensures the primary component is present at the required concentration for consistent reaction stoichiometry.
Trace Metals Critical for device stability and performance. Mobile ions (Na, K) cause threshold voltage shifts. Transition metals (Fe, Cu, Ni) act as charge traps, reducing efficiency and lifetime.[1][2]
- Sodium (Na)No specification< 10 ppb
- Potassium (K)No specification< 10 ppb
- Iron (Fe)No specification< 10 ppb
- Copper (Cu)No specification< 10 ppb
- Nickel (Ni)No specification< 10 ppb
- Chromium (Cr)No specification< 10 ppb
- Calcium (Ca)No specification< 10 ppb
- Aluminum (Al)No specification< 10 ppb
Moisture Content ≤0.1% (1000 ppm)[7]≤50 ppmPrevents side reactions, particle formation, and degradation of moisture-sensitive materials in subsequent processing steps.[6]
Individual Organic Impurities Not specified≤0.05%Ensures no unknown or uncontrolled organic molecules interfere with the material's primary function or device performance.

Note: The limits for electronic grade materials are constantly evolving and are driven by industry standards, such as those from Semiconductor Equipment and Materials International (SEMI). The values presented are representative of current ultra-high purity requirements.[1][9]

Core Quality Control Workflows & Methodologies

A robust QC strategy relies on a series of orthogonal, self-validating analytical techniques designed to provide a complete picture of the material's purity.

Workflow for Comprehensive Purity Verification

The following diagram illustrates a typical workflow for the quality control testing of electronic grade aryl iodides, ensuring all critical parameters are assessed.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification Sample Receive Aryl Iodide Lot Prep_GC Prepare aliquot for GC-MS (Dilute in high-purity solvent) Sample->Prep_GC Split Sample Prep_ICP Prepare aliquot for ICP-MS (Microwave digestion with trace-metal grade acids) Sample->Prep_ICP Split Sample Prep_KF Prepare aliquot for Karl Fischer (Direct injection or dissolution) Sample->Prep_KF Split Sample GCMS Assay & Organic Impurity Profile (Gas Chromatography-Mass Spectrometry) Prep_GC->GCMS ICPMS Trace & Ultra-Trace Metal Analysis (Inductively Coupled Plasma-Mass Spectrometry) Prep_ICP->ICPMS KF Moisture Content Determination (Coulometric Karl Fischer Titration) Prep_KF->KF Review Compare results against Electronic Grade Specifications GCMS->Review ICPMS->Review KF->Review CoA Generate Certificate of Analysis (CoA) Review->CoA Release Lot Release / Quarantine CoA->Release

Caption: Quality control workflow for electronic grade aryl iodides.

Experimental Protocols

Assay and Organic Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds.[10] It provides a quantitative measure of the main aryl iodide component (assay) and identifies any residual starting materials, solvents, or reaction by-products. The mass spectrometer provides definitive identification of impurities, ensuring no unexpected compounds are present.

Methodology:

  • Sample Preparation: Accurately weigh approximately 30 mg of the aryl iodide sample into a GC vial.[11] Dissolve it in 1.5 mL of a high-purity solvent (e.g., acetone or a suitable solvent in which the sample is soluble).[11]

  • Internal Standard (Optional but recommended for high precision): An internal standard (a stable, non-interfering compound) may be added to both the sample and calibration standards to correct for injection volume variations.

  • Instrument Setup (Example):

    • GC System: Agilent GC with a mass spectrometer detector (MSD).

    • Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for assay analysis.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-450 m/z.[12]

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to the aryl iodide and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to a pure standard.

    • Quantification: Calculate the assay by area percent normalization (Assay % = [Area of Main Peak / Total Area of All Peaks] x 100). For impurities, use an external standard calibration curve for accurate quantification.

Trace and Ultra-Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Causality: ICP-MS is an exceptionally sensitive technique capable of detecting most elements at concentrations down to the single-digit ppt level.[1] This sensitivity is essential for verifying that metallic contamination is below the thresholds that cause device failure.

Methodology:

  • Sample Preparation (Microwave Digestion): This is the most robust method for organic solids, ensuring complete matrix decomposition and preventing the loss of volatile elements.

    • Accurately weigh approximately 0.25 g of the aryl iodide sample into a clean, pre-leached PTFE microwave digestion vessel.[13]

    • In a fume hood, carefully add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade) and 1 mL of high-purity hydrogen peroxide.[13]

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.

    • After cooling, carefully open the vessel and dilute the digestate to a final volume of 50 mL with 18.2 MΩ·cm ultrapure water. The final solution is typically a 2% nitric acid matrix.[14]

  • Instrument Setup (Example):

    • ICP-MS System: Agilent 8900 Triple Quadrupole ICP-MS or equivalent.

    • Sample Introduction: Use a standard nebulizer and spray chamber. For direct organic analysis (if not digesting), a cooled spray chamber (-5°C) and a dedicated organic sample torch are required to manage solvent load.[15][16]

    • Plasma Conditions: Optimized for robustness to handle the sample matrix.

    • Analysis Mode: Use helium collision mode to remove common polyatomic interferences. For challenging elements, mass-shift mode with a reaction gas (e.g., oxygen for iron) may be employed.

  • Analysis:

    • Calibrate the instrument using certified multi-element standards in a matrix matched to the samples (2% nitric acid).

    • Analyze a procedural blank (digested acids without sample) to establish the background level.

    • Analyze the prepared sample solutions. An internal standard solution is continuously introduced with the sample to correct for instrument drift and matrix effects.[17]

    • The instrument software calculates the concentration of each element in the original solid sample based on the measured concentration in the solution, the dilution factor, and the initial sample weight.

Moisture Content Determination by Coulometric Karl Fischer Titration

Causality: Karl Fischer titration is a highly specific and accurate method for determining water content.[18] Unlike a simple loss-on-drying method which measures any volatile component, this technique is based on a direct stoichiometric reaction with water. The coulometric method is preferred for the low ppm levels expected in electronic grade materials as it is more sensitive than the volumetric method.[18][19]

Methodology:

  • Instrument Setup:

    • Titrator: A coulometric Karl Fischer titrator (e.g., from Mettler Toledo or Metrohm).

    • Reagents: Use a diaphragm-less or diaphragmed generator electrode with appropriate anolyte and catholyte reagents.

    • Conditioning: Before analysis, the titration cell is conditioned (dried) by the instrument until a stable, low drift rate (e.g., <10 µ g/min ) is achieved. This removes any ambient moisture from the system.[19]

  • Sample Preparation:

    • For liquid aryl iodides, a known volume is injected directly into the titration cell using a gas-tight syringe.

    • For solid aryl iodides, accurately weigh a suitable amount of sample and quickly introduce it into the titration vessel. The sample should dissolve in the Karl Fischer solvent.[20]

  • Analysis:

    • The sample is introduced into the conditioned cell.

    • The titrator electrochemically generates iodine, which reacts with the water from the sample.[19]

    • An electrode detects the endpoint when all water has been consumed.

    • Based on Faraday's law, the total charge required to generate the iodine is directly proportional to the amount of water.[19]

    • The instrument automatically calculates the water content and typically reports it in ppm or percent.

  • System Validation: The accuracy of the system is periodically verified using a certified water standard.

Logical Framework for Quality Assessment

The relationship between impurities, analytical testing, and final product quality is a direct and critical one. The diagram below outlines the logical framework that underpins the quality assessment of electronic grade aryl iodides.

Logical_Framework cluster_0 Source of Impurities cluster_1 Impurity Type cluster_2 Device Failure Mode Source_RawMat Raw Materials Imp_Metals Metallic Ions (Na, Fe, Cu) Source_RawMat->Imp_Metals Source_Process Synthesis Process (Catalysts, Solvents) Source_Process->Imp_Metals Imp_Organic Organic Residues Source_Process->Imp_Organic Source_Handling Handling & Packaging Source_Handling->Imp_Metals Imp_Water Moisture Source_Handling->Imp_Water Fail_Electrical Electrical Instability (Leakage, Vth Shift) Imp_Metals->Fail_Electrical Fail_Lifetime Reduced Device Lifetime Imp_Metals->Fail_Lifetime Imp_Organic->Fail_Lifetime Fail_Yield Manufacturing Defects (Particles, Shorts) Imp_Water->Fail_Yield

Caption: Relationship between impurity source and device failure mode.

Conclusion

The quality control of electronic grade aryl iodides is a multi-faceted process that goes far beyond a simple purity assay. It requires a deep understanding of the detrimental effects of specific impurities and the application of highly sensitive, validated analytical methods to detect them at trace and ultra-trace levels. For researchers and developers, specifying and using materials that adhere to these stringent standards is a foundational step in ensuring the reproducibility of experiments and the successful fabrication of high-performance electronic devices. The protocols and standards outlined in this guide provide a framework for evaluating and comparing these critical raw materials, ensuring they meet the exacting demands of the electronics industry.

References

  • Metal Residues in Semiconducting Polymers: Impact on the Performance of Organic Electronic Devices . (2014). ACS Macro Letters, 3, 1134–1138. [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . Agilent Technologies. [Link]

  • Water Determination (Karl Fischer Method) . Japanese Pharmacopoeia. [Link]

  • Karl Fischer Method of Moisture Determination . QAQC Lab. [Link]

  • Moisture Content by Karl Fischer Titration . ARDL. [Link]

  • Certificate of analysis - Iodobenzene, 98% . (2014). Thermo Fisher Scientific. [Link]

  • Sample Preparation for Quantitative Metal Impurity Testing . (2014). Pharmaceutical Technology, 38(3). [Link]

  • Moisture Determination by Karl Fischer Titration . (2012). Supelco/Sigma-Aldrich Presentation. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method . (2020). NCL Method PCC-1. [Link]

  • Organic Electronic Devices|Technical Files in Material Sciences . Toray Research Center, Inc. [Link]

  • Iodobenzene - Purity 98% Specifications . ULTRA PURE LAB CHEM INDUSTRIES LLP. [Link]

  • 1.6: ICP-MS for Trace Metal Analysis . (2022). Chemistry LibreTexts. [Link]

  • Iodobenzene, 99% Specifications . Ottokemi. [Link]

  • ICP-MS Sample Preparation . Thermo Fisher Scientific. [Link]

  • Application of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Analysis of Novel Organic Semiconductor Materials . (2009). Conference Paper. [Link]

  • Iodobenzene, 99%, Certificate of Analysis . Ottokemi. [Link]

  • Certificate of analysis - General Information . Thermo Fisher Scientific. [Link]

  • Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry) . USDA FSIS. [Link]

  • Iodobenzene, 99.9%, stabilized, Certified® . GTI Laboratory Supplies. [Link]

  • Photoresists having a low level of metal ions. (1993).
  • Trace Metals Analysis by ICP-MS . (2017). British Columbia Ministry of Environment & Climate Change Strategy. [Link]

  • Aryl Iodides Product Category . Matrix Fine Chemicals. [Link]

  • Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry . 3M Environmental Laboratory. [Link]

  • GC-MS procedure and background . Course Material. [Link]

  • Effects of Processing-Induced Contamination on Organic Electronic Devices . (2023). Small Structures, 4(11). [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) . (2012). Shimadzu. [Link]

  • Analysis of Metallic Impurities in Organic Solvents Used in IC Fabrication With ICP-MS . (2021). Photonics Spectra. [Link]

  • SEMI F57-0120 SPECIFICATION FOR HIGH PURITY POLYMER MATERIALS AND COMPONENTS . (2014). Toxic Docs. [Link]

  • EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry . EPA. [Link]

  • SEMI E49.8-0298 Guide For High Purity Gas Distribution Systems . Scribd. [Link]

  • SEMI G5 Grade Ultra-High Purity IPA for Semiconductors . (2024). LinkedIn. [https://www.linkedin.com/pulse/semi-g5-grade-ultra-high-purity-ipa-semiconductors-market-research- chronically-on-the-prowl-reports-y2mif]([Link] chronically-on-the-prowl-reports-y2mif)

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis . (2020). Molecules, 25(21), 5188. [Link]

  • Photoresist - Semiconductor High Barrier Core Material – Important Parameter Comparison Table . (2023). LinkedIn. [Link]

  • Identifying materials limits of chemically amplified photoresists . (2008). Journal of Micro/Nanolithography, MEMS, and MOEMS, 7(2). [Link]

  • Trace metal contamination: Choosing elastomer materials for critical operations . (2016). Solid State Technology. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-Butoxy-2,3-difluoro-4-iodobenzene

Executive Summary & Chemical Identity[1] This guide defines the mandatory disposal and handling protocols for 1-Butoxy-2,3-difluoro-4-iodobenzene . As a poly-halogenated aromatic ether, this compound presents specific ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

This guide defines the mandatory disposal and handling protocols for 1-Butoxy-2,3-difluoro-4-iodobenzene . As a poly-halogenated aromatic ether, this compound presents specific challenges regarding photolytic stability and combustion byproducts.

Unlike general organic waste, this compound cannot be disposed of via standard fuel blending due to the generation of corrosive hydrogen halides (HF and HI) upon incineration. Strict adherence to the Halogenated Waste stream is required.[1]

Chemical Profile
ParameterDetail
Chemical Name 1-Butoxy-2,3-difluoro-4-iodobenzene
CAS Number 1366126-91-1 (Representative for this isomer)
Molecular Formula C₁₀H₁₁F₂IO
Functional Groups Aryl Iodide, Aryl Fluoride, Ether (Alkoxy)
Primary Hazard Irritant (Skin/Eye), Target Organ Toxicity (Respiratory), Light Sensitive
Waste Classification Halogenated Organic (Non-aqueous)

Hazard Characterization & Causality

To ensure safety, one must understand the chemical behavior driving the safety protocols.

A. Photolytic Instability (The Iodine Factor)

Aryl iodides contain a Carbon-Iodine (C-I) bond that is significantly weaker (approx. 65 kcal/mol) than C-F or C-H bonds.

  • Mechanism: Exposure to UV or visible light can cause homolytic cleavage of the C-I bond, releasing free radical iodine (

    
    ) and phenyl radicals.
    
  • Operational Consequence: Waste containers stored in direct light may accumulate free iodine gas (

    
    ), leading to pressure buildup and potential respiratory exposure upon opening. Amber glass or opaque HDPE containers are mandatory. 
    
B. Combustion Byproducts (The Fluorine Factor)

This molecule contains two fluorine atoms.

  • Mechanism: During high-temperature incineration, the fluorine atoms react with hydrogen sources to form Hydrogen Fluoride (HF) .

  • Operational Consequence: Standard incinerators lacking caustic scrubbers cannot handle this waste. It must be routed to facilities equipped for halogenated destruction. Never mix with non-halogenated solvents (e.g., acetone, ethanol) intended for fuel blending.

Step-by-Step Disposal Protocol

This protocol is a self-validating system: if you cannot check a box, do not proceed.

Phase 1: Segregation & Collection
  • Select Container: Use a chemically resistant container.

    • Preferred: Amber Glass (protects against photolysis).

    • Acceptable: High-Density Polyethylene (HDPE).

    • Prohibited: Metal cans (corrosion risk from potential free iodine/HF).

  • Stream Selection: Designate as "Halogenated Organic Waste."

    • Critical Check: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) as this will accelerate iodine release.

Phase 2: Labeling

The label must be explicit to prevent downstream accidents.

  • Primary Constituent: 1-Butoxy-2,3-difluoro-4-iodobenzene.[2]

  • Hazard Warnings: "Irritant," "Light Sensitive," "Contains Iodine/Fluorine."

Phase 3: Storage Prior to Pickup
  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the volume.

  • Environment: Store in a cool, dark cabinet. Avoid window ledges.

  • Cap Check: Ensure the cap is a screw-top with a PTFE liner. Do not over-tighten, but ensure a gas-tight seal.

Emergency Response: Spill Procedures

Scenario: A 100mL bottle shatters on the lab floor.

Immediate Action Plan
  • Evacuate & Ventilate: The compound is a respiratory irritant.[3] Clear the immediate area.[4]

  • PPE Upgrade:

    • Double Nitrile Gloves (0.11 mm minimum thickness).

    • Safety Goggles (chemical splash guard).

    • Lab Coat (buttoned).

  • Containment (Do NOT use paper towels):

    • Paper towels increase surface area for volatilization and are combustible.

    • Use: Inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).

  • Cleanup:

    • Cover spill with absorbent from the outside moving inward.

    • Scoop material into a wide-mouth jar.

    • Label as "Solid Debris Contaminated with Halogenated Organics."

  • Decontamination: Wash the surface with a dilute soap solution. Do not use bleach (potential reaction with iodine).

Visualized Workflows

Figure 1: Waste Stream Decision Logic

This diagram illustrates the critical decision path to prevent illegal disposal via fuel blending.

DisposalLogic Start Waste Generation: 1-Butoxy-2,3-difluoro-4-iodobenzene CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen HalogenStream Route to: HALOGENATED WASTE CheckHalogen->HalogenStream Yes (F, I present) NonHalogenStream Route to: NON-HALOGENATED (Prohibited for this chemical) CheckHalogen->NonHalogenStream No CheckOxidizer Mixed with Oxidizers? SeparateStream Segregate Immediately (Explosion Hazard) CheckOxidizer->SeparateStream Yes ContainerSelect Select Container: Amber Glass or HDPE CheckOxidizer->ContainerSelect No HalogenStream->CheckOxidizer Final Disposal Facility: High-Temp Incineration with Acid Scrubbers ContainerSelect->Final

Caption: Decision matrix ensuring proper routing to incineration facilities equipped with acid gas scrubbers.

Figure 2: Spill Response Protocol

A linear workflow for immediate containment.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Double Nitrile + Goggles) Alert->PPE Absorb 3. Containment (Vermiculite/Sand) PPE->Absorb Collect 4. Collection (Wide-Mouth Jar) Absorb->Collect Label 5. Labeling (Hazardous Debris) Collect->Label

Caption: Five-step immediate response protocol for liquid spills of aryl iodides.

Regulatory Compliance (RCRA & Global)

While specific regulations vary by jurisdiction, this chemical falls under the following frameworks:

  • US EPA (RCRA):

    • Classification: Typically hazardous by characteristic. While not explicitly P or U listed, it is treated as D001 (Ignitable, if in solvent) or simply as part of a Halogenated Solvent profile.

    • Land Ban: Halogenated organic compounds are generally banned from land disposal (LDR) and must be incinerated.

  • European Waste Catalogue (EWC):

    • Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Ignitability and Toxicity).

  • PubChem Compound Summary. Halogenated Benzene Derivatives (General Safety). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

Handling

Personal protective equipment for handling 1-Butoxy-2,3-difluoro-4-iodobenzene

[1] Executive Summary & Hazard Logic 1-Butoxy-2,3-difluoro-4-iodobenzene is a specialized halogenated aromatic ether, commonly utilized as an intermediate in the synthesis of liquid crystals and advanced pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Logic

1-Butoxy-2,3-difluoro-4-iodobenzene is a specialized halogenated aromatic ether, commonly utilized as an intermediate in the synthesis of liquid crystals and advanced pharmaceutical scaffolds.

The Safety Paradox: While often categorized generically as an "irritant," the molecular structure presents specific risks that standard lab protocols may overlook.

  • The Butoxy Tail (

    
    ):  Significantly increases lipophilicity, facilitating rapid dermal absorption. Standard nitrile gloves may offer reduced breakthrough times compared to non-etherated aromatics.
    
  • The Aryl Iodide (

    
    ):  The carbon-iodine bond is photosensitive. Photolytic cleavage can generate free radicals, leading to sample degradation and the release of free iodine (
    
    
    
    ), a corrosive sensitizer.
  • The Fluorine Substituents: Enhance metabolic stability and tissue penetration, making systemic exposure a non-trivial concern.

Core Directive: Treat this compound as a high-permeation risk and photosensitive agent. All handling must occur within a controlled engineering environment.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance (OSHA) and address the specific permeation risks of aromatic ethers.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate / Barrier (e.g., Silver Shield® or North® Silvershield)Worn under outer nitrile glove for dexterityAromatic ethers can swell and permeate nitrile. Double gloving provides a "sacrificial" outer layer. Laminate films offer >4hr breakthrough protection against complex organic solvents.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Face Shield + Goggles Liquid splash risk. The compound is a severe eye irritant (H319).[1] Safety glasses are insufficient for liquid handling.
Respiratory Fume Hood (Face velocity: 80-100 fpm)P100/OV Respirator (If hood containment is breached)Control of vapors and potential iodine off-gassing.
Body Lab Coat (Cotton/Poly blend, buttoned)Tychem® Apron or Sleeve Covers Prevent fabric saturation in case of splashes, which holds the chemical against the skin.

Operational Workflow: Step-by-Step

Phase A: Preparation & Engineering Controls[4]
  • Light Protection: Ensure all receiving vessels (flasks, vials) are amber glass or wrapped in aluminum foil. The aryl-iodide bond is labile to UV/Vis light.

  • Atmosphere: Flush the reaction vessel with Nitrogen (

    
    ) or Argon. Oxygen can accelerate degradation when coupled with light exposure.
    
  • Tool Selection: Use glass or Teflon® (PTFE) spatulas and syringes. Avoid stainless steel needles for prolonged storage, as trace free iodine can corrode metal surfaces.

Phase B: Handling Protocol (Liquid/Low-Melt Solid)

Note: This compound often exists as a liquid or low-melting solid.[2][3]

  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as the "dirty" hand (contacts chemical containers) and your dominant hand as "clean" (contacts instrumentation/notebooks).

  • Weighing/Transfer:

    • Do not weigh on an open bench. Use a balance enclosure or move the balance into the fume hood.

    • If transferring via syringe: Use a Luer-lock system to prevent needle pop-off due to viscosity/pressure.

  • Immediate Decon: Wipe the outer surface of the stock bottle with a Kimwipe dampened in acetone inside the hood before returning it to storage.

Phase C: Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes .[4] Do not use alcohol or organic solvents on the skin; they will increase the absorption rate of the butoxy-compound.

  • Spill (Benchtop < 10mL):

    • Alert nearby personnel.

    • Cover with activated carbon or a generic organic spill pad (e.g., vermiculite).

    • Clean surface with soap/water, then a mild acetone wipe.

Waste Disposal & Deactivation[1][6][8][9]

Critical Rule: Never dispose of organic iodides in the general organic waste if that waste stream contains strong oxidizers (e.g., nitric acid, peroxides). This can lead to the exothermic release of iodine gas.

Disposal Workflow
  • Segregation: Collect in a waste container labeled "Halogenated Organic Waste."

  • Labeling: Explicitly list "Organic Iodide" on the hazardous waste tag.

  • Rinsate: First rinses of glassware should go into the halogenated waste container, not down the drain. The compound is very toxic to aquatic life (H400/H410).[5]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making process for handling this specific chemical class.

SafetyProtocol Start Start: 1-Butoxy-2,3-difluoro-4-iodobenzene Risk Risk Analysis: 1. Lipophilic (Skin Abs.) 2. Light Sensitive (Iodine Release) Start->Risk Assess Structure PPE PPE Selection: Double Nitrile (Min) Splash Goggles Risk->PPE Dermal Threat Controls Engineering Controls: Fume Hood + Amber Glass Risk->Controls Reactivity Threat Action Handling: Inert Atmosphere (N2) Avoid Metal Contact PPE->Action Protected Controls->Action Environment Ready Waste Disposal: Halogenated Waste NO Oxidizers Action->Waste Post-Process

Caption: Logical workflow linking structural hazards (lipophilicity/reactivity) to specific engineering controls and disposal paths.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733979 (1-Butoxy-2,3-difluoro-4-iodobenzene). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxy-2,3-difluoro-4-iodobenzene
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1-Butoxy-2,3-difluoro-4-iodobenzene
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